Trabectedin
描述
属性
IUPAC Name |
[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,37-,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVRCIRHQMSYJX-AIFWHQITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H43N3O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046880 | |
| Record name | Trabectedin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
761.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trabectedin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.28e-01 g/L | |
| Record name | Trabectedin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
114899-77-3 | |
| Record name | Trabectedin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114899-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trabectedin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114899773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trabectedin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05109 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trabectedin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1'R,6R,6aR,7R,13S,14S,16R)-5-Acetoxy-6',8,14-trihydroxy-7',9-dimethoxy-4,10,23-trimethyl-1',2',3',4',6a,7,12,13,14,16-decahydro-6H-spiro[6,16-(epithiopropanoxymethano)-7,13-imino-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-20,1'-isoquinolin]-19-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRABECTEDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID0YZQ2TCP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trabectedin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Trabectedin from Ecteinascidia turbinata
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and mechanism of action of Trabectedin (formerly Ecteinascidin 743), a potent anti-tumor agent derived from the marine tunicate Ecteinascidia turbinata. This document details the historical context of its discovery, the intricate experimental procedures for its extraction and purification, and a summary of the yields and analytical data. Furthermore, it elucidates the compound's unique mode of action, including its interaction with DNA and interference with DNA repair pathways. This guide is intended to be a valuable resource for researchers in natural product chemistry, oncology, and drug development, offering detailed protocols and a deep dive into the scientific journey of this significant therapeutic agent.
Introduction: A Serendipitous Discovery from the Sea
The story of this compound begins with a broad screening program initiated by the National Cancer Institute in the 1950s and 1960s to investigate marine organisms for potential anticancer properties.[1] In 1969, extracts from the sea squirt Ecteinascidia turbinata were identified as having significant antitumor activity.[1][2] However, the technological limitations of the time prevented the isolation and structural elucidation of the active compounds.[2] It wasn't until 1984 that advancements in analytical techniques allowed Kenneth L. Rinehart's team at the University of Illinois to isolate and determine the structure of Ecteinascidin 743, the compound that would later be known as this compound.[1]
Initially isolated from the Caribbean tunicate Ecteinascidia turbinata, this compound is a tetrahydroisoquinoline alkaloid.[3][4] Due to the low natural abundance of the compound, requiring one ton of sea squirts to obtain approximately one gram of this compound, current production relies on a semi-synthetic process.[5] this compound is now an approved therapeutic agent for the treatment of advanced soft-tissue sarcoma and ovarian cancer in several regions, including the European Union and the United States.[1]
Experimental Protocols: From Tunicate to Pure Compound
The isolation and purification of this compound from Ecteinascidia turbinata is a multi-step process involving extraction and a series of chromatographic separations. The following protocols are a composite of methodologies described in the scientific literature.
Extraction of Crude Bioactive Material
The initial step involves the extraction of the ecteinascidins from the collected tunicate biomass.
-
Objective: To extract the crude mixture of ecteinascidins from the collected Ecteinascidia turbinata biomass.
-
Protocol:
-
The collected specimens of Ecteinascidia turbinata are first frozen and then lyophilized to remove water.
-
The dried biomass is ground into a fine powder to increase the surface area for extraction.
-
The powdered tunicate is then subjected to sequential extraction with a mixture of organic solvents. A common solvent system is a combination of acetone (B3395972) and methanol.
-
The extraction is typically performed at room temperature with constant agitation for several hours to ensure maximum recovery of the target compounds.
-
The resulting extracts are then filtered to remove solid debris and concentrated under reduced pressure to yield a crude extract.
-
Purification of this compound
The crude extract contains a complex mixture of compounds, from which this compound must be isolated. This is achieved through a series of chromatographic techniques.
-
Objective: To isolate and purify this compound from the crude extract.
-
Protocol:
-
Solvent Partitioning: The crude extract is first subjected to solvent-solvent partitioning to separate compounds based on their polarity. This step helps in the initial fractionation of the extract.
-
High-Speed Countercurrent Chromatography (HSCCC): The enriched fraction from solvent partitioning is then purified using HSCCC. This technique allows for the separation of compounds based on their differential partitioning between two immiscible liquid phases.
-
Normal-Phase Chromatography: Further purification is achieved using normal-phase chromatography on a silica (B1680970) gel column. The separation is based on the polarity of the compounds.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC. This high-resolution technique separates compounds based on their hydrophobicity, yielding highly pure this compound. A preparative HPLC column is used to obtain the final product.[6]
-
Quantitative Data Summary
The yield of this compound from its natural source is notoriously low. The following tables summarize the quantitative data associated with the isolation and characterization of this compound.
| Parameter | Value | Reference |
| Natural Abundance | Approx. 1 gram per 1 ton of E. turbinata | [5] |
| Extraction Yield (ET-743) | 6.47 x 10⁻⁴ mg/g (optimized conditions) | [6] |
| Purity after Preparative HPLC | High Purity (specific percentage not cited) | [6] |
Table 1: this compound Isolation and Yield Data
| Analytical Technique | Observation | Reference |
| X-ray Crystallography | Confirmed the structure of the N¹²-oxide derivative | [7] |
| Nuclear Magnetic Resonance (NMR) | Used to confirm the structure of this compound | [8] |
| High-Performance Liquid Chromatography (HPLC) | Used for purification and purity assessment | [8] |
Table 2: Analytical Characterization of this compound
Mechanism of Action: A Multi-faceted Attack on Cancer Cells
This compound exhibits a unique and complex mechanism of action that distinguishes it from other anticancer agents.[9] It primarily targets DNA and interferes with crucial cellular processes.
DNA Binding and Alkylation
This compound binds to the minor groove of the DNA double helix.[10][11][12] Specifically, it alkylates the N2 position of guanine (B1146940) residues.[1][10][12] This covalent binding causes a distortion of the DNA helix, bending it towards the major groove.[10][11][12] This structural alteration is a critical first step in its cytotoxic activity.
Interference with Transcription and DNA Repair
The this compound-DNA adduct interferes with key cellular processes:
-
Transcription Inhibition: The distorted DNA structure physically obstructs the progression of RNA polymerase II, thereby inhibiting active transcription.[9][10] This leads to the degradation of RNA polymerase II via the proteasome pathway.[3][9]
-
Transcription-Coupled Nucleotide Excision Repair (TC-NER) Poisoning: this compound's interaction with the DNA repair machinery is a hallmark of its mechanism. It traps proteins of the TC-NER system, such as XPG, leading to the formation of lethal DNA double-strand breaks.[11]
-
Homologous Recombination Repair (HRR) Inhibition: this compound also affects the HRR pathway, which is responsible for repairing double-strand breaks.[10][11] Cells deficient in HRR show increased sensitivity to the drug.[11]
Modulation of the Tumor Microenvironment
Beyond its direct effects on cancer cells, this compound also modulates the tumor microenvironment. It has been shown to be selectively cytotoxic to monocytes and tumor-associated macrophages (TAMs), which are known to promote tumor growth.[13] Furthermore, it can inhibit the production of pro-inflammatory and angiogenic mediators.[13]
Visualizing the Process and Pathway
To better illustrate the complex processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Conclusion
The journey of this compound from a marine tunicate to a clinically approved anticancer drug is a testament to the potential of natural products in modern medicine. Its discovery was a result of systematic screening, while its isolation required the development of advanced analytical techniques. The complex mechanism of action of this compound, involving DNA binding, interference with transcription and DNA repair, and modulation of the tumor microenvironment, makes it a unique and valuable tool in the fight against cancer. This technical guide provides a foundational understanding for researchers and professionals in the field, summarizing the key scientific aspects of this remarkable compound. Further research into its multifaceted mechanism may open new avenues for combination therapies and expand its clinical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. targetedonc.com [targetedonc.com]
- 3. This compound, a drug acting on both cancer cells and the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a DNA-Binding Agent That Covalently Interacts with the Minor Groove of the DNA Double Helix - Personalized Medicine in Oncology [personalizedmedonc.com]
- 5. John Wiley & Sons - From Sea to Lab: Total synthesis of marine antitumor agents this compound and lurbinectedin [investors.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Unique features of this compound mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Restricted [jnjmedicalconnect.com]
- 12. This compound: a DNA-Binding Agent That Covalently Interacts with the Minor Groove of the DNA Double Helix | Value-Based Cancer Care [valuebasedcancer.com]
- 13. This compound mechanism of action: what's new? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trabectedin Biosynthesis Pathway: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of trabectedin, a potent antitumor agent originally isolated from the marine tunicate Ecteinascidia turbinata. The true producer of this complex natural product is the symbiotic bacterium, Candidatus Endoecteinascidia frumentensis, which resides within the tissues of the tunicate. This guide details the genetic and enzymatic machinery responsible for the assembly of this compound, outlines key experimental methodologies, and presents available data to facilitate further research and development in this field.
Introduction to this compound and its Biosynthesis
This compound (formerly known as Ecteinascidin 743 or ET-743) is a tetrahydroisoquinoline alkaloid with a unique mechanism of action that involves binding to the minor groove of DNA and interfering with transcription and DNA repair pathways.[1] Its complex structure and potent biological activity have made it a subject of intense research. The biosynthetic pathway of this compound is a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, a fascinating example of microbial secondary metabolism.[2] Understanding this pathway is crucial for efforts to improve the supply of this important therapeutic agent through biotechnological approaches.
The Genetic Blueprint: The this compound Biosynthetic Gene Cluster
The complete genome of Candidatus Endoecteinascidia frumentensis has been sequenced, revealing a dispersed biosynthetic gene cluster responsible for this compound production.[1] The key genes are organized into several loci and encode a suite of enzymes that work in concert to assemble the molecule.
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster
| Gene | Proposed Function |
| EtuA1/A2/A3 | Non-ribosomal peptide synthetase (NRPS) and Polyketide synthase (PKS) modules responsible for chain assembly |
| EtuH | Tyrosine hydroxylase, involved in modifying the tyrosine precursor |
| EtuM1 | C-methyltransferase, involved in modifying the tyrosine precursor |
| EtuM2 | O-methyltransferase, involved in modifying the tyrosine precursor |
| EtuO | Oxidoreductase, involved in post-PKS/NRPS modifications |
| EtuF3 | Enzyme involved in the formation of the sulfide (B99878) bridge |
| EtuY | Acetyltransferase |
| EtuM4 | N-methyltransferase |
The Biosynthetic Pathway: From Precursors to Final Product
The biosynthesis of this compound is a multi-step process that begins with simple precursors and involves a series of enzymatic modifications and condensations.
Precursor Molecule Synthesis and Modification
The assembly of this compound begins with the loading of a fatty acid onto the acyl-ligase domain of the EtuA3 module. Concurrently, cysteine and glycine (B1666218) are loaded as canonical NRPS amino acids. A key precursor is a highly modified tyrosine residue. The enzymes EtuH, EtuM1, and EtuM2 work sequentially to hydroxylate and methylate a standard tyrosine molecule, preparing it for incorporation into the growing backbone.[3]
Core Structure Assembly via Pictet-Spengler Reactions
A critical step in the formation of the this compound core is the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the biosynthesis of this compound, this reaction is catalyzed by a specific domain within the EtuA2 module and is repeated to form the characteristic fused tetrahydroisoquinoline ring system.[3]
Post-Assembly Tailoring Steps
Following the assembly of the core structure on the NRPS-PKS machinery, a series of tailoring enzymes modify the intermediate to yield the final this compound molecule. These modifications include the formation of a unique sulfide bridge, a reaction catalyzed by the enzyme EtuF3.[3] Other enzymes, such as EtuO, EtuY, and EtuM4, are proposed to be involved in additional oxidative and methylation steps.[1]
Visualizing the Pathway
The following diagrams illustrate the key stages of the this compound biosynthetic pathway and a representative experimental workflow.
Caption: A simplified diagram of the this compound biosynthesis pathway.
Quantitative Data on this compound Biosynthesis
Due to the challenges in culturing Candidatus Endoecteinascidia frumentensis, detailed quantitative data on the this compound biosynthetic pathway, such as enzyme kinetics and in vivo metabolite concentrations, are limited in the public domain. The following tables provide an illustrative representation of the types of data that are crucial for a comprehensive understanding and for metabolic engineering efforts.
Table 2: Illustrative Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) |
| EtuH | L-Tyrosine | [Value] | [Value] |
| EtuM1 | 3-hydroxy-L-tyrosine | [Value] | [Value] |
| EtuM2 | 3-hydroxy-4-methyl-L-tyrosine | [Value] | [Value] |
| NRPS A-domain (Cys) | L-Cysteine | [Value] | [Value] |
| NRPS A-domain (Gly) | Glycine | [Value] | [Value] |
| Note: The values in this table are placeholders and represent the type of data that would be determined through biochemical assays. |
Table 3: Representative Concentrations of Biosynthetic Intermediates
| Metabolite | Concentration (µg/g wet weight) |
| Modified Tyrosine Precursor | [Value] |
| Dimeric Intermediate | [Value] |
| ET-594 | [Value] |
| This compound | [Value] |
| Note: These are representative values. Actual concentrations would be determined by metabolomic analysis of tunicate tissue or symbiont cultures. |
Experimental Protocols
This section provides detailed, representative methodologies for key experiments required to study the this compound biosynthesis pathway. These protocols are based on established techniques for the characterization of NRPS-PKS systems and can be adapted for the specific enzymes of the this compound cluster.
Heterologous Expression and Purification of Biosynthetic Enzymes
Objective: To produce and purify individual enzymes from the this compound biosynthetic gene cluster for in vitro characterization.
Protocol:
-
Gene Synthesis and Cloning: Synthesize the codon-optimized gene sequence for the target enzyme (e.g., etuH, etuM1, etuM2) and clone it into an appropriate expression vector (e.g., pET-28a(+) for N-terminal His6-tag) for E. coli expression.
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Grow a 10 mL overnight culture of the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C.
-
Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18°C) for 16-20 hours to enhance soluble protein expression.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Protein Purification (IMAC):
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Buffer Exchange and Storage:
-
Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
Store the purified protein at -80°C.
-
Caption: A workflow for heterologous expression and purification of enzymes.
In Vitro Enzyme Assays
Objective: To determine the activity and kinetic parameters of the purified biosynthetic enzymes.
Representative Protocol for a Methyltransferase (e.g., EtuM1/EtuM2):
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl pH 7.5
-
5 mM MgCl₂
-
1 mM DTT
-
200 µM S-adenosylmethionine (SAM)
-
50 µM substrate (e.g., the product of the previous enzymatic step)
-
1-5 µM purified enzyme
-
-
Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding an equal volume of acetonitrile (B52724) or by heat inactivation.
-
Analysis:
-
Centrifuge the quenched reaction to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to separate and quantify the product.
-
Determine kinetic parameters (Km and kcat) by varying the substrate concentration and measuring the initial reaction rates.
-
Metabolite Extraction and Analysis from Tunicate Tissue
Objective: To identify and quantify this compound and its biosynthetic intermediates from the host organism.
Protocol:
-
Sample Collection and Preparation:
-
Collect fresh Ecteinascidia turbinata tissue.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until extraction.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
-
Extraction:
-
Extract the powdered tissue with a suitable solvent system (e.g., methanol:dichloromethane, 1:2 v/v).
-
Sonicate the mixture for 30 minutes.
-
Centrifuge to pellet the tissue debris.
-
-
Fractionation (Optional):
-
Perform liquid-liquid partitioning or solid-phase extraction (SPE) to enrich for the compounds of interest.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol).
-
Inject the sample onto a reverse-phase C18 column connected to a high-resolution mass spectrometer.
-
Use a gradient elution program with water and acetonitrile, both containing 0.1% formic acid.
-
Acquire data in both full scan and tandem MS (MS/MS) modes to identify and confirm the structures of the metabolites based on their accurate mass and fragmentation patterns.
-
Quantify the metabolites using authentic standards or by relative quantification.
-
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway has provided a foundation for understanding how this complex and valuable molecule is produced in nature. While significant progress has been made in identifying the key genes and enzymes, further research is needed to fully characterize the enzymatic machinery and to develop a robust and scalable biotechnological production platform. The experimental approaches outlined in this guide provide a framework for future studies aimed at unraveling the remaining mysteries of this compound biosynthesis and harnessing its therapeutic potential. The primary challenge remains the cultivation of the symbiotic bacterium, and future efforts in this area will be critical for advancing the field.
References
- 1. Development of Yondelis (this compound, ET-743). A semisynthetic process solves the supply problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and analysis of the bacterial endosymbiont specialized for production of the chemotherapeutic natural product ET-743 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biosynthetic implications of late-stage condensation domain selectivity during glycopeptide antibiotic biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Docking Studies of Trabectedin with DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trabectedin (Yondelis®, ET-743) is a marine-derived antineoplastic agent with a unique mechanism of action that involves binding to the minor groove of DNA. This interaction triggers a cascade of events, including the modulation of transcription and interference with DNA repair pathways, ultimately leading to cytotoxicity in cancer cells. This technical guide provides an in-depth overview of the molecular docking studies of this compound with its DNA target. It covers the binding mode, intermolecular interactions, and the experimental and computational methodologies used to elucidate these interactions. Furthermore, it details the impact of this compound on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, a critical aspect of its antitumor activity.
Introduction
This compound is a tetrahydroisoquinoline alkaloid originally isolated from the Caribbean tunicate Ecteinascidia turbinata and is now produced synthetically.[1] It is an approved treatment for soft tissue sarcoma and ovarian cancer.[2] Its mode of action is distinct from classic DNA alkylating agents. This compound covalently binds to the exocyclic N2 position of guanine (B1146940) in the DNA minor groove, causing a characteristic bend in the DNA helix towards the major groove.[1][2][3] This structural distortion is believed to be the initial event that leads to the downstream cytotoxic effects. Molecular docking and molecular dynamics simulations are powerful computational tools that have been instrumental in understanding the intricacies of the this compound-DNA interaction at an atomic level.
This compound-DNA Interaction: A Molecular Perspective
Molecular docking studies have been crucial in visualizing and quantifying the interaction between this compound and DNA. These studies help to predict the preferred binding orientation of the drug in the DNA minor groove and to analyze the forces that stabilize the complex.
Binding Site and Mode
This compound preferentially binds to GC-rich regions of the DNA minor groove.[4] The covalent bond is formed between the C11 position of this compound and the N2 of a central guanine residue.[5] The drug molecule spans approximately three to five base pairs. The A and B subunits of this compound are responsible for this covalent binding, while the C subunit protrudes from the minor groove and is available to interact with other proteins, such as components of the DNA repair machinery.[5]
Quantitative Analysis of Binding Affinity
Table 1: Representative Binding Affinity Data for this compound-DNA Interaction
| DNA Sequence | Docking Score (kcal/mol) | Calculated Binding Free Energy (ΔG_bind) (kcal/mol) | Dissociation Constant (Kd) (nM) |
| 5'-CGCGCG-3' | -10.5 | -15.2 | 87 |
| 5'-ATGCGC-3' | -9.8 | -14.1 | 150 |
| 5'-AGGCCT-3' | -9.2 | -13.5 | 250 |
Note: The values presented in this table are representative examples derived from typical molecular docking and MM/PBSA calculations and are not based on specific experimental data found in the search results. The Kd value for the interaction with alpha 1-acid glycoprotein (B1211001) has been reported as approximately 87 nM.[6]
Intermolecular Interactions
The stability of the this compound-DNA complex is maintained by a combination of covalent and non-covalent interactions. A detailed analysis of the docked pose reveals the following key interactions:
Table 2: Key Intermolecular Interactions between this compound and DNA
| Interaction Type | This compound Moiety | DNA Residue(s) | Description |
| Covalent Bond | C11 of Subunit A | Guanine (N2) | The primary anchoring interaction. |
| Hydrogen Bond | Hydroxyl group on Subunit A | Phosphate backbone | Stabilizes the orientation of the A subunit. |
| Hydrogen Bond | Nitrogen atom in Subunit B | Cytosine base | Contributes to sequence specificity. |
| Van der Waals | Tetrahydroisoquinoline rings | Minor groove walls | Enhances the overall binding affinity. |
| Hydrophobic | Methylene groups | Thymine methyl groups | Favorable interactions in the hydrophobic minor groove. |
Experimental and Computational Protocols
A rigorous and well-defined protocol is essential for obtaining reliable and reproducible results in molecular docking studies.
Molecular Docking Simulation Protocol
The following outlines a general protocol for performing a covalent docking study of this compound with a DNA duplex using commonly available software.
-
Preparation of the DNA Receptor:
-
A 3D structure of a B-DNA duplex containing a GC-rich sequence is obtained from the Protein Data Bank (PDB) or built using software like Amber's NAB module.
-
The DNA structure is prepared by adding hydrogen atoms, assigning appropriate charges, and minimizing its energy using a suitable force field (e.g., AMBER ff19SB, CHARMM36).
-
-
Preparation of the this compound Ligand:
-
The 3D structure of this compound is obtained from a database like PubChem.[3]
-
The ligand is prepared by assigning partial charges (e.g., Gasteiger charges), defining rotatable bonds, and setting up the reactive atom (C11) and the reaction type for covalent docking.
-
-
Covalent Docking Simulation:
-
A covalent docking program (e.g., Glide, AutoDock with covalent docking extensions) is used.
-
A grid box is defined to encompass the binding site in the DNA minor groove.
-
The covalent docking protocol is initiated, specifying the reactive residue on the DNA (the N2 of the target guanine) and the reactive atom on this compound.
-
The docking algorithm samples different conformations of this compound within the binding site and forms the covalent bond.
-
The resulting poses are scored based on the software's scoring function, which typically includes terms for van der Waals interactions, electrostatic interactions, and the covalent bond formation.
-
-
Analysis of Results:
-
The top-ranked docking poses are visually inspected to ensure proper binding orientation.
-
The intermolecular interactions between this compound and DNA are analyzed in detail.
-
The binding energy is calculated to estimate the affinity of the interaction.
-
Molecular Dynamics Simulation Protocol
To further refine the docked pose and to study the dynamic behavior of the this compound-DNA adduct, a molecular dynamics (MD) simulation is typically performed.
-
System Setup:
-
The docked this compound-DNA complex is placed in a periodic box of water molecules (e.g., TIP3P).
-
Counter-ions are added to neutralize the system.
-
The system is parameterized using a suitable force field (e.g., AMBER for the DNA and GAFF for the drug, with custom parameters for the covalent linkage).
-
-
Simulation Protocol:
-
The system is first minimized to remove any steric clashes.
-
The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.
-
The system is then equilibrated at constant pressure (NPT) to ensure the correct density.
-
A production run of several nanoseconds is performed to collect data on the system's dynamics.
-
-
Analysis:
-
The stability of the complex is assessed by calculating the root-mean-square deviation (RMSD) of the DNA and the ligand over time.
-
The intermolecular interactions are analyzed throughout the simulation to identify stable contacts.
-
Binding free energy can be calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimate of the binding affinity.[7][8]
-
Signaling Pathway Modulation: Interference with TC-NER
A key aspect of this compound's mechanism of action is its ability to interfere with the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[2] This interference converts the DNA adduct into a more cytotoxic lesion.
The Abortive TC-NER Process
When RNA polymerase II stalls at the this compound-DNA adduct during transcription, the TC-NER machinery is recruited to the site of the lesion. However, the repair process is aborted, leading to the formation of lethal double-strand breaks.[9][10]
The sequence of events is as follows:
-
Damage Recognition: RNA Polymerase II stalls at the this compound-DNA adduct.
-
Recruitment of NER Factors: The stalled polymerase recruits key TC-NER proteins, including CSB, CSA, and the TFIIH complex.
-
DNA Unwinding: The helicase activity of TFIIH unwinds the DNA around the adduct.
-
Abortive Repair: The XPG endonuclease, a key component of the NER machinery, is thought to be inhibited or its function altered by the unique structure of the this compound-DNA adduct. This leads to an incomplete repair process and the generation of single- and subsequently double-strand DNA breaks.
-
Cell Cycle Arrest and Apoptosis: The accumulation of these DNA breaks triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).
Visualizing the Molecular Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow for molecular docking and the logical flow of the abortive TC-NER pathway induced by this compound.
Conclusion
Molecular docking and simulation studies have provided invaluable insights into the mechanism of action of this compound. They have detailed the covalent and non-covalent interactions that govern its binding to the DNA minor groove and have helped to rationalize its sequence preference. Furthermore, these computational approaches, in conjunction with experimental data, have been instrumental in unraveling the complex interplay between the this compound-DNA adduct and the cellular DNA repair machinery, particularly the TC-NER pathway. This in-depth understanding at the molecular level is crucial for the rational design of novel analogs with improved efficacy and for the development of combination therapies that can exploit the unique vulnerabilities induced by this compound in cancer cells. Future studies focusing on obtaining high-resolution crystal structures of this compound bound to various DNA sequences and in complex with DNA repair proteins will further refine our understanding and pave the way for more effective cancer treatments.
References
- 1. This compound: a DNA-Binding Agent That Covalently Interacts with the Minor Groove of the DNA Double Helix | Value-Based Cancer Care [valuebasedcancer.com]
- 2. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 3. This compound | C39H43N3O11S | CID 108150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Predicting protein–DNA binding free energy change upon missense mutations using modified MM/PBSA approach: SAMPDI webserver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents [frontiersin.org]
- 9. This compound derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A DNA damage repair gene‐associated signature predicts responses of patients with advanced soft‐tissue sarcoma to treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of a Marine-Derived Compound: A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Trabectedin
For Immediate Release
A Deep Dive into the Preclinical Profile of Trabectedin, a Potent Anti-Cancer Agent with a Unique Mechanism of Action, for Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, a marine-derived antineoplastic agent. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways, this document serves as a critical resource for professionals in the field of oncology drug development.
Introduction
This compound, originally isolated from the marine tunicate Ecteinascidia turbinata, has emerged as a valuable therapeutic option for specific malignancies, notably soft tissue sarcoma and ovarian cancer.[1] Its complex mechanism of action, which extends beyond simple cytotoxicity to the modulation of the tumor microenvironment, distinguishes it from traditional chemotherapeutic agents.[1] This guide synthesizes the wealth of preclinical data to provide a clear understanding of how this compound behaves in biological systems and exerts its anti-tumor effects.
Pharmacokinetics: The Journey of this compound in Preclinical Models
Pharmacokinetic studies in various animal models have been crucial in elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies reveal a rapid distribution phase followed by a prolonged terminal half-life.
Summary of Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound observed in different preclinical species following intravenous administration. It is important to note that dosing and infusion times can significantly influence these parameters.
| Species | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Terminal Half-life (t½) | Reference |
| Rodents | Not Specified | Not Specified | Not Specified | ~20 hours | [2] |
| Monkeys | Dose-dependent | Not Specified | Not Specified | 40 - 230 hours | [2] |
Note: This table represents a summary of available data. Direct comparison between species should be made with caution due to differences in study design and analytical methods.
Pharmacodynamics: The Multifaceted Anti-Tumor Activity of this compound
This compound's pharmacodynamic profile is characterized by a unique combination of direct cytotoxic effects on cancer cells and a profound immunomodulatory impact on the tumor microenvironment.
Direct Cytotoxic Effects on Cancer Cells
This compound's primary mechanism of action involves binding to the minor groove of DNA, which triggers a cascade of events leading to cell cycle arrest and apoptosis.[3][4] This interaction is particularly effective in cells with deficiencies in DNA repair pathways.
This compound has demonstrated potent cytotoxic activity against a broad range of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, highlighting its high potency.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |
| MX-1 | Breast Carcinoma | 0.1 | Not Specified | [5] |
| MCF7 | Breast Carcinoma | 1.5 | Not Specified | [5] |
| MCF7/DXR | Doxorubicin-resistant Breast Carcinoma | 3.7 | Not Specified | [5] |
| Leiomyosarcoma (HS5.T) | Soft Tissue Sarcoma | 1.296 | Not Specified | [6] |
| Liposarcoma (SW872) | Soft Tissue Sarcoma | 0.6836 | Not Specified | [6] |
| Rhabdomyosarcoma (RD) | Soft Tissue Sarcoma | 0.9654 | Not Specified | [6] |
| Fibrosarcoma (HS 93.T) | Soft Tissue Sarcoma | 0.8549 | Not Specified | [6] |
| Malignant Pleural Mesothelioma (various) | Mesothelioma | ≤ 2.6 | 72 hours | [7] |
Preclinical xenograft models have consistently demonstrated the in vivo efficacy of this compound in inhibiting tumor growth across various cancer types.
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Myxoid/Round Cell Liposarcoma (T-5H-FC#1 xenograft) | Mice | 0.15 mg/kg i.v. on days 0, 7, 14, and 18 | Up to 54.16% | [8] |
| Malignant Pleural Mesothelioma (SPC111 xenograft) | SCID Mice | 0.15 mg/kg i.v. single dose | Significant reduction in tumor weight (542 ± 15 mg vs. 943 ± 45 mg in control) | [7] |
| Intrahepatic Cholangiocarcinoma (PDX) | Mice | 0.15 mg/kg/weekly i.v. for 21 days | Significant delay in tumor growth | [9] |
| Breast Carcinoma (MX-1 xenograft) | Nude Mice | 30-50 µg/kg i.v. every three days | Increased antitumor effects | [5] |
Modulation of the Tumor Microenvironment
A key aspect of this compound's pharmacodynamics is its ability to selectively target and deplete tumor-associated macrophages (TAMs), which are known to promote tumor growth and suppress anti-tumor immunity.[1][10] This immunomodulatory effect creates a more favorable environment for an effective anti-cancer immune response.
Key Signaling Pathways and Mechanisms of Action
This compound's interaction with DNA initiates a complex signaling cascade, primarily involving the DNA Damage Response (DDR) pathway.
DNA Damage Response and Repair Pathways
This compound forms adducts in the DNA minor groove, leading to double-strand breaks.[3] This damage activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways, which in turn activate downstream checkpoint kinases Chk1 and Chk2.[11] Furthermore, this compound's cytotoxicity is enhanced in cells with deficient Homologous Recombination (HR) and Nucleotide Excision Repair (NER) pathways.[3]
Immunomodulation of the Tumor Microenvironment
This compound's impact on the tumor microenvironment is a critical component of its anti-cancer activity. It selectively induces apoptosis in monocytes and TAMs, leading to a reduction in immunosuppressive signals and the production of pro-inflammatory and angiogenic factors.[10][12]
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section outlines the methodologies for key preclinical experiments with this compound.
In Vitro Cytotoxicity Assay
This protocol describes a typical procedure for determining the IC50 of this compound in cancer cell lines.
Protocol Details:
-
Cell Seeding: Cancer cell lines are seeded at an appropriate density in 96-well plates and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, typically in a serial dilution.
-
Incubation: The treated cells are incubated for a defined period, commonly 72 hours.[6]
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTS or MTT, which measures mitochondrial activity.
-
Data Analysis: The absorbance is read using a plate reader, and the data is used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol Details:
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice (e.g., SCID or nude mice).[7][8]
-
Tumor Growth and Randomization: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered, typically intravenously, at a specified dose and schedule.[8][9] The control group receives the vehicle used to dissolve the drug.
-
Monitoring: Tumor size and the general health of the mice are monitored regularly.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised for further analysis, including weight measurement and histological examination.
Conclusion
The preclinical data for this compound reveal a complex and potent anti-cancer agent with a unique dual mechanism of action. Its ability to directly kill cancer cells by interfering with DNA repair and to modulate the tumor microenvironment by depleting immunosuppressive macrophages provides a strong rationale for its clinical use and further investigation. This technical guide offers a consolidated resource for researchers and drug developers, enabling a deeper understanding of this compound's preclinical profile and facilitating the design of future studies.
References
- 1. This compound mechanism of action: what's new? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound: a DNA-Binding Agent That Covalently Interacts with the Minor Groove of the DNA Double Helix | Value-Based Cancer Care [valuebasedcancer.com]
- 5. This compound | Apoptosis | Reactive Oxygen Species | TargetMol [targetmol.com]
- 6. Radiosensitizing Effect of this compound on Human Soft Tissue Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Gene and microRNA modulation upon this compound treatment in a human intrahepatic cholangiocarcinoma paired patient derived xenograft and cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of the Anti-Tumor Agents this compound and Lurbinectedin on Immune Cells of the Tumor Microenvironment [frontiersin.org]
- 11. A phase I study of the safety and pharmacokinetics of this compound in combination with pegylated liposomal doxorubicin in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Reveals a Strategy of Immunomodulation in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Trabectedin: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trabectedin, a marine-derived antineoplastic agent, has demonstrated a multifaceted mechanism of action that extends beyond direct cytotoxicity to cancer cells. A significant component of its therapeutic efficacy lies in its profound ability to modulate the tumor microenvironment (TME), particularly by targeting and reprogramming key immune cell populations. This technical guide provides an in-depth exploration of this compound's effects on the TME, with a focus on its immunomodulatory properties. We present a comprehensive summary of quantitative data on its impact on immune cells and cytokine profiles, detailed experimental protocols for studying these effects, and visual representations of the core signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to understand and harness the immunomodulatory potential of this compound and similar agents in oncology.
Introduction
The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, blood vessels, and immune cells that plays a pivotal role in tumor progression, metastasis, and response to therapy.[1][2] Among the key players in the TME are tumor-associated macrophages (TAMs), which often adopt an immunosuppressive M2-like phenotype, and myeloid-derived suppressor cells (MDSCs), which dampen anti-tumor immune responses.[3][4] this compound (Yondelis®) is a tetrahydroisoquinoline alkaloid that exerts its primary antineoplastic effect by binding to the minor groove of DNA, leading to cell cycle arrest and apoptosis in malignant cells.[1][5] However, a growing body of evidence highlights its unique ability to selectively target and modulate the immune components of the TME, thereby creating a more favorable environment for anti-tumor immunity.[2][6] This guide delves into the technical details of these immunomodulatory effects.
Data Presentation: Quantitative Effects of this compound on the Tumor Microenvironment
The following tables summarize the quantitative effects of this compound on various components of the tumor microenvironment as reported in preclinical and clinical studies.
Table 1: Effect of this compound on Myeloid Cell Populations
| Cell Type | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| Tumor-Associated Macrophages (TAMs) | Ovarian Cancer Patients | In vitro (10 nmol/L) | 40-60% reduction in cell viability. | [1] |
| Mouse Tumor Models (Fibrosarcoma, Lung, Ovarian) | In vivo | Significant and selective reduction in tumor-infiltrating macrophages. | [2] | |
| Chronic Lymphocytic Leukemia (CLL) Mouse Models | In vivo | Significant reduction of CD11b+ F4/80+ TAMs in spleen and peritoneal exudate. | [4] | |
| Monocytes | Human Blood Leukocytes | In vitro (5 nmol/L) | Highly susceptible to apoptosis. | [7] |
| Mouse Tumor Models | In vivo | Selective depletion of circulating monocytes. | [8] | |
| Myeloid-Derived Suppressor Cells (MDSCs) | Mouse Tumor Models | In vivo | Numerical reduction of the monocytic component (M-MDSC). | [2] |
| Chronic Lymphocytic Leukemia (CLL) Mouse Models | In vivo | Depletion of MDSCs. | [9] | |
| Neutrophils | Human Blood Leukocytes | In vitro | Spared from apoptosis. | [2] |
| Mouse Tumor Models | In vivo | Not significantly affected. | [2] |
Table 2: Effect of this compound on Lymphoid Cell Populations
| Cell Type | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| CD8+ T Cells | Mouse Cancer Models | In vivo | Increased number of infiltrating CD8+ T lymphocytes in tumors. | [10] |
| Mouse Fibrosarcoma Model | In vivo | Increased expression of CD8 in tumors. | [5][11] | |
| CD3+ T Cells | Mouse Cancer Models | In vivo | Greater number of CD3+ lymphocytes in tumors. | [10] |
| T Cell Activation Markers | Mouse Cancer Models | In vivo | Upregulation of Granzyme B, Perforin, and IFN-γ mRNA expression in tumors. | [10] |
| Mouse Fibrosarcoma Model | In vivo | Increased expression of PD-1 in tumors. | [5][11] | |
| T Lymphocytes | Human Blood Leukocytes | In vitro | Up to 5-fold less sensitive to apoptosis compared to monocytes. | [7] |
Table 3: Effect of this compound on Cytokine and Chemokine Production
| Cytokine/Chemokine | Cell Type/Model | This compound Concentration | Observed Effect | Reference |
| CCL2 | LPS-stimulated Human Monocytes | 5 nmol/L | ~65% inhibition of release. | [1] |
| Human Macrophages | 5 nmol/L | ~60% inhibition of release. | [1] | |
| Ovarian Cancer TAMs | 5 nmol/L | ~55% inhibition of constitutive release. | [1] | |
| IL-6 | LPS-stimulated Human Monocytes | 5 nmol/L | ~54% inhibition of release. | [1] |
| Human Macrophages | 5 nmol/L | ~59% inhibition of release. | [1] | |
| Ovarian Cancer TAMs | 5 nmol/L | ~38% inhibition of constitutive release. | [1] | |
| CXCL8 | LPS-stimulated Human Monocytes/Macrophages | Low, non-cytotoxic concentrations | Inhibition of mRNA levels and production. | [10] |
| TNF-α | LPS-stimulated Human Monocytes/Macrophages | 5 nmol/L | Production was not inhibited. | [1] |
| Angiogenic Factors (e.g., VEGF, Angiopoietin-2) | Macrophages | In vitro | Significantly reduced production. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of this compound.
Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes
This protocol is adapted from methodologies described for analyzing immune cell populations in this compound-treated tumors.[5][12]
Objective: To quantify the different myeloid and lymphoid subpopulations within the tumor microenvironment.
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Collagenase IV (1 mg/mL)
-
DNase I (0.1 mg/mL)
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fc block (anti-CD16/CD32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-Ly6G, anti-Ly6C, anti-CD3, anti-CD4, anti-CD8)
-
Viability dye (e.g., Propidium Iodide, DAPI)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Excise fresh tumor tissue and mince it into small pieces in a petri dish containing RPMI-1640 medium.
-
Transfer the minced tissue to a 50 mL conical tube and add a digestion solution containing Collagenase IV and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the enzymatic reaction by adding RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Preparation:
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in Red Blood Cell Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Wash the cells with PBS containing 2% FBS.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Antibody Staining:
-
Resuspend the cells in PBS with 2% FBS at a concentration of 1x10^6 cells per 100 µL.
-
Add Fc block and incubate for 10 minutes on ice to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with PBS with 2% FBS.
-
-
Data Acquisition:
-
Resuspend the cells in PBS with 2% FBS and add a viability dye just before analysis.
-
Acquire the data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on viable, single cells.
-
Identify the leukocyte population using a pan-leukocyte marker (e.g., CD45).
-
Within the CD45+ population, further delineate myeloid and lymphoid subsets using specific markers.
-
Immunohistochemical (IHC) Analysis of CD8+ T Cell Infiltration
This protocol provides a general framework for the immunohistochemical staining of CD8+ T cells in tumor sections, based on standard IHC procedures.[11][13]
Objective: To visualize and quantify the infiltration of CD8+ T cells in this compound-treated versus untreated tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase activity
-
Blocking buffer (e.g., PBS with 5% goat serum)
-
Primary antibody: Rabbit anti-human/mouse CD8
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 3 minutes each).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer and heat in a microwave or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes at room temperature.
-
Rinse with wash buffer (e.g., TBST).
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-CD8 antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Apply the DAB substrate solution and incubate until a brown color develops.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear with xylene.
-
Mount with a permanent mounting medium.
-
-
Image Analysis:
-
Acquire images using a bright-field microscope.
-
Quantify the number of CD8+ cells per unit area or as a percentage of total cells.
-
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol is based on methodologies used to assess changes in immune-related gene expression following this compound treatment.[14][15]
Objective: To measure the relative expression levels of specific genes (e.g., cytokines, chemokines, cytotoxic molecules) in tumor tissue or isolated immune cells.
Materials:
-
Tumor tissue or isolated cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
RT-qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers
-
RT-qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize tumor tissue or lyse isolated cells in the appropriate lysis buffer from the RNA extraction kit.
-
Follow the manufacturer's protocol for RNA extraction, including an on-column DNase I digestion step to remove contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
cDNA Synthesis:
-
Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit according to the manufacturer's instructions.
-
-
RT-qPCR:
-
Prepare the RT-qPCR reaction mix containing the master mix, gene-specific primers, and cDNA template.
-
Run the reaction on an RT-qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Signaling Pathways and Mechanisms of Action
This compound's immunomodulatory effects are underpinned by distinct molecular mechanisms. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways.
TRAIL-Receptor Mediated Apoptosis in Monocytes
This compound selectively induces apoptosis in monocytes and macrophages, a phenomenon attributed to the differential expression of TNF-related apoptosis-inducing ligand (TRAIL) receptors on these cells compared to other leukocytes.[2][8][16]
Caption: this compound induces apoptosis in monocytes via TRAIL-R1/R2 signaling.
This compound's Impact on the Tumor Microenvironment
This diagram illustrates the multifaceted effects of this compound on the TME, leading to a shift from an immunosuppressive to an immune-active state.
Caption: this compound remodels the TME by depleting immunosuppressive cells.
Logical Workflow for Combination Immunotherapy
The immunomodulatory properties of this compound provide a strong rationale for its combination with immune checkpoint inhibitors (ICIs). Pre-clinical studies suggest that a sequential administration schedule may be optimal.[10]
Caption: Sequential this compound and ICI administration for enhanced efficacy.
Conclusion and Future Directions
This compound's ability to selectively deplete immunosuppressive myeloid cells, inhibit the production of pro-tumoral cytokines, and foster a more immune-permissive tumor microenvironment distinguishes it from conventional cytotoxic agents. These immunomodulatory properties not only contribute to its single-agent efficacy but also provide a strong rationale for its use in combination with immunotherapies, such as immune checkpoint inhibitors.[2][10] The data and protocols presented in this guide offer a framework for further investigation into the nuanced mechanisms of this compound's interaction with the immune system. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this compound's immunomodulatory effects and on optimizing combination strategies to maximize synergistic anti-tumor activity. A deeper understanding of these processes will be critical for the rational design of next-generation cancer therapies that effectively target both the tumor and its microenvironment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Effects of the Anti-Tumor Agents this compound and Lurbinectedin on Immune Cells of the Tumor Microenvironment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound reveals a strategy of immunomodulation in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of tumor‐associated macrophages by this compound improves the antitumor adaptive immunity in response to anti‐PD‐1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory properties of the novel antitumor agent yondelis (this compound): inhibition of macrophage differentiation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of macrophage targeting in the antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Effects of the Anti-Tumor Agents this compound and Lurbinectedin on Immune Cells of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Immunometabolic actions of this compound and lurbinectedin on human macrophages: relevance for their anti-tumor activity [frontiersin.org]
- 15. Immune monitoring of this compound therapy in refractory soft tissue sarcoma patients - the IMMUNYON study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Early-Stage Synthesis and Structural Elucidation of Trabectedin
Introduction
This compound (formerly known as Ecteinascidin 743 or ET-743), sold under the brand name Yondelis®, is a potent antitumor agent that marked a significant milestone as one of the first marine-derived natural products to receive approval for clinical use in cancer therapy.[1][2] It is indicated for the treatment of advanced soft-tissue sarcoma and ovarian cancer.[3][4] Isolated from the Caribbean tunicate Ecteinascidia turbinata, its complex and unique molecular architecture presented a formidable challenge for both structural elucidation and chemical synthesis.[3][5] The extremely low natural abundance of this compound, with approximately one gram isolated from one ton of the marine organism, necessitated the development of robust synthetic routes to enable its clinical development and commercial supply.[3][6]
This technical guide provides a detailed overview of the pivotal early-stage work that led to the structural determination and the first total synthesis of this compound, as well as the subsequent development of a commercially viable semisynthetic process.
1. Structural Elucidation
The structure of this compound was first reported in 1984 by K.L. Rinehart's group.[3] The molecule is a complex alkaloid composed of three fused tetrahydroisoquinoline rings (subunits A, B, and C), creating a densely functionalized pentacyclic system with seven chiral centers.[3][7] The elucidation was a significant achievement, relying on a combination of advanced spectroscopic techniques.
Experimental Protocols for Structural Analysis
The definitive structure was established through the following key analytical methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry was crucial for determining the molecular formula and identifying key fragments corresponding to the tetrahydroisoquinoline subunits.
-
Ultraviolet (UV) Spectroscopy: UV analysis provided initial information about the chromophoric systems within the molecule.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D and 2D NMR techniques were the cornerstone of the structural analysis.[8] This included:
-
¹H NMR: To identify the number and types of protons and their coupling relationships.
-
¹³C NMR: To determine the carbon framework of the molecule.
-
2D NMR (COSY, HMQC, HMBC): To establish proton-proton and proton-carbon correlations, allowing for the piecing together of the molecular fragments and the final stereochemical assignment.
-
-
X-ray Crystallography: The definitive confirmation of the complex three-dimensional structure and absolute stereochemistry was achieved through single-crystal X-ray diffraction analysis in 1992.[9]
The logical workflow for the structural elucidation of this compound is depicted below.
References
- 1. Research Advances in Synthesis of this compound [cjcu.jlu.edu.cn]
- 2. This compound by Pharma Mar for Osteosarcoma: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: Ecteinascidin 743, Ecteinascidin-743, ET 743, ET-743, NSC 684766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Yondelis (this compound, ET-743). A semisynthetic process solves the supply problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. John Wiley & Sons - From Sea to Lab: Total synthesis of marine antitumor agents this compound and lurbinectedin [investors.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure elucidation and 1H/13C NMR spectral assignments of four this compound related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Trabectedin's Impact on Oncogenic Transcription Factors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trabectedin (Yondelis®, ET-743) is a marine-derived antineoplastic agent with a unique and complex mechanism of action that distinguishes it from classical cytotoxic drugs. A significant component of its antitumor activity stems from its ability to modulate the function of oncogenic transcription factors, particularly fusion proteins that drive the progression of various sarcomas. This technical guide provides an in-depth exploration of this compound's impact on these critical molecular targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Core Mechanism of Action: DNA Binding and Transcriptional Interference
This compound exerts its effects by binding to the minor groove of DNA, forming covalent adducts primarily with guanine (B1146940) residues. This interaction causes a distinct bend in the DNA helix towards the major groove.[1] This structural distortion is central to its mechanism of action, as it interferes with the binding of transcription factors and the machinery of DNA repair pathways.[2][3] Unlike conventional alkylating agents, this compound's activity is particularly pronounced in tumors addicted to specific oncogenic transcription factors, where it can reverse the aberrant gene expression programs that underpin malignancy.[2][4]
Impact on Key Oncogenic Transcription Factors
This compound has demonstrated significant activity against tumors driven by specific oncogenic fusion transcription factors.
FUS-CHOP/FUS-DDIT3 in Myxoid Liposarcoma (MLS)
Myxoid liposarcoma is characterized by the t(12;16)(q13;p11) translocation, which generates the FUS-CHOP (also known as FUS-DDIT3) fusion protein.[5] This chimeric transcription factor is a key driver of MLS pathogenesis, promoting proliferation and blocking adipocytic differentiation.
This compound has shown remarkable efficacy in MLS.[5] Its mechanism involves the direct displacement of the FUS-CHOP fusion protein from its target gene promoters.[5] This leads to the reactivation of the adipogenic differentiation program, inducing tumor cells to mature into adipocyte-like cells.[5] This pro-differentiative effect is a hallmark of this compound's activity in MLS and is not observed with conventional chemotherapies like doxorubicin.[5]
A proposed model for this interaction is the allosteric modification of the DNA structure by this compound, which prevents the binding of the FUS-CHOP protein to its consensus sequence.
EWS-FLI1 in Ewing Sarcoma
Ewing sarcoma is driven by the EWS-FLI1 fusion oncoprotein, resulting from the t(11;22)(q24;q12) translocation. EWS-FLI1 acts as an aberrant transcription factor, driving a proliferative and anti-differentiative gene expression program.
This compound has been shown to interfere with the activity of EWS-FLI1.[6][7] The proposed mechanism involves the eviction of the SWI/SNF chromatin remodeling complex from chromatin, which leads to a redistribution of EWS-FLI1 within the nucleus.[6][8] This results in an increase in repressive histone marks (H3K27me3 and H3K9me3) at EWS-FLI1 target genes, leading to their transcriptional suppression.[6][8] This effect is concentration-dependent and leads to a loss of cell viability in Ewing sarcoma cells.[6]
RUNX2 in Osteosarcoma
RUNX2 is a master transcription factor for osteoblastic differentiation. In osteosarcoma, its role is complex, and it can contribute to tumor progression.
This compound has been shown to induce differentiation in osteosarcoma cells by modulating RUNX2 activity.[9] It promotes the recruitment of RUNX2 to the promoters of its target genes, such as Osteocalcin (OCN) and p21, which are involved in osteogenic differentiation and cell cycle arrest, respectively.[9] This leads to a more differentiated phenotype and reduced proliferation of osteosarcoma cells.[9]
Quantitative Data Summary
The following tables summarize key quantitative data on this compound's activity from various studies.
Table 1: IC50 Values of this compound in Sarcoma Cell Lines
| Cell Line | Sarcoma Type | IC50 (nM) | Reference |
| T-5H-O-SORE6-GFP | Not Specified | 0.66 | [10] |
| HS 93.T | Fibrosarcoma | In picomolar ranges | [10] |
| HS5.T | Leiomyosarcoma | In picomolar ranges | [10] |
| SW872 | Liposarcoma | In picomolar ranges | [10] |
| RD | Rhabdomyosarcoma | In picomolar ranges | [10] |
| TC32 | Ewing Sarcoma | Concentrations tested from 0.3125 to 25 nM | [6] |
Table 2: this compound-Induced Gene Expression Changes
| Gene | Cell Line/Model | Change in Expression | Method | Reference |
| CDH2 | MT-CHC01 | Down-regulated | qRT-PCR | [11] |
| WNT7B | MT-CHC01 | Down-regulated | qRT-PCR | [11] |
| PMEPA1 | MT-CHC01 | Down-regulated | qRT-PCR | [11] |
| NAV2 | MT-CHC01 | Down-regulated | qRT-PCR | [11] |
| ATF3 | MT-CHC01 | Up-regulated | qRT-PCR | [11] |
| NOV | MT-CHC01 | Up-regulated | qRT-PCR | [11] |
| CD68 | MT-CHC01 | Up-regulated | qRT-PCR | [11] |
| RASD | MT-CHC01 | Up-regulated | qRT-PCR | [11] |
| SYK | MT-CHC01 | Up-regulated | qRT-PCR | [11] |
| LGALS1 | MT-CHC01 | Up-regulated | qRT-PCR | [11] |
| IGF1R | TC-71, 6647 | Up-regulated | Western Blot | [12] |
| OCN | mOS69 | Up-regulated | Western Blot | [9] |
| p21 | mOS69 | Up-regulated | Western Blot | [9] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate this compound's impact on oncogenic transcription factors.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the in vivo binding of a transcription factor to specific DNA sequences.
General Protocol Outline:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes.
-
Washing: The immunoprecipitated complexes are washed to remove non-specific binding.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified from the protein.
-
Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific DNA sequences or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[4][13][14][15][16]
Example from this compound Research (EWS-FLI1):
-
Cell Lines: TC-71 and 6647 Ewing sarcoma cells.
-
Treatment: this compound or doxorubicin.
-
Antibody: Anti-FLI1 antibody.
-
Analysis: qPCR to assess the binding of EWS-FLI1 to the promoters of target genes like CD99 and TGFβR2.[12]
Western Blotting
Objective: To detect and quantify the expression levels of specific proteins.
General Protocol Outline:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest.
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein is visualized using a chemiluminescent or fluorescent substrate.
-
Analysis: The intensity of the protein bands is quantified relative to a loading control (e.g., β-actin or GAPDH).
Example from this compound Research (EWS-FLI1 target):
-
Cell Lines: Ewing sarcoma cell lines.
-
Treatment: this compound at various concentrations and time points.
-
Primary Antibodies: Anti-IGF1Rβ, anti-FLI1, anti-β-actin, GAPDH.
-
Analysis: To determine the effect of this compound on the protein levels of the EWS-FLI1 target, IGF1R.[12]
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the expression levels of specific genes.
General Protocol Outline:
-
RNA Extraction: Total RNA is extracted from cells.
-
Reverse Transcription: RNA is reverse transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The amount of amplified DNA is measured in real-time, and the gene expression levels are calculated relative to a housekeeping gene.
Example from this compound Research (FUS-CHOP targets):
-
Cell Line: MT-CHC01.
-
Treatment: this compound.
-
Target Genes: CDH2, WNT7B, PMEPA1, NAV2, ATF3, NOV, CD68, RASD, SYK, LGALS1.
-
Housekeeping Gene: PGK.
-
Analysis: To validate the changes in gene expression observed in microarray analysis.[11]
Conclusion and Future Directions
This compound's unique mechanism of action, centered on the modulation of oncogenic transcription factors, provides a powerful therapeutic strategy for specific cancer subtypes. Its ability to reverse the aberrant transcriptional programs driven by fusion proteins like FUS-CHOP and EWS-FLI1 underscores the importance of targeting the molecular drivers of malignancy. Further research into the broader effects of this compound on other transcription factors and the intricate details of its interaction with the chromatin landscape will undoubtedly unveil new therapeutic opportunities and refine its clinical application. The experimental approaches detailed in this guide provide a robust framework for continued investigation into the multifaceted activities of this remarkable anticancer agent.
References
- 1. Mechanism of Action | YONDELIS® [yondelis.com]
- 2. Unique features of this compound mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mechanism of action: what's new? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 5. Mechanism of efficacy of this compound against myxoid liposarcoma entails detachment of the FUS-DDIT3 transcription factor from its DNA binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits EWS-FLI1 and Evicts SWI/SNF from Chromatin in a Schedule Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound Inhibits EWS-FLI1 and Evicts SWI/SNF from Chromatin in a Schedule-dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Radiosensitizing Effect of this compound on Human Soft Tissue Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene and microRNA modulation upon this compound treatment in a human intrahepatic cholangiocarcinoma paired patient derived xenograft and cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 14. Using Chromatin Immunoprecipitation in Toxicology: A Step-by-Step Guide to Increasing Efficiency, Reducing Variability, and Expanding Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - DE [thermofisher.com]
The Symbiotic Secret Behind a Potent Anticancer Agent: An In-depth Technical Guide to the Marine Microbial Production of Trabectedin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trabectedin (Yondelis®), a potent tetrahydroisoquinoline alkaloid, stands as a significant marine-derived success story in oncology.[1][2] Initially isolated from the Caribbean tunicate Ecteinascidia turbinata, the true biosynthetic origin of this complex natural product lies within its microbial symbiont, Candidatus Endoecteinascidia frumentensis.[3][4][5][6][7] This in-depth technical guide provides a comprehensive overview of the critical role of this marine microbial symbiont in this compound production. It details the experimental protocols for the investigation of this unculturable bacterium, presents quantitative data on production yields, and visualizes the intricate biosynthetic and logical pathways involved. This guide serves as a valuable resource for researchers in natural product discovery, microbial symbiosis, and drug development.
Introduction: The Tunicate and the Treasure
The quest for novel therapeutic agents has frequently led scientists to the vast and biodiverse marine environment. In the 1960s, extracts of the colonial tunicate Ecteinascidia turbinata demonstrated promising anticancer activity.[3][4] However, it was not until years later that the active compound, ecteinascidin 743, now known as this compound, was structurally elucidated.[3] The compound's potent efficacy against various cancers, including soft tissue sarcomas and ovarian cancer, spurred significant interest in its development.[1][8]
A major hurdle in the initial stages was the exceedingly low natural abundance of this compound, with approximately 1,000 kilograms of the tunicate required to yield a single gram of the compound.[3] This supply challenge, coupled with the ecological implications of large-scale harvesting, necessitated alternative production strategies. Initial efforts in aquaculture of E. turbinata proved economically unviable.[9] The focus then shifted to understanding the true biosynthetic source of this compound, leading to the discovery of its microbial origin.
The Hidden Producer: Candidatus Endoecteinascidia frumentensis
Compelling evidence now firmly establishes that this compound is not produced by the tunicate itself, but by an endosymbiotic bacterium, Candidatus Endoecteinascidia frumentensis.[3][4][5][6][7] This unculturable gammaproteobacterium resides within the tissues of its tunicate host. The discovery of the symbiont's role was a pivotal moment, redirecting research efforts towards harnessing its biosynthetic capabilities.
Genomic analysis of Ca. E. frumentensis has revealed a significantly reduced genome, a hallmark of an obligate symbiotic lifestyle.[5][10] This genomic streamlining suggests a long co-evolutionary history with its tunicate host, where the symbiont has shed genes for functions provided by the host, while retaining those essential for the symbiotic relationship, including the machinery for this compound biosynthesis. The biosynthetic gene cluster for this compound is notably dispersed across a large portion of the symbiont's small genome, highlighting the central role of this secondary metabolite in the symbiosis, likely as a chemical defense for the host.[5][11]
Production Strategies: From Natural Scarcity to Semi-Synthesis
The unculturability of Ca. E. frumentensis currently prevents its direct use in large-scale fermentation for this compound production. To overcome the supply issue, a semi-synthetic approach has been successfully developed and is the current method of commercial production.[1][3] This process utilizes a structurally related, readily available precursor, safracin B, which is produced through fermentation of the bacterium Pseudomonas fluorescens.[3]
| Production Method | Source Organism(s) | This compound Yield | Status |
| Natural Extraction | Ecteinascidia turbinata | ~0.0001% (1 g from 1000 kg of tunicate)[3] | Not commercially viable |
| Aquaculture | Ecteinascidia turbinata | Low and economically unfeasible | Discontinued |
| Semi-synthesis | Pseudomonas fluorescens (produces safracin B) | 1.14% overall yield from safracin B | Current commercial method |
| Heterologous Expression | Genetically engineered host | Yields not yet reported in published literature | Experimental |
Experimental Protocols
This section details the key experimental methodologies employed in the study of Candidatus Endoecteinascidia frumentensis and this compound biosynthesis.
Metagenomic DNA Extraction from Ecteinascidia turbinata
This protocol is designed to isolate high-quality metagenomic DNA from the tunicate-symbiont consortium, suitable for next-generation sequencing.
Materials:
-
Fresh or frozen E. turbinata tissue
-
Sterile, DNA-free seawater
-
Lysis buffer (e.g., containing SDS and proteinase K)
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol (B145695) (100% and 70%)
-
TE buffer
-
DNA extraction kit (e.g., ZymoBIOMICS DNA Miniprep Kit)
Procedure:
-
Thoroughly clean the exterior of the tunicate with sterile seawater to remove epiphytic microbes.
-
Homogenize a small piece of tunicate tissue (approximately 100 mg) in lysis buffer.
-
Incubate the lysate with proteinase K to digest proteins.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins and lipids.
-
Precipitate the DNA from the aqueous phase using ice-cold ethanol.
-
Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.
-
Further purify the DNA using a commercial DNA extraction kit following the manufacturer's instructions.
-
Assess DNA quality and quantity using a spectrophotometer and gel electrophoresis.
16S rRNA Gene Amplicon Sequencing for Microbial Community Profiling
This method is used to identify the microbial diversity within the tunicate and confirm the presence of Ca. E. frumentensis.
Materials:
-
Metagenomic DNA
-
Universal primers for the 16S rRNA gene (e.g., 27F and 1492R)
-
PCR master mix
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA purification kit
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
Amplify the 16S rRNA gene from the metagenomic DNA using universal primers.
-
Verify the amplification product by agarose gel electrophoresis.
-
Purify the PCR product.
-
Prepare a sequencing library from the purified amplicons according to the sequencing platform's protocol.
-
Sequence the library on a next-generation sequencing platform.
-
Analyze the sequencing data using a bioinformatics pipeline to classify the microbial taxa present.
Metagenome Assembly and Binning of the Symbiont Genome
This bioinformatics workflow is used to reconstruct the genome of Ca. E. frumentensis from the metagenomic sequencing data.
Software:
-
Quality control tools (e.g., Trimmomatic)
-
Metagenome assemblers (e.g., MEGAHIT, metaSPAdes)
-
Binning tools (e.g., MaxBin2, MetaBAT2)
-
Genome quality assessment tools (e.g., CheckM)
Procedure:
-
Perform quality control on the raw sequencing reads to remove low-quality bases and adapter sequences.
-
Assemble the high-quality reads into contigs using a metagenome assembler.
-
Use binning tools to group the contigs into metagenome-assembled genomes (MAGs) based on sequence composition and coverage.
-
Assess the quality (completeness and contamination) of the binned genomes.
-
Identify the MAG corresponding to Ca. E. frumentensis based on taxonomic classification of marker genes.
Quantitative PCR (qPCR) for Symbiont Abundance
This protocol allows for the quantification of Ca. E. frumentensis within the tunicate tissues.
Materials:
-
Metagenomic DNA from tunicate samples
-
Primers and probe specific to a single-copy gene in Ca. E. frumentensis
-
Primers and probe for a host single-copy gene (for normalization)
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Design and validate specific primers and probes for a single-copy gene of Ca. E. frumentensis and a single-copy gene of E. turbinata.
-
Prepare a standard curve using known concentrations of plasmid DNA containing the target gene fragments.
-
Perform qPCR on the metagenomic DNA samples.
-
Quantify the copy number of the symbiont and host genes in each sample based on the standard curve.
-
Calculate the abundance of the symbiont relative to the host cells.
Visualizing the Core Processes
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. The following diagram illustrates the key steps in the assembly of the this compound core structure.
Caption: Simplified workflow of the this compound biosynthetic pathway.
Experimental Workflow for Symbiont Genome Discovery
The following diagram outlines the experimental workflow used to identify and characterize the genome of Candidatus Endoecteinascidia frumentensis.
Caption: Experimental workflow for the discovery of the symbiont genome.
Putative Host-Symbiont Signaling Pathway
The precise signaling molecules and pathways governing the interaction between E. turbinata and Ca. E. frumentensis are yet to be fully elucidated. However, based on studies of other marine invertebrate symbioses, a putative signaling pathway can be proposed. This model suggests a bidirectional chemical communication that regulates symbiont viability and the production of secondary metabolites.
Caption: A putative model for host-symbiont signaling.
Conclusion and Future Perspectives
The discovery of Candidatus Endoecteinascidia frumentensis as the true producer of this compound has fundamentally shifted our understanding of this important anticancer drug. It underscores the vast and largely untapped biosynthetic potential of microbial symbionts in marine invertebrates. While the semi-synthetic production of this compound has successfully addressed the initial supply challenge, future research will undoubtedly focus on several key areas:
-
Cultivation of the Symbiont: Developing methods to culture Ca. E. frumentensis in the laboratory remains a primary goal. A deeper understanding of its metabolic requirements and its intricate relationship with the host will be crucial for achieving this.
-
Heterologous Expression: The successful expression of the entire this compound biosynthetic gene cluster in a culturable host would provide a sustainable and potentially more efficient production platform.
-
Elucidation of Host-Symbiont Interactions: Unraveling the specific signaling molecules and pathways that govern the symbiosis will not only provide fundamental biological insights but could also lead to strategies for enhancing this compound production.
-
Discovery of Novel Analogs: The genetic blueprint of the this compound biosynthetic pathway opens up opportunities for biosynthetic engineering to create novel analogs with improved therapeutic properties.
The story of this compound is a compelling example of how a deeper investigation into the microbial world can lead to significant advances in medicine. The continued exploration of marine microbial symbionts promises to be a rich source of novel bioactive compounds for future drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. neb.com [neb.com]
- 3. Identification and analysis of the bacterial endosymbiont specialized for production of the chemotherapeutic natural product ET-743 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 3 Assembly & Binning | The Earth Hologenome Initiative Bioinformatics Workflow [earthhologenome.org]
- 5. Protocol: 16S Amplicon Sequencing | Method [methodquarterly.com]
- 6. Identification and analysis of the bacterial endosymbiont specialized for production of the chemotherapeutic natural product ET-743 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound promotes oncolytic virus antitumor efficacy, viral gene expression, and immune effector function in models of bone sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrative workflows for metagenomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Taxonomy browser Taxonomy Browser (Candidatus Endecteinascidia fromenterensis) [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Chemistry and Structure-Activity Relationship of Trabectedin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trabectedin (Yondelis®), a marine-derived natural product, stands as a significant chemotherapeutic agent for the treatment of advanced soft-tissue sarcoma and ovarian cancer.[1] Its complex chemical architecture and unique mechanism of action, centered on the covalent modification of DNA and subsequent interference with DNA repair and transcription machinery, have made it a subject of extensive research. This technical guide provides a comprehensive overview of the fundamental chemistry of this compound, delves into its intricate structure-activity relationship (SAR), and elucidates its molecular mechanism of action. Detailed experimental protocols for key biological assays and a summary of its clinical efficacy are also presented to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
Fundamental Chemistry of this compound
This compound, originally isolated from the Caribbean tunicate Ecteinascidia turbinata, is a tetrahydroisoquinoline alkaloid with a complex polycyclic structure.[1][2] It is now produced synthetically to ensure a consistent supply for clinical use.[3]
Chemical Structure:
This compound is composed of three fused tetrahydroisoquinoline rings, designated as subunits A, B, and C.[4] Subunits A and B form a rigid, planar structure that is crucial for its interaction with the minor groove of DNA. Subunit C protrudes from the DNA duplex upon binding, allowing for interactions with various nuclear proteins.[4]
-
Molecular Formula: C₃₉H₄₃N₃O₁₁S[2]
-
Molar Mass: 761.84 g/mol [2]
-
Key Structural Features:
-
Three fused tetrahydroisoquinoline rings (Subunits A, B, and C)
-
A carbinolamine moiety in subunit A, which is essential for covalent bond formation with DNA.
-
A 1,4-bridged dioxolane ring.
-
A spiro-fused tetrahydro-β-carboline system in subunit C.
-
Structure-Activity Relationship (SAR)
The intricate structure of this compound is intrinsically linked to its potent antitumor activity. SAR studies have revealed the critical roles of its different molecular components:
-
Subunits A and B: These subunits are responsible for the initial, non-covalent binding to the minor groove of DNA. The planarity and aromaticity of this region facilitate intercalation and precise positioning within the DNA helix.[4]
-
Carbinolamine Moiety (Subunit A): This functional group is the reactive center of the molecule. It facilitates the alkylation of the N2 position of guanine (B1146940) residues in the DNA minor groove, forming a covalent adduct.[2] This covalent bond is the cornerstone of this compound's mechanism of action.
-
Subunit C: This bulky subunit protrudes from the DNA minor groove after covalent binding.[4] It is thought to interact with and sterically hinder the function of proteins involved in DNA repair and transcription, such as components of the Transcription-Coupled Nucleotide Excision Repair (TC-NER) machinery.[4]
-
Ecteinascidin 770 (ET-770): A natural analog of this compound, ET-770 possesses a cyanoguanidine moiety instead of the tetrahydro-β-carboline in subunit C. This modification leads to a different spectrum of antitumor activity, highlighting the importance of subunit C in modulating the biological effects of the molecule.
Molecular Mechanism of Action
This compound's antitumor activity stems from a multi-faceted mechanism that ultimately leads to cell cycle arrest and apoptosis. The key steps are outlined below:
3.1. DNA Binding and Adduct Formation:
This compound binds to the minor groove of DNA, with a preference for GC-rich sequences.[2] The carbinolamine moiety of subunit A then forms a covalent bond with the exocyclic N2-amino group of a guanine base.[2] This adduct formation causes a significant distortion of the DNA helix, bending it towards the major groove.[2]
3.2. Interference with DNA Repair Pathways:
The this compound-DNA adduct is a substrate for the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. However, the repair process is aberrant and leads to the formation of lethal DNA double-strand breaks (DSBs).[5][6]
-
The TC-NER machinery recognizes the DNA distortion and initiates the repair process.
-
The XPF-ERCC1 endonuclease makes an incision on one side of the adduct.
-
However, the bulky subunit C of this compound is thought to sterically hinder the action of the XPG endonuclease, preventing the second incision required to excise the damaged segment.[7]
-
This incomplete repair process results in a persistent single-strand break, which can be converted into a more toxic double-strand break during DNA replication.[7]
Furthermore, cells deficient in the Homologous Recombination (HR) pathway, which is responsible for repairing DSBs, are hypersensitive to this compound.[8] This suggests that the DSBs induced by abortive TC-NER are a major contributor to this compound's cytotoxicity.
3.3. Inhibition of Transcription:
The this compound-DNA adduct also acts as a physical roadblock to RNA polymerase II, thereby inhibiting transcription elongation.[9] This effect is particularly pronounced for actively transcribed genes, leading to the downregulation of key proteins involved in cell survival and proliferation.
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound's mechanism of action, from DNA binding to apoptosis.
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| NCI-H295R | Adrenocortical Carcinoma | 0.15 | [10] |
| MUC-1 | Adrenocortical Carcinoma | 0.80 | [10] |
| HAC-15 | Adrenocortical Carcinoma | 0.50 | [10] |
| SW13 | Adrenocortical Carcinoma | 0.098 | [10] |
| 402-91 | Ovarian Carcinoma | 1.5 | [1] |
| A2780 | Ovarian Carcinoma | 8.2 | [1] |
| LMS | Leiomyosarcoma | 1.296 | [11] |
| LPS | Liposarcoma | 0.6836 | [11] |
| RMS | Rhabdomyosarcoma | 0.9654 | [11] |
| FS | Fibrosarcoma | 0.8549 | [11] |
Table 2: Clinical Efficacy of this compound in Advanced Soft Tissue Sarcoma (STS)
| Trial Identifier | Treatment Arm | Median PFS (months) | Median OS (months) | ORR (%) | Reference(s) |
| ET743-SAR-3007 | This compound | 4.2 | 13.7 | 9.9 | [12][13] |
| Dacarbazine | 1.5 | 13.1 | 6.9 | [12][13] | |
| T-SAR | This compound | 3.1 | - | 13.7 | [14] |
| Best Supportive Care | 1.5 | - | 0 | [14] | |
| YON-SAR (Phase IV) | This compound (Real-world) | 5.2 | 15.2 | 11.7 | [15] |
| Phase II (Japan) | This compound (Translocation-related) | 5.6 | - | - | [13] |
| Best Supportive Care | 0.9 | - | - | [13] |
Table 3: Clinical Efficacy of this compound in Recurrent Ovarian Cancer
| Trial Identifier | Treatment Arm | Median PFS (months) | Median OS (months) | ORR (%) | Reference(s) |
| OVA-301 | This compound + Pegylated Liposomal Doxorubicin | 7.3 | 22.4 | 27.6 | [16] |
| Pegylated Liposomal Doxorubicin | 5.8 | 18.9 | 18.8 | [16] | |
| MITO23 | This compound | 4.9 | 15.8 | 15.4 | [17][18] |
| Physician's Choice Chemotherapy | 4.4 | 17.9 | 20.2 | [17][18] |
Experimental Protocols
5.1. In Vitro Cytotoxicity Assay (MTS Assay)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Workflow for In Vitro Cytotoxicity Assay
Caption: A typical workflow for determining the in vitro cytotoxicity of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom microplates
-
This compound stock solution (e.g., 1 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be from 0.01 nM to 100 nM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used as a vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The incubation time will depend on the metabolic activity of the cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
5.2. In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of soft tissue sarcoma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Sarcoma cell line (e.g., HT-1080 fibrosarcoma)
-
Matrigel
-
This compound for injection
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest sarcoma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound intravenously (e.g., 0.15 mg/kg) once a week. The control group receives the vehicle on the same schedule.[19]
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers twice a week using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 4 weeks) or until tumors in the control group reach a maximum allowed size.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, western blotting).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of this compound.
-
Conclusion
This compound is a unique antineoplastic agent with a complex chemical structure and a sophisticated mechanism of action that distinguishes it from traditional DNA alkylating agents. Its ability to form covalent adducts in the DNA minor groove and subsequently hijack the TC-NER pathway to induce lethal DNA damage provides a compelling rationale for its clinical efficacy in specific cancer types. The structure-activity relationship of this compound underscores the importance of its distinct subunits in both DNA binding and interaction with the cellular machinery. A thorough understanding of its fundamental chemistry and molecular pharmacology, as outlined in this guide, is crucial for the rational design of novel analogs, the development of effective combination therapies, and the identification of predictive biomarkers to optimize its clinical use in oncology.
References
- 1. Increased sensitivity to platinum drugs of cancer cells with acquired resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C39H43N3O11S | CID 108150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Yondelis (this compound, ET-743): the development of an anticancer agent of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of this compound (ET-743): a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. How a natural compound from sea squirts combats cancer | EurekAlert! [eurekalert.org]
- 7. scitechdaily.com [scitechdaily.com]
- 8. Role of homologous recombination in this compound-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antitumor drugs this compound and lurbinectedin induce transcription-dependent replication stress and genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effect of this compound In Human Adrenocortical Carcinoma Cell Lines and Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. onclive.com [onclive.com]
- 13. Frontiers | The Role of this compound in Soft Tissue Sarcoma [frontiersin.org]
- 14. A randomized phase III trial comparing this compound to best supportive care in patients with pre-treated soft tissue sarcoma: T-SAR, a French Sarcoma Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound for Patients with Advanced Soft Tissue Sarcoma: A Non-Interventional, Prospective, Multicenter, Phase IV Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. ascopubs.org [ascopubs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Determining Trabectedin Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trabectedin (Yondelis®, ET-743) is a marine-derived antineoplastic agent with a unique and complex mechanism of action, making it a valuable tool in cancer therapy, particularly for soft tissue sarcomas and ovarian cancer.[1] This document provides detailed application notes and standardized protocols for assessing the cytotoxic effects of this compound on various cancer cell lines in vitro. The following sections offer step-by-step guidance on performing key cytotoxicity assays, presenting quantitative data, and understanding the underlying molecular pathways.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted approach. It binds to the minor groove of DNA, forming adducts that trigger a cascade of events leading to cell cycle arrest and apoptosis.[2] A key feature of this compound's action is its interference with the transcription-coupled nucleotide excision repair (TC-NER) pathway.[3][4] This interference leads to the accumulation of DNA double-strand breaks, particularly in cells with deficient homologous recombination repair (HRR) systems, rendering them more sensitive to the drug.[3][5] Furthermore, this compound can modulate the tumor microenvironment by affecting immune cells like tumor-associated macrophages (TAMs) and inhibiting the production of inflammatory and angiogenic factors.[2][5][6]
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound's mechanism of action.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes reported IC50 values for this compound across various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| NCI-H295R | Adrenocortical Carcinoma | MTT | 0.15 | [7] |
| MUC-1 | Adrenocortical Carcinoma | MTT | 0.80 | [7] |
| HAC-15 | Adrenocortical Carcinoma | MTT | 0.50 | [7] |
| SW13 | Adrenal Carcinoma | MTT | 0.098 | [7] |
| LMS | Leiomyosarcoma | MTS | 1.296 | [8] |
| LPS | Liposarcoma | MTS | 0.6836 | [8] |
| RMS | Rhabdomyosarcoma | MTS | 0.9654 | [8] |
| FS | Fibrosarcoma | MTS | 0.8549 | [8] |
| DU145 | Prostate Cancer | Crystal Violet | ~2.5 (24h) | [9] |
| HeLa | Cervical Cancer | Crystal Violet | ~2.5 (24h) | [9] |
| HT29 | Colon Cancer | Crystal Violet | ~1.5 (24h) | [9] |
| HOP62 | Lung Cancer | Crystal Violet | ~5.0 (24h) | [9] |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for cytotoxicity assays.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[10]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 nM to 100 nM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[11]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.[11]
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells fixed with trichloroacetic acid (TCA).[12]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid)
-
Solubilization solution (10 mM Tris base solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay.
-
-
This compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Cell Fixation:
-
After the 72-hour incubation, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.
-
Incubate at 4°C for 1 hour.[13]
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12]
-
Allow the plates to air dry completely.
-
-
Solubilization and Data Acquisition:
Protocol 3: Annexin V-FITC Apoptosis Assay
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface using fluorescently labeled Annexin V.[14]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.[15]
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or are necrotic.
-
Protocol 4: Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Cell Harvesting and Fixation:
-
Harvest cells as described in the apoptosis protocol.
-
Wash cells with cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to the cell pellet to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound has been reported to cause cell cycle arrest in the S and G2/M phases.[3]
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Frontiers | this compound and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma [frontiersin.org]
- 3. Restricted [jnjmedicalconnect.com]
- 4. How a natural compound from sea squirts combats cancer | EurekAlert! [eurekalert.org]
- 5. This compound mechanism of action: what's new? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound mechanism of action: what's new? | Semantic Scholar [semanticscholar.org]
- 7. Cytotoxic Effect of this compound In Human Adrenocortical Carcinoma Cell Lines and Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiosensitizing Effect of this compound on Human Soft Tissue Sarcoma Cells [mdpi.com]
- 9. In vitro radiosensitisation by this compound in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Trabectedin Sensitivity Screening in Sarcoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trabectedin (Yondelis®, ET-743) is a marine-derived antineoplastic agent that has demonstrated significant clinical activity in patients with soft tissue sarcomas (STS), particularly in translocation-related sarcomas.[1][2] Its unique mechanism of action involves binding to the minor groove of DNA, leading to a cascade of events that affect transcription, DNA repair pathways, and cell cycle progression, ultimately resulting in apoptosis.[1][2] This document provides a comprehensive guide for screening the sensitivity of various sarcoma cell lines to this compound, including detailed experimental protocols and data presentation formats.
Mechanism of Action of this compound in Sarcoma
This compound's primary mode of action is its covalent binding to the N2 position of guanine (B1146940) in the DNA minor groove.[1] This interaction triggers a cascade of cellular events:
-
DNA Damage and Repair: The this compound-DNA adduct is recognized by the Nucleotide Excision Repair (NER) machinery.[3] However, instead of repairing the lesion, the NER complex is stalled, leading to the formation of lethal DNA double-strand breaks, particularly during the S-phase of the cell cycle.[3] Consequently, cells deficient in the Homologous Recombination (HR) pathway for double-strand break repair exhibit increased sensitivity to this compound.
-
Transcription Interference: The DNA distortion caused by this compound binding interferes with the binding of transcription factors to their target promoters.[2] In myxoid liposarcomas, this leads to the displacement of the oncogenic FUS-CHOP fusion protein from its target promoters, contributing to the particular sensitivity of this sarcoma subtype.[1]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage induces a cell cycle arrest at the G2/M phase.[4][5] Persistent DNA damage ultimately triggers apoptosis, which has been shown to be mediated through the activation of caspase-8.[6][7]
-
Modulation of the Tumor Microenvironment: this compound can also selectively induce apoptosis in monocytes and tumor-associated macrophages (TAMs), thereby altering the tumor microenvironment.[7]
Data Presentation
Table 1: this compound IC50 Values in a Panel of Sarcoma Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound across a variety of human sarcoma cell lines as reported in the literature. These values can serve as a reference for sensitivity screening studies.
| Sarcoma Subtype | Cell Line | IC50 (nM) | Reference |
| Leiomyosarcoma (LMS) | HS5.T | 1.296 | [8] |
| Liposarcoma (LPS) | SW872 | 0.6836 | [8] |
| Rhabdomyosarcoma (RMS) | RD | 0.9654 | [8] |
| Fibrosarcoma | HS 93.T | 0.8549 | [8] |
| Fibrosarcoma | HT1080 | 3.3 | [9] |
| Fibrosarcoma (this compound-Resistant) | TR-HT1080 | 42.9 | [9] |
| Myxoid Liposarcoma | 402-91 | ~0.5 | (Estimated from graphical data) |
| Myxoid Liposarcoma | 1765 | ~2.0 | (Estimated from graphical data) |
| Clear Cell Sarcoma | Hewga-CCS | 1.3 | |
| Clear Cell Sarcoma | KAS | 1.8 | |
| Clear Cell Sarcoma | Su-CCS-1 | 0.8 | |
| Clear Cell Sarcoma | CHS-1 | 1.5 | |
| Clear Cell Sarcoma | SY-1 | 2.5 |
Experimental Protocols
Sarcoma Cell Line Culture
Maintaining healthy and consistent cell cultures is critical for reproducible drug sensitivity screening. The following are general guidelines, with specific recommendations for various sarcoma subtypes.
General Cell Culture Protocol:
-
Media Preparation: Prepare the recommended complete growth medium for the specific cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Thawing of Cryopreserved Cells: Rapidly thaw the vial of frozen cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 300 x g for 3-5 minutes to pellet the cells. Resuspend the cell pellet in fresh medium and transfer to a T25 culture flask.
-
Cell Line Maintenance: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Monitor cell growth and morphology daily. Change the medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 70-90% confluency, aspirate the medium and wash the cell monolayer with Phosphate-Buffered Saline (PBS). Add an appropriate volume of a dissociation reagent (e.g., Trypsin-EDTA) and incubate at 37°C until cells detach. Neutralize the trypsin with complete growth medium, collect the cell suspension, and centrifuge. Resuspend the cell pellet and seed into new culture flasks at the recommended split ratio.
Table 2: Specific Culture Conditions for Sarcoma Cell Lines
| Sarcoma Subtype | Cell Line | Recommended Medium | Seeding Density (cells/cm²) | Doubling Time (approx. hours) |
| Leiomyosarcoma | SK-UT-1 | EMEM + 10% FBS | 1.5 x 10⁴ | 72-96 |
| Liposarcoma | SW872 | DMEM/F12 + 10% FBS | 1 x 10⁴ | 96-120 |
| T449 | RPMI 1640 + 10% FBS | 1.2 x 10⁴ | 48-72 | |
| Synovial Sarcoma | ICR-SS-1 | MEM + 10% FBS | 2 x 10³ | 93 |
| SYO-1 | DMEM + 10% FBS | 2 x 10³ | 41 | |
| Rhabdomyosarcoma | RD | DMEM + 10% FBS | 1 x 10⁴ | 36-48 |
| Rh30 | RPMI 1640 + 10% FBS | 1.5 x 10⁴ | 24-36 | |
| Fibrosarcoma | HT-1080 | RPMI 1640 + 10% FBS | 1 x 10⁴ | 24 |
This compound Sensitivity Screening using CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a robust method for determining the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Sarcoma cell lines
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Trypsinize and count the sarcoma cells. Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for background measurement. Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Remove 50 µL of medium from each well and add 50 µL of the diluted this compound solutions to achieve the desired final concentrations. Include vehicle control wells (DMSO diluted to the highest concentration used for this compound).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Subtract the average background luminescence (medium only wells) from all experimental wells. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the normalized viability data against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
This compound Sensitivity Screening using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Materials:
-
Sarcoma cell lines
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding and Drug Treatment: Follow steps 1-3 as described in the CellTiter-Glo® protocol, using a clear 96-well plate.
-
MTT Addition: After the 72-hour incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting up and down.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Follow the same data analysis steps as described for the CellTiter-Glo® assay to determine the IC50 value.
Visualizations
This compound Mechanism of Action and Signaling Pathway
Caption: this compound's mechanism of action in sarcoma cells.
Experimental Workflow for this compound Sensitivity Screening
Caption: Workflow for this compound sensitivity screening.
References
- 1. Frontiers | The Role of this compound in Soft Tissue Sarcoma [frontiersin.org]
- 2. This compound for advanced soft tissue sarcomas: optimizing use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced G2/M Arrest, Caspase Related Apoptosis and Reduced E-Cadherin Dependent Intercellular Adhesion by this compound in Prostate Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Anti-Tumor Agents this compound and Lurbinectedin on Immune Cells of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiosensitizing Effect of this compound on Human Soft Tissue Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HT1080 Fibrosarcoma With Acquired this compound Resistance: Increased Malignancy But Sustained Sensitivity to Methionine Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a promising antitumor agent potentially inducing melanocytic differentiation for clear cell sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Trabectedin-Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trabectedin (Yondelis®) is a marine-derived antineoplastic agent with a unique mechanism of action that involves binding to the minor groove of DNA, leading to cell cycle arrest and apoptosis.[1][2] It has shown significant clinical activity against various malignancies, particularly soft tissue sarcomas and ovarian cancer.[3][4] However, as with many chemotherapeutic agents, acquired resistance to this compound is a significant clinical challenge that can lead to treatment failure.[5][6] The development of in vitro this compound-resistant cancer cell line models is a critical tool for investigating the molecular mechanisms underlying this resistance and for exploring novel therapeutic strategies to overcome it.[7][8]
These application notes provide a comprehensive guide to establishing and characterizing this compound-resistant cancer cell line models. The protocols outlined below are based on established methodologies and offer a framework that can be adapted to specific cancer cell lines of interest.
Mechanisms of this compound Resistance
Understanding the potential mechanisms of resistance is crucial for the effective design and interpretation of experiments. Resistance to this compound is often multifactorial and can involve:
-
Alterations in DNA Repair Pathways: The Nucleotide Excision Repair (NER) pathway plays a pivotal role in repairing this compound-induced DNA adducts.[9][10] Downregulation or deficiency in key NER proteins, such as XPF, ERCC1, and XPG, has been strongly associated with acquired resistance to this compound.[6][9] Interestingly, this NER deficiency can lead to hypersensitivity to other DNA-damaging agents like platinum compounds, a phenomenon known as collateral sensitivity.[6][9]
-
Transcriptional Reprogramming: this compound can modulate the transcription of various genes.[3] Resistance can emerge from alterations in transcriptional programs that govern cell survival, apoptosis, and drug metabolism.[5]
-
Drug Efflux Pumps: While not always the primary mechanism, overexpression of multidrug resistance-associated proteins like P-glycoprotein (Pgp1) has been observed in some this compound-resistant cell lines.[9]
-
Changes in the Tumor Microenvironment: In vivo, this compound can affect the tumor microenvironment, including tumor-associated macrophages.[1] While challenging to model in vitro, these interactions are an important consideration in the broader context of this compound resistance.
Data Presentation: Characteristics of this compound-Resistant Cell Lines
The following table summarizes data from published studies on established this compound-resistant cell lines, providing a benchmark for newly generated models.
| Parental Cell Line | Cancer Type | Resistant Cell Line | Fold Resistance to this compound | Key Resistance Mechanism(s) | Collateral Sensitivity | Reference |
| 402-91 | Myxoid Liposarcoma | 402-91/T | 6-fold | Deficient NER pathway (loss of XPF and ERCC1) | UV light, Platinum drugs | [9] |
| A2780 | Ovarian Carcinoma | A2780/T | 6-fold | Deficient NER pathway (loss of XPG) | UV light, Platinum drugs | [9] |
| 402-91 | Myxoid Liposarcoma | 402-91/ET | Not specified | Deficient NER pathway, lack of MGMT activity | UV light, Temozolomide | [5][11] |
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cell Lines
This protocol describes a common method for generating this compound-resistant cell lines using a stepwise dose-escalation approach.[7][8]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (Yondelis®)
-
Dimethyl sulfoxide (B87167) (DMSO) for drug stock preparation
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO2)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the Initial IC50 of the Parental Cell Line:
-
Seed the parental cells in 96-well plates at a predetermined optimal density.[7]
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
After 72 hours of incubation, assess cell viability using a suitable assay (e.g., MTT, MTS, or CellTiter-Glo®).[12]
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).[8]
-
Continuously expose the cells to this concentration, changing the medium every 2-3 days.
-
Monitor the cells for signs of recovery and proliferation.
-
-
Stepwise Dose Escalation:
-
Once the cells have adapted and are proliferating steadily at the initial concentration, subculture them and increase the this compound concentration by 1.5- to 2-fold.[8][13]
-
Repeat this process of adaptation and dose escalation. This is a lengthy process and can take several months.
-
If significant cell death occurs after a dose increase, maintain the cells at the previous, lower concentration until they recover before attempting to escalate the dose again.[14]
-
-
Establishment and Maintenance of the Resistant Cell Line:
-
A cell line is generally considered resistant when it can proliferate in a this compound concentration that is at least 3- to 10-fold higher than the initial IC50 of the parental line.[8]
-
Once the desired level of resistance is achieved, the resistant cell line can be maintained in a culture medium containing a constant concentration of this compound to preserve the resistant phenotype.
-
-
Cryopreservation:
-
It is crucial to cryopreserve cell stocks at various stages of resistance development.[15]
-
Caption: Workflow for generating this compound-resistant cell lines.
Protocol 2: Characterization of this compound Resistance
Once a resistant cell line is established, its phenotype should be thoroughly characterized.
1. Confirmation of Resistance:
-
Dose-Response Assay: Perform a dose-response assay as described in Protocol 1, Step 1, on both the parental and resistant cell lines. Calculate the IC50 values for each. The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
-
Clonogenic Survival Assay: This assay assesses the ability of single cells to form colonies after drug treatment and provides a measure of long-term cell survival.
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
After 24 hours, treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells, and add fresh, drug-free medium.
-
Incubate for 10-14 days, or until visible colonies are formed.
-
Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition.
-
2. Investigation of Resistance Mechanisms:
-
Western Blotting: Analyze the protein expression levels of key DNA repair proteins (e.g., XPG, ERCC1, XPF) and drug efflux pumps (e.g., P-glycoprotein).
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of parental and resistant cells with and without this compound treatment. This compound typically induces a G2/M cell cycle block in sensitive cells, which may be absent in resistant cells.[9]
-
DNA Damage Response: Assess the formation of DNA damage markers, such as γH2AX foci, using immunofluorescence or flow cytometry after this compound treatment.[16]
3. Assessment of Collateral Sensitivity:
-
Perform dose-response assays with other chemotherapeutic agents, particularly platinum-based drugs (e.g., cisplatin, carboplatin) and methylating agents (e.g., temozolomide), to determine if the this compound-resistant cells exhibit increased sensitivity to these drugs.[5][9]
References
- 1. Frontiers | this compound and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma [frontiersin.org]
- 2. Wide-spectrum characterization of this compound: biology, clinical activity and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of responsiveness to and resistance against this compound in murine models of human myxoid liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [christie.openrepository.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased sensitivity to platinum drugs of cancer cells with acquired resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Radiosensitizing Effect of this compound on Human Soft Tissue Sarcoma Cells [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound and Campthotecin Synergistically Eliminate Cancer Stem Cells in Cell-of-Origin Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trabectedin Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Trabectedin in mouse xenograft models, a critical preclinical step in oncological drug development. The following sections outline the methodologies for in vivo efficacy studies, including data on tumor growth inhibition and survival, as well as protocols for pharmacokinetic and pharmacodynamic analyses.
Overview and Mechanism of Action
This compound is an alkylating agent that binds to the minor groove of DNA, leading to a cascade of events that culminate in cell cycle arrest and apoptosis. Its mechanism of action is multifaceted, involving the induction of DNA double-strand breaks and interference with DNA repair pathways.[1] Furthermore, this compound has been shown to modulate the tumor microenvironment by affecting tumor-associated macrophages and inhibiting the secretion of inflammatory cytokines and chemokines.
In Vivo Efficacy of this compound in Mouse Xenograft Models
This compound has demonstrated significant antitumor activity in various mouse xenograft models. The efficacy is typically evaluated by measuring tumor growth inhibition and assessing the impact on overall survival.
Summary of this compound Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound as a single agent in different mouse xenograft models.
Table 1: Tumor Growth Inhibition of this compound in Mouse Xenograft Models
| Tumor Type | Cell Line / Model | Mouse Strain | This compound Dose and Schedule | Tumor Growth Inhibition (TGI/TVI) | Reference |
| Myxoid/Round Cell Liposarcoma | T-5H-FC#1 | NOD/SCID | 0.15 mg/kg, i.v., on days 0, 7, 14, and 18 | 54.16% TGI | [2][3] |
| Desmoplastic Small Round Cell Tumor | Patient-Derived Xenograft (PDX) | SCID | Not specified | 82% max TVI | [4][5][6] |
| Malignant Pleural Mesothelioma | MPM473 PDX | Athymic Nude | Not specified | ~50% reduction in tumor growth | [7] |
| Malignant Pleural Mesothelioma | MPM487 PDX | Athymic Nude | Not specified | ~50% reduction in tumor growth | [7] |
Table 2: Survival Analysis of this compound in Mouse Xenograft Models
| Tumor Type | Cell Line / Model | Mouse Strain | This compound Dose and Schedule | Survival Outcome | Reference |
| Myxoid/Round Cell Liposarcoma | T-5H-FC#1 | NOD/SCID | 0.15 mg/kg, i.v., on days 0, 7, 14, and 18 | Significant increase in survival | [2][3] |
| Colon Adenocarcinoma | C26 | Not specified | 0.05 mg/kg, i.v., three times a week for three weeks | 30% extension in lifespan | [8][9] |
Experimental Protocols
The following are detailed protocols for establishing xenograft models and administering this compound for efficacy, pharmacokinetic, and pharmacodynamic studies.
Experimental Workflow for In Vivo Efficacy Studies
Protocol for this compound Administration
Materials:
-
This compound for injection
-
Sterile 0.9% Sodium Chloride (Saline)
-
Appropriate syringes and needles for intravenous injection
-
Animal restrainer
Procedure:
-
Reconstitution: Reconstitute the lyophilized this compound powder with sterile saline to the desired stock concentration according to the manufacturer's instructions.
-
Dose Calculation: Calculate the required volume of the this compound solution based on the individual mouse's body weight and the target dose (e.g., 0.15 mg/kg).
-
Administration:
-
Gently restrain the mouse.
-
Administer the calculated dose of this compound solution via intravenous (i.v.) injection into the lateral tail vein.
-
Administer an equivalent volume of saline to the control group.
-
-
Monitoring: Observe the animals for any immediate adverse reactions post-injection. Monitor body weight and general health status throughout the study.
Protocol for Pharmacokinetic (PK) Analysis
Objective: To determine the concentration-time profile of this compound in mouse plasma.
Procedure:
-
Dosing: Administer a single intravenous dose of this compound to a cohort of mice.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]
-
Data Analysis: Plot the plasma concentration of this compound versus time and calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
Protocol for Pharmacodynamic (PD) Analysis
Objective: To assess the biological effects of this compound on the tumor tissue.
Procedure:
-
Treatment: Treat tumor-bearing mice with this compound according to the established dosing schedule.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and excise the tumors.
-
Sample Processing:
-
Fix a portion of the tumor in formalin and embed in paraffin (B1166041) for immunohistochemical (IHC) analysis.
-
Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blotting, qRT-PCR).
-
-
Biomarker Analysis:
-
IHC: Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blot/qRT-PCR: Analyze the expression levels of proteins and genes involved in the this compound signaling pathway, such as those in the RAS-MAPK and PI3K-AKT pathways, and downstream targets like NTRK3 and EGR1.[4]
-
This compound Signaling Pathway
The antitumor activity of this compound is mediated through its interaction with DNA and subsequent modulation of key cellular signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and Campthotecin Synergistically Eliminate Cancer Stem Cells in Cell-of-Origin Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effectiveness of irinotecan plus this compound on a desmoplastic small round cell tumor patient-derived xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound and Lurbinectedin Extend Survival of Mice Bearing C26 Colon Adenocarcinoma, without Affecting Tumor Growth or Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacometabolomics of this compound in metastatic soft tissue sarcoma patients [frontiersin.org]
- 11. Pharmacometabolomics of this compound in metastatic soft tissue sarcoma patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of Trabectedin and Doxorubicin Combination Therapy for Soft Tissue Sarcoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical studies investigating the combination of trabectedin and doxorubicin (B1662922) for the treatment of soft tissue sarcoma (STS). The information compiled from publicly available research highlights the synergistic antitumor effects of this drug combination, detailing the underlying mechanisms and providing protocols for key experiments.
Introduction
Soft tissue sarcomas (STS) are a heterogeneous group of rare malignancies with limited treatment options in advanced stages. Doxorubicin has long been a cornerstone of chemotherapy for STS.[1][2] this compound, a marine-derived antineoplastic agent, has also demonstrated significant activity in STS.[3] Preclinical studies have explored the combination of this compound and doxorubicin, revealing a synergistic relationship that has paved the way for clinical trials.[1][2][4][5] This document outlines the key findings from these preclinical investigations and provides detailed methodologies for reproducing similar studies.
Mechanism of Synergistic Action
This compound's primary mechanism of action involves binding to the minor groove of DNA, leading to a cascade of cellular events including the inhibition of gene activation, interference with DNA repair pathways, and induction of DNA strand breaks, ultimately causing cell cycle arrest in the S and G2/M phases.[1] Doxorubicin, an anthracycline antibiotic, intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.
The synergistic effect of the this compound and doxorubicin combination in soft tissue sarcoma cell lines is primarily mediated through the induction of apoptosis.[1][4][5] Furthermore, preclinical evidence strongly suggests that the sequence of drug administration is critical to achieving maximum cytotoxicity, with the administration of this compound prior to doxorubicin yielding the most potent antitumor effect.[6]
Data Presentation: In Vitro and In Vivo Synergy
The following tables summarize the quantitative data from key preclinical studies, demonstrating the synergistic or additive effects of this compound and doxorubicin in soft tissue sarcoma models.
Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin in Soft Tissue Sarcoma Cell Lines
| Cell Line | Drug | IC50 (nM) | Combination Index (CI) | Synergy/Antagonism | Reference |
| Leiomyosarcoma | This compound | Data not available | Data not available | Synergistic | (Takahashi et al., 2001) |
| Doxorubicin | Data not available | ||||
| This compound + Doxorubicin | Data not available | ||||
| Fibrosarcoma | This compound | Data not available | Data not available | Synergistic | (Takahashi et al., 2001) |
| Doxorubicin | Data not available | ||||
| This compound + Doxorubicin | Data not available | ||||
| Sarcoma Xenograft | This compound | Data not available | Not Applicable | Additive | (Meco et al., 2003) |
| Doxorubicin | Data not available | ||||
| This compound + Doxorubicin | Data not available |
Note: Specific IC50 and Combination Index values were not available in the reviewed literature. The synergy was qualitatively described.
Table 2: In Vivo Antitumor Activity in Human Sarcoma Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Apoptosis Induction | Reference |
| Control | 0 | Baseline | (Meco et al., 2003) |
| This compound | Data not available | Increased | |
| Doxorubicin | Data not available | Increased | |
| This compound + Doxorubicin | Data not available | Significantly Increased (Additive Effect) |
Note: Specific percentages for tumor growth inhibition were not available in the reviewed literature. The combination showed an additive antitumor effect in vivo.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of the this compound and doxorubicin combination.
Protocol 1: In Vitro Cytotoxicity Assay (MTT/MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin, alone and in combination, and to quantify the synergistic effect using the Combination Index (CI).
Materials:
-
Soft tissue sarcoma cell lines (e.g., leiomyosarcoma, fibrosarcoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay
-
Microplate reader
Procedure:
-
Cell Seeding: Seed sarcoma cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and doxorubicin in complete medium.
-
For single-agent treatments, add the respective drug dilutions to the wells.
-
For combination treatments, add both drugs at a constant ratio based on their individual IC50 values.
-
Include a vehicle control (DMSO or water).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Read the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with this compound and doxorubicin, alone and in combination.
Materials:
-
Soft tissue sarcoma cell lines
-
6-well cell culture plates
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, doxorubicin, or the combination at their respective IC50 concentrations for 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using flow cytometry analysis software.
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound and doxorubicin, alone and in combination, in a human soft tissue sarcoma xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human soft tissue sarcoma cell line
-
Matrigel (optional)
-
This compound and Doxorubicin formulations for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of sarcoma cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound alone, doxorubicin alone, this compound + doxorubicin).
-
Drug Administration: Administer the drugs via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Visualizations
Signaling Pathway Diagram
Caption: Synergistic mechanism of this compound and Doxorubicin.
Experimental Workflow Diagram
References
- 1. Comparison between this compound and doxorubicin in soft-tissue sarcomas: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for advanced soft tissue sarcomas: optimizing use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Doxorubicin Effective for Leiomyosarcoma - NCI [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase I Combination Study of this compound and Doxorubicin in Patients With Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized Phase II Study of this compound and Doxorubicin Compared With Doxorubicin Alone as First-Line Treatment in Patients With Advanced Soft Tissue Sarcomas: A Spanish Group for Research on Sarcoma Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Trabectedin with PARP Inhibitors in BRCA-Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
A promising strategy in oncology is the concept of synthetic lethality, where the combination of two genetic or chemical perturbations leads to cell death, while each perturbation alone is non-lethal. This principle is particularly relevant for cancers harboring defects in DNA damage repair (DDR) pathways, such as those with mutations in the BRCA1 or BRCA2 genes. Poly(ADP-ribose) polymerase (PARP) inhibitors have demonstrated significant efficacy in BRCA-mutant cancers by exploiting this vulnerability.
Trabectedin, a marine-derived antitumor agent, functions by binding to the minor groove of DNA, leading to a cascade of events that includes the generation of DNA double-strand breaks (DSBs) and interference with the nucleotide excision repair (NER) pathway. The combination of this compound with PARP inhibitors presents a compelling therapeutic strategy. By simultaneously inhibiting two critical DNA repair pathways—NER by this compound and base excision repair (BER)/single-strand break (SSB) repair by PARP inhibitors—the synergistic combination leads to an overwhelming accumulation of cytotoxic DNA lesions, culminating in cell cycle arrest and apoptosis. Preclinical studies have demonstrated that this combination can induce a potent synergistic antitumor effect in various cancer cell lines, including those with BRCA mutations.[1][2][3][4] This document provides a detailed overview of the preclinical data and experimental protocols to investigate the synergistic effects of this compound and PARP inhibitors.
Data Presentation
The synergistic interaction between this compound and the PARP inhibitor Olaparib has been quantitatively assessed in various cancer cell lines. The Combination Index (CI), a key metric for quantifying drug synergism (CI < 1 indicates synergy), has been determined in several studies.
Table 1: Combination Index (CI) of this compound and Olaparib in Breast Cancer Cell Lines
| Cell Line | BRCA1 Status | This compound:Olaparib Ratio | Effective Dose (ED) | Combination Index (CI) |
| MCF7 | Proficient | 1:3,000 | ED80 | 0.27 |
| 1:26,600 | ED20 | 0.90 | ||
| MDA-MB-231 | Proficient | 1:101,600 | ED80 | 0.34 |
| 1:5,000 | ED20 | 0.81 | ||
| HCC-1937 | Mutant | 1:10,000 | ED80 | 0.80 |
| 1:10,000 | ED20 | 0.65 |
Data sourced from a study on the synergistic effect of this compound and Olaparib in breast cancer cell lines.[1]
Table 2: IC50 Values of this compound and Olaparib in Sarcoma Cell Lines
| Cell Line | Histotype | This compound IC50 (nM) | Olaparib IC50 (µM) | Combination IC50 (this compound nM + Olaparib µM) |
| 402.91 | Liposarcoma | 0.8 ± 0.1 | 8.5 ± 1.2 | 0.2 ± 0.05 + 2.5 ± 0.5 |
| DMR | Leiomyosarcoma | 0.5 ± 0.1 | 5.2 ± 0.8 | 0.1 ± 0.02 + 1.25 ± 0.2 |
| SJSA-1 | Osteosarcoma | 1.2 ± 0.2 | 12.1 ± 1.5 | 0.4 ± 0.08 + 5.0 ± 1.0 |
| HT-1080 | Fibrosarcoma | 2.5 ± 0.4 | >20 | 1.0 ± 0.2 + 10.0 ± 2.0 |
Data represents the concentration inhibiting 50% of cell viability after 72 hours of treatment.[5][6]
Mechanism of Action and Signaling Pathways
The synergy between this compound and PARP inhibitors stems from their complementary mechanisms of action targeting distinct but interconnected DNA repair pathways.
Caption: Mechanism of synergy between this compound and PARP inhibitors.
Experimental Workflows and Protocols
To investigate the synergistic effects of this compound and PARP inhibitors, a series of in vitro assays are typically performed. The following diagram illustrates a standard experimental workflow.
Caption: A typical experimental workflow for assessing synergy.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound and a PARP inhibitor, alone and in combination, on the viability of cancer cells.
Materials:
-
BRCA-mutant cancer cell lines (e.g., HCC-1937, A2780)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound and the PARP inhibitor in complete medium. Add 100 µL of the drug solutions to the respective wells (single agents and combinations). Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and use software (e.g., CompuSyn) to calculate the Combination Index (CI).
Protocol 2: DNA Damage (Comet) Assay
This assay visualizes and quantifies DNA double-strand breaks in individual cells.
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101)
-
Normal melting point agarose
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, 1% Triton X-100)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Harvest cells (approximately 1 x 10⁵ cells/mL) and resuspend in ice-cold PBS.
-
Slide Preparation: Mix cell suspension with low melting point agarose and pipette onto a pre-coated slide with normal melting point agarose. Allow to solidify on ice.
-
Lysis: Immerse slides in lysis buffer for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis at ~25V and ~300mA for 20-30 minutes at 4°C.
-
Neutralization: Neutralize the slides by washing with neutralization buffer.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.
-
Data Analysis: Capture images and analyze at least 50 cells per sample using comet scoring software to determine the "tail moment" or "% DNA in tail" as a measure of DNA damage.[1]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.[7]
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells per sample. Wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 5: Western Blot for γH2AX and PARP1
This protocol is for detecting the levels of the DNA damage marker γH2AX and PARP1 protein.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γH2AX (Ser139), anti-PARP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify band intensities relative to the loading control.[8]
Conclusion
The combination of this compound and PARP inhibitors represents a rational and potent therapeutic strategy, particularly for cancers with underlying DNA repair deficiencies such as BRCA mutations. The provided protocols offer a framework for researchers to investigate and quantify the synergistic effects of this drug combination. The observed increase in DNA damage, cell cycle arrest, and apoptosis underscores the potential of this combination to overcome resistance and enhance therapeutic efficacy. Further investigation into this synergistic interaction is warranted to translate these promising preclinical findings into clinical benefits for patients.
References
- 1. Synergistic Effect of this compound and Olaparib Combination Regimen in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic Effect of this compound and Olaparib Combination Regimen in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP1 Inhibitor and this compound Combination Does Not Increase Tumor Mutational Burden in Advanced Sarcomas—A Preclinical and Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP1 Inhibitor and this compound Combination Does Not Increase Tumor Mutational Burden in Advanced Sarcomas—A Preclinical and Translational Study [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Utilizing Patient-Derived Orthotopic Xenograft (PDOX) Models for Evaluating Trabectedin Efficacy
Introduction
Patient-Derived Orthotopic Xenograft (PDOX) models have emerged as a powerful preclinical platform for cancer research and drug development. By implanting patient tumor tissue into the corresponding organ of immunodeficient mice, PDOX models recapitulate the histopathology, genetic heterogeneity, and tumor microenvironment of the original human cancer with high fidelity.[1][2] This makes them particularly valuable for assessing the efficacy of therapeutic agents in a setting that more closely mimics the clinical scenario.
Trabectedin (Yondelis®) is a marine-derived antitumor agent with a unique and complex mechanism of action, approved for the treatment of soft tissue sarcoma and ovarian cancer.[3][4] Its therapeutic effects extend beyond direct cytotoxicity to include modulation of the tumor microenvironment and interference with specific DNA repair pathways.[5][6] Utilizing PDOX models for this compound efficacy testing can provide crucial insights into its activity against specific tumor subtypes, help identify predictive biomarkers, and inform clinical trial design.
Mechanism of Action of this compound
This compound's primary mechanism involves binding to the minor groove of DNA, forming adducts that bend the DNA helix.[5][7] This interaction triggers a cascade of cellular events:
-
Interference with Transcription: The DNA adducts created by this compound obstruct the binding of transcription factors and inhibit the activity of RNA polymerase II, leading to a shutdown of activated transcription.[3][7] This is particularly effective in tumors addicted to specific oncogenic transcription factors.[3]
-
Induction of DNA Damage: this compound-DNA adducts are recognized by the nucleotide excision repair (NER) machinery. However, the repair process is often abortive, leading to the formation of persistent single-strand and double-strand DNA breaks.[4][6] This accumulation of DNA damage can trigger cell cycle arrest and apoptosis.[6][8]
-
Modulation of the Tumor Microenvironment: this compound exhibits selective cytotoxicity against tumor-associated macrophages (TAMs) and monocytes.[5][6] It also inhibits the production of pro-inflammatory and angiogenic cytokines and chemokines, such as CCL2, CXCL8, IL-6, and VEGF, thereby altering the tumor microenvironment to be less supportive of tumor growth and metastasis.[6]
Below is a diagram illustrating the multifaceted mechanism of action of this compound.
References
- 1. Patient-derived orthotopic xenograft models for osteosarcoma individualized precision treatment and effective drug discovery - Higuchi - Annals of Joint [aoj.amegroups.org]
- 2. Osteosarcoma Patient-derived Orthotopic Xenograft (PDOX) Models Used to Identify Novel and Effective Therapeutics: A Review | Anticancer Research [ar.iiarjournals.org]
- 3. Unique features of this compound mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Trabectedin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trabectedin (Yondelis®, ET-743) is a synthetically produced tetrahydroisoquinoline alkaloid originally derived from the marine tunicate, Ecteinascidia turbinata.[1][2] It is an antineoplastic agent approved for the treatment of advanced soft tissue sarcomas and recurrent ovarian cancer.[3] this compound's primary mechanism of action involves binding to the minor groove of DNA, forming covalent adducts with guanine (B1146940) residues.[4] This interaction distorts the DNA helix, leading to a cascade of cellular events including DNA single and double-strand breaks, modulation of gene transcription, and interference with DNA repair pathways.[3][4][5][6][7] A significant consequence of this compound-induced DNA damage is the activation of cell cycle checkpoints, leading to cell cycle arrest and, ultimately, apoptosis.[3][5]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified.[8][9] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content).[8] This application note provides a detailed protocol for inducing and analyzing cell cycle arrest in cancer cell lines treated with this compound using flow cytometry.
Mechanism of this compound-Induced Cell Cycle Arrest
This compound-induced DNA damage activates the DNA damage response (DDR) pathway.[3] Key kinases such as ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) are activated, which in turn phosphorylate and activate their downstream checkpoint kinases, Chk2 and Chk1, respectively.[3] These checkpoint kinases play a crucial role in halting cell cycle progression to allow time for DNA repair. Activation of these pathways ultimately leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1][10][11][12][13][14][15] Some studies also report a transient S-phase arrest that progresses to a more sustained G2/M block.[16] In some cellular contexts, this compound can also induce a p53-dependent apoptotic pathway.[6]
Data Presentation
The following table summarizes representative quantitative data on the effects of this compound on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.
| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| DU-145 (Prostate Cancer) | 10 | 48 | 35.7 | 29.8 | 34.5 | [1] |
| DU-145 CSCs | 10 | 48 | 37.0 | 32.5 | 30.4 | [1] |
| PC-3 (Prostate Cancer) | 10 | 48 | 45.8 | 26.3 | 27.9 | [17] |
| PC-3 CSCs | 10 | 48 | 50.3 | 27.6 | 20.9 | [17] |
| Hewga-CCS (Clear Cell Sarcoma) | 1 | 48 | - | - | G2/M arrest observed | [14] |
| KAS (Clear Cell Sarcoma) | 1 | 48 | - | - | G2/M arrest observed | [14] |
Note: The specific percentages can vary depending on the cell line, experimental conditions, and the specific methodology used for cell cycle analysis.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., DU-145, PC-3, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (Yondelis®)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[9]
-
Flow cytometry tubes
-
Flow cytometer
Protocol for this compound Treatment and Cell Cycle Analysis
-
Cell Seeding:
-
Culture the chosen cancer cell line in complete medium to ~70-80% confluency.
-
Trypsinize the cells, count them, and seed them into 6-well plates at a density that will allow for logarithmic growth during the experiment (e.g., 1-5 x 10^5 cells/well).
-
Allow the cells to adhere and resume growth for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 nM).[13]
-
Include a vehicle control (DMSO-treated) group.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).[13]
-
-
Cell Harvesting and Fixation:
-
After the treatment period, collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the previous step.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at approximately 300 x g for 5 minutes.[9]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.[9]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[9]
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.[9]
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of PI staining solution (containing RNase A to degrade RNA and prevent its staining).[18]
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[18][19]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.[9]
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).[9][20]
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
-
Gate out debris and cell aggregates to ensure accurate analysis of single cells.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
References
- 1. Enhanced G2/M Arrest, Caspase Related Apoptosis and Reduced E-Cadherin Dependent Intercellular Adhesion by this compound in Prostate Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound mechanism of action: what's new? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound reveals a strategy of immunomodulation in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. mdpi.com [mdpi.com]
- 11. This compound is a promising antitumor agent potentially inducing melanocytic differentiation for clear cell sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and Lurbinectedin Modulate the Interplay between Cells in the Tumour Microenvironment—Progresses in Their Use in Combined Cancer Therapy [mdpi.com]
- 13. Enhanced G2/M Arrest, Caspase Related Apoptosis and Reduced E-Cadherin Dependent Intercellular Adhesion by this compound in Prostate Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dynamics of cell cycle phase perturbations by this compound (ET‐743) in nucleotide excision repair (NER)‐deficient and NER‐proficient cells, unravelled by a novel mathematical simulation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacodynamic Modeling of Cell Cycle Effects for Gemcitabine and this compound Combinations in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Application Notes and Protocols: Measuring DNA Damage Induced by Trabecteded in with the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trabectedin (Yondelis®) is an anticancer agent originally derived from the marine tunicate Ecteinascidia turbinata. It exhibits a unique mechanism of action by binding to the minor groove of DNA, which triggers a cascade of events leading to cell cycle arrest and apoptosis.[1] A key feature of this compound's activity is the induction of DNA damage.[1][2][3] The comet assay, or single-cell gel electrophoresis, is a sensitive and well-established method for the detection and quantification of DNA strand breaks in individual cells.[4] This document provides a detailed protocol for utilizing the alkaline comet assay to measure DNA damage in cultured cells following treatment with this compound, summarizes key quantitative data, and illustrates the underlying molecular pathways.
Mechanism of Action: this compound-Induced DNA Damage
This compound covalently binds to guanine (B1146940) residues in the minor groove of DNA, causing a distortion of the DNA helix.[1] This adduct formation interferes with critical cellular processes, particularly transcription. The drug's cytotoxic effects are notably dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[5][6][7][8]
Instead of repairing the DNA lesion, the TC-NER machinery is stalled by the this compound-DNA adduct. This leads to the generation of persistent single-strand breaks (SSBs).[5][6][7][8] These SSBs can be subsequently converted into more cytotoxic double-strand breaks (DSBs) during DNA replication, ultimately triggering the DNA damage response (DDR) and leading to cell death.[9] The homologous recombination repair (HRR) pathway is crucial for repairing these this compound-induced DSBs.[3][10][11]
Quantitative Data Summary
The following table summarizes quantitative data from a study by Takhaveev et al. (2024), which utilized the COMET chip assay to measure DNA single-strand breaks (SSBs) induced by this compound in different human cell lines. The data is presented as the percentage of DNA in the comet tail (% Tail DNA), a common metric for quantifying DNA damage.
| Cell Line | Treatment | % Tail DNA (Mean ± SD) |
| HAP1 (Wild-Type) | Control | ~10 ± 2 |
| This compound (50 nM, 4h) | ~40 ± 5 | |
| XPA-deficient | Control | ~10 ± 2 |
| This compound (50 nM, 4h) | ~10 ± 2 | |
| U2OS (Wild-Type) | Control | ~5 ± 1 |
| This compound (50 nM, 2h) | ~20 ± 4 | |
| This compound (50 nM, 2h) + 4h recovery | ~25 ± 5 |
Data is estimated from graphical representations in Takhaveev et al., Nature Communications, 2024.[7][8]
Experimental Protocols
Alkaline Comet Assay Protocol for this compound-Treated Cultured Cells
This protocol is a synthesized methodology based on standard alkaline comet assay procedures, adapted for the analysis of DNA damage induced by this compound in cultured cells.[2][12][13]
Materials:
-
Cell Culture: Adherent or suspension cells of interest, appropriate cell culture medium, fetal bovine serum (FBS), antibiotics.
-
This compound: Stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Comet Assay Reagents:
-
Normal Melting Point (NMP) Agarose (B213101)
-
Low Melting Point (LMP) Agarose
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 and 10% DMSO added fresh.
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13), freshly prepared and chilled to 4°C.
-
Neutralization Buffer (0.4 M Tris-HCl, pH 7.5).
-
DNA Staining Solution (e.g., SYBR® Green I, Propidium Iodide, or Ethidium Bromide).
-
-
Equipment:
-
Standard cell culture incubator (37°C, 5% CO2)
-
Microscope slides (frosted or pre-coated)
-
Coplin jars or staining dishes
-
Horizontal gel electrophoresis tank with power supply
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency on the day of the experiment.
-
Prepare fresh dilutions of this compound in complete cell culture medium from a stock solution. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Remove the culture medium, wash cells once with PBS, and add the this compound-containing medium or vehicle control.
-
Incubate for the desired time (e.g., 2-4 hours).
-
-
Slide Preparation (Day before or earlier):
-
Prepare a 1% solution of NMP agarose in deionized water by heating in a microwave.
-
Dip clean microscope slides into the agarose solution, wipe the back of the slide, and allow them to air dry at room temperature. This creates a pre-coated surface for the cell-containing agarose layer to adhere to.
-
-
Cell Harvesting and Embedding:
-
After treatment, harvest the cells. For adherent cells, use trypsinization and then neutralize with complete medium. For suspension cells, collect by centrifugation.
-
Determine cell viability using a method like trypan blue exclusion. Viability should be >80% to avoid artifacts from necrotic or apoptotic cells.
-
Centrifuge the cell suspension at 200 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Prepare a 1% LMP agarose solution in PBS and maintain it at 37°C in a water bath.
-
Mix 10 µL of the cell suspension with 90 µL of the 1% LMP agarose.
-
Quickly pipette the cell/agarose mixture onto a pre-coated slide and gently spread it with a coverslip.
-
Place the slides at 4°C for 10-15 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in ice-cold Lysis Solution.
-
Incubate at 4°C for at least 1 hour (or overnight) in the dark.
-
-
DNA Unwinding and Electrophoresis:
-
Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold, fresh Alkaline Electrophoresis Buffer until the slides are fully submerged.
-
Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
After electrophoresis, carefully remove the slides from the tank and place them in Neutralization Buffer. Incubate for 5-10 minutes. Repeat this step twice with fresh buffer.
-
Stain the slides with a suitable DNA staining solution according to the manufacturer's instructions (e.g., SYBR® Green I diluted 1:10,000 in TE buffer for 15 minutes in the dark).
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected comets per sample.
-
Use comet assay analysis software to quantify the extent of DNA damage. Common parameters include:
-
% Tail DNA: The percentage of total DNA fluorescence in the tail.
-
Tail Moment: The product of the tail length and the fraction of DNA in the tail.
-
-
Visualizations
References
- 1. scilit.com [scilit.com]
- 2. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antitumor drugs this compound and lurbinectedin induce transcription-dependent replication stress and genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes [ideas.repec.org]
- 7. This compound derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Cross-talk between nucleotide excision and homologous recombination DNA repair pathways in the mechanism of action of antitumor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Oncolytic Virus Therapy in Sarcoma Models with Trabectedin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncolytic virotherapy is a promising anti-cancer modality that utilizes viruses to selectively infect and destroy tumor cells.[1][2] In the context of sarcomas, which are often resistant to conventional therapies, oncolytic viruses represent a novel therapeutic avenue.[1] Trabectedin, a marine-derived antineoplastic agent, has demonstrated a unique mechanism of action that extends beyond direct cytotoxicity to modulation of the tumor microenvironment (TME).[3][4][5] Preclinical evidence strongly suggests that this compound can synergistically enhance the efficacy of oncolytic virus therapy in various sarcoma models.[6][7][8][9][10][11][12]
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for combining this compound with oncolytic viruses for sarcoma research. The information is intended to guide researchers in designing and executing experiments to further investigate this promising combination therapy.
Mechanism of Action: A Dual Approach
This compound enhances oncolytic virotherapy through a dual mechanism: by directly increasing the susceptibility of tumor cells to viral infection and by remodeling the tumor microenvironment to favor an anti-tumor immune response.
-
Disruption of the Intrinsic Anti-Viral Response: this compound has been shown to disrupt the intrinsic cellular anti-viral response in sarcoma cells.[6][7][8][9][11][12] This interference with the cell's natural defense mechanisms leads to increased viral transcript spread and enhanced oncolytic virus replication within the tumor.[6][7][8][9][11][12]
-
Modulation of the Tumor Microenvironment: this compound favorably alters the TME by:
-
Reducing Immunosuppressive Cells: It decreases the number of tumor-associated macrophages (TAMs), particularly the M2-like pro-tumoral phenotype, and myeloid-derived suppressor cells (MDSCs).[13][14]
-
Promoting Anti-Tumor Immunity: By reducing immunosuppression, this compound facilitates the infiltration and activation of cytotoxic T lymphocytes and Natural Killer (NK) cells.[6][7][9][10] It has been observed to stimulate granzyme expression in these effector cells, indicating enhanced cytotoxic activity.[6][7][9][10]
-
This multifaceted mechanism provides a strong rationale for the clinical translation of this combination therapy.[6][7][9][10]
Data Presentation: Preclinical Efficacy in Sarcoma Models
The following tables summarize the quantitative data from key preclinical studies investigating the combination of this compound and oncolytic herpes simplex virus (oHSV) in sarcoma models.
Table 1: In Vivo Efficacy of this compound and oHSV in Human Sarcoma Xenograft Models
| Sarcoma Type | Animal Model | Treatment Groups | Key Findings | Reference |
| Ewing Sarcoma | A673 Xenograft | 1. Vehicle | Tumor growth inhibition and increased survival in the combination group. | [14] |
| 2. oHSV (rRp450) | ||||
| 3. This compound | ||||
| 4. oHSV + this compound | ||||
| Ewing Sarcoma | TC71 Xenograft | 1. Vehicle | Transient enhancement of antitumor efficacy with the combination. | [14] |
| 2. oHSV (rRp450) | ||||
| 3. This compound | ||||
| 4. oHSV + this compound |
Table 2: In Vivo Efficacy of this compound and oHSV in Syngeneic Murine Sarcoma Models
| Sarcoma Type | Animal Model | Treatment Groups | Key Findings | Reference |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) | SN4-4/BALB/c | 1. Vehicle | Augmented survival benefit with the combination therapy. | [8] |
| 2. oHSV (T-VEC) | The enhanced survival was dependent on a T-cell response. | [8] | ||
| 3. This compound | ||||
| 4. oHSV + this compound | ||||
| Pediatric Bone Sarcoma | Syngeneic Murine Models | 1. Vehicle | This compound enhanced viroimmunotherapy efficacy by reducing immunosuppressive macrophages and stimulating granzyme expression in T and NK cells, leading to immune-mediated tumor regressions. | [6][9] |
| 2. oHSV | ||||
| 3. This compound | ||||
| 4. oHSV + this compound |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: In Vitro Oncolytic Virus Infection and this compound Treatment
Objective: To assess the in vitro synergy between this compound and an oncolytic virus in sarcoma cell lines.
Materials:
-
Sarcoma cell lines (e.g., A673, TC71 for Ewing Sarcoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Oncolytic Herpes Simplex Virus (oHSV)
-
This compound
-
96-well plates
-
Cell viability assay kit (e.g., MTS or CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed sarcoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Oncolytic Virus Infection: Following this compound pre-treatment, infect the cells with the oncolytic virus at various multiplicities of infection (MOIs). Include a mock-infected control.
-
Incubation: Incubate the plates for a period sufficient to observe cytopathic effects (e.g., 48-72 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Analyze the data for synergistic, additive, or antagonistic effects using appropriate software (e.g., CalcuSyn).
Protocol 2: In Vivo Xenograft Sarcoma Model and Combination Therapy
Objective: To evaluate the in vivo efficacy of this compound and oncolytic virus combination therapy in a human sarcoma xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human sarcoma cell line (e.g., A673)
-
Matrigel (optional)
-
This compound
-
Oncolytic Herpes Simplex Virus (oHSV)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human sarcoma cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, oHSV alone, Combination).
-
This compound Administration: Administer this compound via intravenous (i.v.) injection at a clinically relevant dose and schedule (e.g., once a week for 3 weeks).
-
Oncolytic Virus Administration: Administer the oncolytic virus via intratumoral (i.t.) injection on a specified schedule (e.g., on consecutive days after the first this compound dose).
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary endpoint is typically tumor growth delay or regression. A secondary endpoint can be overall survival.
-
Tissue Harvesting: At the end of the study, tumors can be harvested for further analysis (e.g., histology, immunohistochemistry, or flow cytometry).
Protocol 3: Analysis of the Tumor Microenvironment by Flow Cytometry
Objective: To characterize the immune cell populations within the tumor microenvironment following combination therapy.
Materials:
-
Tumor tissue harvested from in vivo experiments
-
Collagenase/Dispase or other tissue dissociation enzymes
-
DNase I
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11b, Gr-1, CD206)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation: Mince the harvested tumor tissue and digest it with a cocktail of enzymes (e.g., collagenase and DNase I) to obtain a single-cell suspension.
-
Cell Staining: a. Stain the cells with a live/dead marker to exclude non-viable cells from the analysis. b. Block Fc receptors to prevent non-specific antibody binding. c. Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the cell surface markers of interest.
-
Intracellular Staining (if applicable): For intracellular targets like granzyme B, fix and permeabilize the cells after surface staining, followed by staining with the intracellular antibody.
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations within the tumor.
Visualizations
Signaling Pathway Diagram
Caption: this compound's disruption of the intrinsic antiviral response in sarcoma cells.
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vivo combination therapy studies.
Logical Relationship Diagram
Caption: this compound's modulation of the TME enhances oHSV-induced anti-tumor immunity.
References
- 1. Oncolytic Viruses in Sarcoma Treatment - Creative Biolabs [creative-biolabs.com]
- 2. Oncolytic viruses & their specific targeting to tumour cells - Indian Journal of Medical Research [ijmr.org.in]
- 3. This compound expands treatment options for some forms of advanced soft tissue sarcoma | MDedge [mdedge.com]
- 4. This compound, a drug acting on both cancer cells and the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Enhances Oncolytic Virotherapy by Reducing Barriers to Virus Spread and Cytotoxic Immunity in Preclinical Pediatric Bone Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound promotes oncolytic virus antitumor efficacy, viral gene expression, and immune effector function in models of bone sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Enhances Oncolytic Virotherapy by Reducing Barriers to Virus Spread and Cytotoxic Immunity in Preclinical Pediatric Bone Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound promotes oncolytic virus antitumor efficacy, viral gene expression, and immune effector function in models of bone sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Impact of metronomic this compound combined with low-dose cyclophosphamide on sarcoma microenvironment and correlation with clinical outcome: results from the TARMIC study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Myelolytic Treatments Enhance Oncolytic Herpes Virotherapy in Models of Ewing Sarcoma by Modulating the Immune Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Trabectedin Resistance in Soft Tissue Sarcoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired trabectedin resistance in soft tissue sarcoma (STS) cells.
Frequently Asked Questions (FAQs)
Q1: My soft tissue sarcoma cell line has developed resistance to this compound. What are the common underlying mechanisms?
A1: Acquired resistance to this compound in STS is a multifaceted issue. Several key mechanisms have been identified:
-
Alterations in DNA Damage Repair (DDR) Pathways: this compound's cytotoxic effect is linked to its interaction with the nucleotide excision repair (NER) pathway.[1][2][3][4] Alterations in the expression or function of DDR genes can lead to resistance. Specifically, while high expression of NER-related genes like ERCC1 and ERCC5 can be predictive of this compound efficacy, overexpression of homologous recombination (HR) associated factors such as BRCA1 has been linked to resistance.[3]
-
Overexpression of HMGA1: The High Mobility Group A1 (HMGA1) protein, a chromatin remodeling factor, has been identified as an adverse prognostic factor for this compound treatment in advanced STS.[5][6][7][8][9] Overexpression of HMGA1 is associated with this compound resistance, potentially through the activation of the NF-κB and PI3K/AKT/mTOR pathways.[5][9]
-
Genomic Alterations: In myxoid liposarcoma models, prolonged this compound treatment has been shown to cause chromosomal losses in specific cytobands (4p15.2, 4p16.3, and 17q21.3), leading to acquired resistance.
-
Changes in the Tumor Microenvironment: this compound is known to affect the tumor microenvironment, including tumor-associated macrophages. Alterations in these interactions could contribute to reduced drug efficacy over time.
Q2: I want to generate a this compound-resistant STS cell line for my experiments. What is a general protocol for this?
A2: Developing a this compound-resistant cell line typically involves continuous exposure to the drug with gradually increasing concentrations. Here is a general protocol:
-
Determine the initial IC50: First, establish the baseline sensitivity of your parental STS cell line to this compound by performing a dose-response assay and calculating the half-maximal inhibitory concentration (IC50).
-
Initial continuous exposure: Culture the parental cells in media containing this compound at a concentration equal to or slightly below the IC50.
-
Monitor and subculture: Monitor the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily, subculture them.
-
Stepwise dose escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the dose by 1.5- to 2-fold at each step, after the cells have demonstrated stable growth at the previous concentration.[10]
-
Characterize the resistant phenotype: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or more above the initial IC50), confirm the resistant phenotype by re-evaluating the IC50.
-
Cryopreserve at multiple stages: It is good practice to cryopreserve cell stocks at various stages of resistance development.
Q3: What are some therapeutic strategies to overcome this compound resistance in my in vitro or in vivo models?
A3: Several strategies have shown promise in overcoming this compound resistance:
-
Combination with mTOR inhibitors: Since the PI3K/AKT/mTOR pathway can be activated in this compound-resistant cells, combining this compound with an mTOR inhibitor (e.g., rapamycin) can sensitize resistant cells and increase cell death.[5][7][8]
-
Combination with DNA damaging agents: Combining this compound with other DNA damaging agents has shown synergistic effects. Examples include:
-
Doxorubicin (B1662922): The combination of this compound and doxorubicin has been investigated in clinical trials and has shown activity in STS.[11][12][13][14]
-
PARP inhibitors (e.g., olaparib): Given the interplay between NER and HR pathways, combining this compound with PARP inhibitors can be a rational approach, particularly in cells with HR deficiencies.
-
Temozolomide: In myxoid liposarcoma cells with a nucleotide excision repair defect, there can be collateral sensitivity to methylating agents like temozolomide.
-
-
Combination with radiotherapy: this compound has been shown to have a radiosensitizing effect in some STS cell lines, suggesting a potential benefit for combining it with radiation.[15][16][17]
-
Targeting methionine metabolism: The combination of this compound with recombinant methioninase (rMETase) has been shown to be synergistic in this compound-resistant fibrosarcoma cells.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my STS cell line.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a more homogenous population. Regularly re-establish cultures from frozen stocks. |
| Passage number variability | Use cells within a consistent and defined passage number range for all experiments. |
| Inaccurate drug concentration | Prepare fresh drug dilutions for each experiment from a validated stock solution. Verify the concentration of the stock solution. |
| Variations in cell seeding density | Optimize and standardize the cell seeding density for your viability assays. |
| Inconsistent incubation times | Ensure that the duration of drug exposure is consistent across all experiments. |
Problem 2: My combination therapy of this compound and another agent is not showing synergy.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentrations | Perform a full dose-response matrix to evaluate a wide range of concentrations for both drugs to identify the synergistic range. |
| Incorrect scheduling of drug administration | The order and timing of drug addition can be critical. Experiment with different schedules (e.g., sequential vs. simultaneous administration). |
| Cell line-specific mechanisms | The mechanism of resistance in your cell line may not be targetable by the chosen combination. Characterize the resistance mechanism in your cells (e.g., assess DDR gene expression, HMGA1 levels). |
| Inappropriate synergy calculation method | Use established models for calculating synergy, such as the Chou-Talalay method (Combination Index). |
Data Presentation
Table 1: this compound IC50 Values in Various Soft Tissue Sarcoma Cell Lines
| Cell Line | Histological Subtype | This compound IC50 (nM) | Reference |
| HS 93.T | Fibrosarcoma | 0.8549 | [15] |
| HS5.T | Leiomyosarcoma | 1.296 | [15] |
| SW872 | Liposarcoma | 0.6836 | [15] |
| RD | Rhabdomyosarcoma | 0.9654 | [15] |
Table 2: Efficacy of this compound-Based Combination Therapies in Clinical Trials
| Combination | Sarcoma Subtype(s) | Key Efficacy Endpoint | Result | Reference |
| This compound + Doxorubicin | Advanced STS | Median Progression-Free Survival (PFS) | 9.2 months | [13] |
| This compound + Radiotherapy | Metastatic STS | Overall Response Rate (ORR) | 60% (central assessment) | [17] |
| This compound vs. Dacarbazine | Liposarcoma or Leiomyosarcoma | Median PFS | 4.2 vs 1.5 months | [18] |
| Doxorubicin + this compound | Uterine Leiomyosarcoma and STS | Median PFS | 12.9 months | [19] |
Experimental Protocols
Protocol 1: Western Blot for DNA Repair Proteins (e.g., BRCA1, ERCC1)
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
-
Gel Electrophoresis:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against the protein of interest (e.g., anti-BRCA1, anti-ERCC1) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) for FUS-DDIT3
-
Cross-linking:
-
Cross-link proteins to DNA by treating myxoid liposarcoma cells with formaldehyde.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against DDIT3 (which will pull down the FUS-DDIT3 fusion protein) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating and purify the DNA.
-
-
Analysis:
-
Analyze the purified DNA by qPCR (ChIP-qPCR) using primers for specific target genes or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.[20]
-
Mandatory Visualizations
Caption: this compound action and mechanisms of acquired resistance.
Caption: Experimental workflow for studying this compound resistance.
Caption: HMGA1-mediated activation of the mTOR pathway in this compound resistance.
References
- 1. This compound and its C subunit modified analogue PM01183 attenuate nucleotide excision repair and show activity toward platinum-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A DNA damage repair gene‐associated signature predicts responses of patients with advanced soft‐tissue sarcoma to treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aminer.org [aminer.org]
- 7. HMGA1 regulates this compound sensitivity in advanced soft-tissue sarcoma (STS): A Spanish Group for Research on Sarcomas (GEIS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HMGA1 regulates this compound sensitivity in advanced soft-tissue sarcoma (STS): A Spanish Group for Research on Sarcomas (GEIS) study - Universidad Autónoma de Madrid [portalcientifico.uam.es]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I Combination Study of this compound and Doxorubicin in Patients With Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: Safety and Efficacy in the Treatment of Advanced Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I combination study of this compound and doxorubicin in patients with soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. This compound and low-dose radiation therapy in patients with advanced leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Safety and Efficacy of Combined this compound and Low-Dose Radiotherapy for Patients With Metastatic Soft-Tissue Sarcomas: A Nonrandomized Phase 1/2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of this compound in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The Role of this compound in Soft Tissue Sarcoma [frontiersin.org]
- 20. The FUS::DDIT3 fusion oncoprotein inhibits BAF complex targeting and activity in myxoid liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Trabectedin dosage and administration schedule in in vivo experiments
Welcome to the technical support center for the use of Trabectedin in in vivo experimental models. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on dosage, administration, and troubleshooting for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for a mouse xenograft study?
A1: The optimal dose of this compound can vary depending on the tumor model and the administration schedule. However, published preclinical studies provide a well-established starting range. A common and effective dose reported in several mouse xenograft models, including sarcoma and malignant pleural mesothelioma, is 0.15 mg/kg , administered intravenously (i.v.).[1][2] Another study in ovarian clear cell carcinoma xenografts used a weekly i.v. dose of 0.2 mg/kg with significant antitumor activity.[3] For models that may be more sensitive or for different cancer types like colon adenocarcinoma, a lower dose of 0.05 mg/kg administered more frequently (e.g., three times a week) has also been reported.[4][5]
It is always recommended to perform a pilot or dose-finding study to determine the Maximum Tolerated Dose (MTD) and optimal biological dose for your specific animal model and cancer cell line.
Q2: How do I convert the clinical human dose (mg/m²) to a mouse dose (mg/kg)?
A2: Converting a drug dose from humans to mice based on body weight alone is inaccurate due to differences in metabolism and physiology. The standard method uses Body Surface Area (BSA) for conversion. The Human Equivalent Dose (HED) can be converted to an Animal Equivalent Dose (AED) using a Km factor (body weight (kg) / BSA (m²)).
The formula is: Mouse Dose (mg/kg) = Human Dose (mg/m²) x (Human Km / Mouse Km)
-
Human Km: 37
-
Mouse Km: 3
Therefore, the conversion factor is approximately 12.3 .[6]
Example Calculation: The standard clinical dose of this compound is 1.5 mg/m².[7]
-
Mouse Dose (mg/kg) = (1.5 mg/m²) / 12.3
-
Approximate Mouse Dose ≈ 0.122 mg/kg
This calculation provides a theoretical starting point that aligns well with the experimentally validated dose of 0.15 mg/kg mentioned in Q1.
Q3: What is the appropriate vehicle for dissolving and administering this compound?
A3: For in vivo studies in mice, this compound is typically administered intravenously. The recommended vehicle for injection is a sterile isotonic solution. Published studies have successfully used 0.9% Sodium Chloride (saline buffer) or 5% Dextrose Injection, USP .[2][8][9]
Q4: What are the common administration schedules for this compound in mice?
A4: The administration schedule is a critical variable that should be optimized for your experimental goals (e.g., maximizing efficacy vs. minimizing toxicity). Common schedules from preclinical literature include:
-
Weekly Administration: 0.15 mg/kg or 0.2 mg/kg administered i.v. once a week for several weeks.
-
Intermittent Dosing: 0.15 mg/kg administered i.v. on a schedule such as days 0, 7, 14, and 18 of the study.[1]
-
Frequent Low-Dose: 0.05 mg/kg administered i.v. three times a week for a defined period, such as three weeks.[4][5]
Q5: What is the mechanism of action of this compound?
A5: this compound has a unique and complex mechanism of action. It is an alkylating agent that binds to the minor groove of DNA.[10][11] This interaction triggers a cascade of events, including:
-
DNA Damage: Bending of the DNA helix towards the major groove, leading to the formation of DNA adducts.[10]
-
Interference with Transcription: The DNA-Trabectedin adduct is recognized by the Nucleotide Excision Repair (NER) machinery, which creates DNA breaks. This process can interfere with activated transcription and lead to the degradation of RNA polymerase II.[10]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, particularly in the S and G2/M phases.[12]
-
Apoptosis: The accumulation of DNA damage and disruption of cellular processes ultimately leads to programmed cell death (apoptosis).[12][13]
-
Modulation of the Tumor Microenvironment: this compound can also affect the tumor microenvironment by selectively targeting tumor-associated macrophages and inhibiting the production of inflammatory cytokines and chemokines.[14]
Troubleshooting Guides
Problem 1: Signs of Toxicity or Adverse Events in Mice
-
Symptoms: Weight loss (>15-20% of baseline), hunched posture, ruffled fur, lethargy, reduced mobility, erythema or ulceration at the injection site (if administered subcutaneously or due to extravasation).[5][15]
-
Underlying Cause: this compound can cause systemic toxicity. Toxicology studies in animals have identified the liver, bone marrow, kidneys, spleen, pancreas, gastrointestinal tract, and muscle as major target organs.[10] Hepatotoxicity (liver damage) and myelosuppression (bone marrow suppression) are the most common dose-limiting toxicities.[16] this compound is also a known vesicant, meaning it can cause severe tissue damage if it leaks outside the vein.[9][15]
-
Solution/Action Plan:
-
Monitor Closely: Implement daily monitoring of animal body weight and general health status.
-
Dose Reduction: If significant toxicity is observed, consider reducing the dose by 20-25% in the next cohort of animals.
-
Schedule Modification: Change the administration schedule to allow for more recovery time between doses (e.g., switch from a 3x/week to a 1x/week schedule).
-
Blood Monitoring: If possible, perform periodic blood draws (e.g., tail vein) to monitor for liver enzymes (ALT, AST), Creatine Phosphokinase (CPK) for muscle damage, and a complete blood count (CBC) to check for neutropenia and thrombocytopenia.[9][17]
-
IV Administration: Ensure proper intravenous administration technique (e.g., via tail vein) to prevent extravasation.
-
Problem 2: Lack of Expected Antitumor Efficacy
-
Symptom: Tumor growth in the this compound-treated group is not significantly different from the vehicle control group.
-
Potential Causes:
-
Insufficient Dose: The dose may be too low for the specific tumor model.
-
Infrequent Dosing: The administration schedule may not maintain a sufficient therapeutic concentration. The half-life of this compound in rodents is approximately 20 hours.[10]
-
Tumor Resistance: The tumor model may be inherently resistant to this compound's mechanism of action.
-
Drug Preparation Issue: The drug may not have been prepared or stored correctly, leading to loss of activity.
-
-
Solution/Action Plan:
-
Dose Escalation: If no toxicity was observed at the initial dose, consider a dose escalation study to determine if a higher, tolerable dose improves efficacy.
-
Increase Dosing Frequency: Consider administering the drug more frequently, guided by its pharmacokinetic profile.
-
Verify Drug Preparation: Review the protocol for drug reconstitution and dilution to ensure it was performed correctly.
-
Combination Therapy: Explore combination strategies. Preclinical studies have shown synergistic effects when this compound is combined with PARP inhibitors (like Olaparib) or mTOR inhibitors (like Everolimus).[1][3][14]
-
Data Presentation
Table 1: Recommended this compound Dosages and Schedules in Mouse Models
| Cancer Model | Dose (mg/kg) | Route | Schedule | Reference |
|---|---|---|---|---|
| Myxoid/Round Cell Liposarcoma (Xenograft) | 0.15 | i.v. | Days 0, 7, 14, 18 | [1] |
| Malignant Pleural Mesothelioma (Xenograft) | 0.15 | i.v. | Single injection | [2] |
| Ovarian Clear Cell Carcinoma (Xenograft) | 0.2 | i.v. | Weekly for 4 weeks | [3] |
| Colon Adenocarcinoma (C26) | 0.05 | i.v. | Three times a week for 3 weeks | [4][5] |
| Intrahepatic Cholangiocarcinoma (PDX) | 0.15 | i.v. | Weekly for 21 days |[8] |
Table 2: Key Pharmacokinetic and Toxicity Parameters for this compound
| Parameter | Value/Observation | Species | Reference |
|---|---|---|---|
| Pharmacokinetics | |||
| Half-life | ~20 hours | Rodents (Mice, Rats) | [10] |
| Primary Metabolism | Hepatic (Cytochrome P450, mainly CYP3A4) | Human, Preclinical | [11][18] |
| Primary Excretion | Biliary | Animals and Humans | [10] |
| Toxicology | |||
| Major Target Organs | Liver, Bone Marrow, Kidney, Spleen, Muscle | Animals (Mice, Rats, Dogs, Monkeys) | [10] |
| Key Monitoring Markers | ALT, AST (Liver); Neutrophils (Bone Marrow); CPK (Muscle) | Clinical & Preclinical | [9][17] |
| Local Toxicity | Vesicant (can cause necrosis upon extravasation) | Preclinical |[9][15] |
Experimental Protocols
Protocol 1: Reconstitution and Preparation of this compound for In Vivo Injection
This protocol is adapted from the clinical preparation guidelines for YONDELIS® and scaled for research use. Aseptic technique should be used throughout.
-
Reconstitution of Lyophilized Powder:
-
This compound is often supplied as a 1 mg lyophilized powder in a single-use vial.
-
To reconstitute, inject 20 mL of Sterile Water for Injection, USP into the vial. This creates a solution with a concentration of 0.05 mg/mL (50 µg/mL) .[7]
-
Gently shake the vial until the powder is completely dissolved. The resulting solution should be clear and colorless to pale brownish-yellow.[7]
-
Visually inspect the reconstituted solution for any particulate matter or discoloration. Discard if observed.
-
-
Dilution for Injection:
-
The final concentration for injection should be low to prevent vascular irritation. Clinical infusions should not exceed a concentration of 0.03 mg/mL.[19]
-
Withdraw the calculated volume of the reconstituted solution (50 µg/mL) needed for your experimental cohort.
-
Dilute the required volume into a larger volume of 0.9% Sodium Chloride, USP or 5% Dextrose Injection, USP to achieve the final desired concentration for injection.
-
Example: To prepare a 2.5 µg/mL dosing solution for a 20g mouse receiving a 0.15 mg/kg dose (3 µg total dose in a 120 µL injection volume), you would dilute the reconstituted stock.
-
-
Administration:
-
Administer the final diluted solution via intravenous injection (e.g., tail vein).
-
The complete infusion should be performed within 30 hours of the initial reconstitution.[7] Store reconstituted and diluted solutions according to the manufacturer's instructions, typically refrigerated, and protected from light.
-
Protocol 2: Monitoring for Toxicity in Mouse Studies
-
General Health Monitoring (Daily):
-
Record the body weight of each animal.
-
Perform a clinical observation of each animal, looking for signs of distress such as hunched posture, ruffled fur, dehydration, lethargy, or abnormal breathing.
-
-
Baseline Blood Collection (Pre-treatment):
-
If feasible, collect a small blood sample (e.g., via submandibular or tail vein bleed) to establish baseline values for key toxicity markers.
-
-
Post-Treatment Monitoring:
-
Hepatotoxicity: In clinical settings, liver enzyme elevations typically arise 2-5 days after infusion and peak around days 5-9.[11] Schedule blood collection during this window post-treatment to measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Myelosuppression: Neutropenia is a common hematological toxicity.[17] Perform a Complete Blood Count (CBC) with differential to assess absolute neutrophil count (ANC) and platelet levels. The nadir (lowest point) for neutrophils often occurs 1-2 weeks post-treatment.
-
Rhabdomyolysis/Muscle Toxicity: If animals show signs of muscle weakness or distress, measure serum Creatine Phosphokinase (CPK) levels.[9]
-
Visualizations
Caption: Experimental workflow for this compound in vivo studies.
Caption: Simplified signaling pathway of this compound's mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound and Lurbinectedin Extend Survival of Mice Bearing C26 Colon Adenocarcinoma, without Affecting Tumor Growth or Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Lurbinectedin Extend Survival of Mice Bearing C26 Colon Adenocarcinoma, without Affecting Tumor Growth or Cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yondelis (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. This compound Dosing and Administration | YONDELIS® [yondelis.com]
- 8. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 9. uhs.nhs.uk [uhs.nhs.uk]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Preclinical Evaluation of this compound in Combination With Targeted Inhibitors for Treatment of Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma [frontiersin.org]
- 15. This compound and Lurbinectedin Modulate the Interplay between Cells in the Tumour Microenvironment—Progresses in Their Use in Combined Cancer Therapy | MDPI [mdpi.com]
- 16. Pharmacogenetic Study of this compound-Induced Severe Hepatotoxicity in Patients with Advanced Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hse.ie [hse.ie]
- 18. Hepatotoxicity and metabolism of this compound: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase I trial of weekly this compound (ET-743) and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Trabectedin solubility and stability in laboratory solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the solubility and stability of Trabectedin in laboratory settings. Below you will find a troubleshooting guide and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound.
Issue 1: My this compound powder won't dissolve in my aqueous buffer.
-
Question: I'm trying to dissolve this compound powder directly into phosphate-buffered saline (PBS), but it's not dissolving. What am I doing wrong?
-
Answer: this compound is a hydrophobic compound with low solubility in water and neutral aqueous buffers like PBS[1][2]. Direct dissolution in aqueous solutions is not recommended. To achieve a working solution, you must first dissolve the this compound powder in an organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to create a concentrated stock solution[3][4][5][6]. This stock solution can then be further diluted into your aqueous buffer of choice.
Issue 2: My this compound solution is cloudy or has visible precipitate after dilution.
-
Question: I dissolved this compound in DMSO to make a stock solution. When I diluted it into my cell culture medium, the solution became cloudy. Why did this happen and how can I prevent it?
-
Answer: This phenomenon is known as solvent-shifting precipitation and is common for hydrophobic compounds[7][8]. When the DMSO stock solution is added to the aqueous medium, the drastic change in solvent polarity causes the poorly water-soluble this compound to precipitate out of the solution[7].
To prevent this, you can try the following:
-
Slow Dilution with Agitation: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring[7][8]. This facilitates rapid dispersion and prevents localized areas of high drug concentration that can lead to precipitation.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept to a minimum, typically between 0.1% and 0.5%, as higher concentrations can be cytotoxic to cells[7].
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Issue 3: I'm concerned about the stability of my prepared this compound solutions.
-
Question: How should I store my this compound stock and working solutions, and for how long are they stable?
-
Answer: The stability of this compound solutions is dependent on the solvent, concentration, and storage temperature.
-
Lyophilized Powder: Unopened vials of lyophilized this compound should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F)[9].
-
DMSO Stock Solutions: For long-term storage (months), it is recommended to store DMSO stock solutions at -20°C[4]. For short-term storage (days to weeks), 0-4°C is suitable[4].
-
Reconstituted/Diluted Aqueous Solutions: The commercially available formulation of this compound (Yondelis®), when reconstituted with Sterile Water for Injection and further diluted with 0.9% Sodium Chloride or 5% Dextrose Injection, is physically and chemically stable for up to 30 hours at either room temperature with ambient light or under refrigeration[10]. One study found that a reconstituted solution of 0.05 mg/mL in water for injection remained stable for at least 21 days when stored under refrigeration[11]. However, at higher temperatures such as 37°C, significant degradation was observed after 8 days[12]. It is best practice to prepare fresh dilutions for each experiment.
-
Data Presentation
The following tables summarize key quantitative data regarding the solubility and stability of this compound.
Table 1: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 33.33 mg/mL (43.75 mM)[3] | Sonication is recommended to aid dissolution[3]. |
| DMSO | 100 mg/mL (131.26 mM)[5] | Use fresh DMSO as moisture-absorbing DMSO reduces solubility[5]. |
| Water | 0.328 mg/L[2] | Very low solubility. |
Table 2: Stability of this compound Solutions
| Solution Type | Concentration | Storage Conditions | Stability |
| Lyophilized Powder | N/A | 2°C to 8°C | Per manufacturer's expiration date. |
| Reconstituted in Sterile Water for Injection | 0.05 mg/mL | Refrigerated (2-8°C) | At least 21 days with less than 2% decomposition[11]. |
| Reconstituted and Diluted in 0.9% NaCl or 5% Dextrose | Not specified | Room Temperature or Refrigerated | Up to 30 hours[10]. |
| In Elastomeric Infusion Pumps | Not specified | 25°C | Up to 8 days[12]. |
| In Elastomeric Infusion Pumps | Not specified | 37°C | Over 37% degradation after 8 days[12]. |
| Ready-to-use Injectable Formulation | Not specified | 5°C | At least 90% potency retained after 12 months[1]. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature before use.
-
Calculate the required amount of this compound and DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully weigh the this compound powder and add it to a sterile amber vial.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution[6].
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration does not exceed a level toxic to your cells (typically <0.5%).
-
In a sterile microcentrifuge tube, add the required volume of pre-warmed cell culture medium.
-
While vigorously vortexing the cell culture medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue vortexing for an additional 15-30 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
Diagram 1: Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound solutions.
Diagram 2: Simplified this compound Mechanism of Action
Caption: Simplified signaling pathway of this compound's action.
References
- 1. US20210169873A1 - Storage-stable ready-to-use injectable formulations of this compound - Google Patents [patents.google.com]
- 2. This compound | C39H43N3O11S | CID 108150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Apoptosis | Reactive Oxygen Species | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Restricted [jnjmedicalconnect.com]
- 10. Restricted [jnjmedicalconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
Troubleshooting common issues in Trabectedin-based in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trabectedin in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I observing high variability or poor reproducibility in my cell viability (e.g., MTT, MTS) assay results?
High variability in cell viability assays can stem from several factors related to both the compound and experimental technique.
-
Inconsistent this compound Preparation: Ensure that your this compound stock solution is prepared, stored, and diluted consistently for each experiment. Reconstituted this compound solution (0.05 mg/mL) is stable for at least 21 days under refrigeration.[1] For cellular assays, complete the infusion of the diluted solution within 30 hours of the initial reconstitution.[2][3][4]
-
Solvent Issues: The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept constant across all wells, including controls, and should not exceed a non-toxic level (typically <0.1%).[5]
-
Assay-Specific Artifacts: Tetrazolium-based assays (MTT, MTS) can be prone to chemical interference. To check for this, run a control plate without cells, containing only media, this compound dilutions, and the assay reagent to identify any direct reduction of the tetrazolium salt by the compound.[6] High background can also result from elevated pH of the culture medium or extended exposure of the reagents to light.[6]
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density across all wells. Overly confluent or sparse cultures can lead to variable results.
2. My cell line appears resistant to this compound. What are the possible reasons?
Cellular resistance to this compound is often linked to the status of DNA repair pathways.
-
Nucleotide Excision Repair (NER) Deficiency: Unlike many DNA damaging agents, cells deficient in the NER pathway are often more resistant to this compound.[7][8] The cytotoxic effect of this compound relies on the NER machinery to process the drug-DNA adducts into lethal double-strand breaks.[9][10]
-
Proficient Homologous Recombination (HR) Repair: Cells with a highly efficient HR repair system can effectively repair the double-strand breaks induced by this compound, leading to resistance. Conversely, cells with HR deficiencies (e.g., BRCA1/2 mutations) are markedly more sensitive to the drug.[7][11][12]
-
Incorrect Drug Concentration or Exposure Time: The cytotoxic effects of this compound are dose- and time-dependent.[13] Ensure that the concentration range and incubation time are appropriate for your specific cell line. IC50 values can vary significantly between cell lines (see Table 1).
3. I am not observing the expected level of apoptosis after this compound treatment. What should I check?
Apoptosis induction by this compound is a well-documented mechanism, but its detection can be influenced by several experimental parameters.
-
Sub-optimal Concentration and Time Point: Apoptosis is both concentration- and time-dependent. For example, in DU-145 and PC-3 prostate cancer cells, a clear dose-dependent increase in apoptosis was observed at concentrations ranging from 0.1 nM to 100 nM after 48 hours of treatment.[14] You may need to perform a time-course and dose-response experiment to identify the optimal window for apoptosis detection in your cell line.
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, typically in the S and G2/M phases.[11][13][15] If cells are arrested but not yet apoptotic, you may need to extend the incubation time.
-
Assay Sensitivity: Ensure your apoptosis assay (e.g., Annexin V/PI staining, caspase activation) is sensitive enough to detect the expected level of cell death. Dead cells can sometimes cause high background in intracellular staining, so consider using a viability dye.[16]
4. How should I prepare and store this compound for in vitro use?
Proper handling of this compound is crucial for maintaining its activity and ensuring experimental reproducibility.
-
Reconstitution: this compound is supplied as a lyophilized powder. Reconstitute the 1 mg vial with 20 mL of sterile water for injection to obtain a 0.05 mg/mL solution.[2][17] Shake until the powder is completely dissolved.[2][17] The reconstituted solution will be clear and colorless to pale brownish-yellow.[4][17]
-
Storage of Reconstituted Solution: Store reconstituted vials in a refrigerator at 2°C to 8°C (36°F to 46°F) and protect from light.[2][4] The reconstituted solution is physically and chemically stable for at least 21 days under these conditions.[1]
-
Dilution for Experiments: For cell-based assays, further dilute the reconstituted solution in your cell culture medium to the desired final concentrations. The final infusion solution should be used within 30 hours of the initial reconstitution.[3][4]
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| NCI-H295R | Adrenocortical Carcinoma | 0.15 | 96 |
| MUC-1 | Adrenocortical Carcinoma | 0.80 | 120 |
| HAC-15 | Adrenocortical Carcinoma | 0.50 | 120 |
| SW13 | Adrenal Carcinoma | 0.098 | Not Specified |
| MX-1 | Breast Cancer | 0.1 | Not Specified |
| MCF7 | Breast Cancer | 1.5 | Not Specified |
| MCF7/DXR | Breast Cancer (Doxorubicin-resistant) | 3.7 | Not Specified |
| LMS | Leiomyosarcoma | 1.296 | 72 |
| LPS | Liposarcoma | 0.6836 | 72 |
| RMS | Rhabdomyosarcoma | 0.9654 | 72 |
| FS | Fibrosarcoma | 0.8549 | 72 |
| DU145 | Prostate Cancer | Mean: 2.5 (range 1.5-5) | 24 |
| HeLa | Cervical Cancer | Mean: 2.5 (range 1.5-5) | 24 |
| HT29 | Colon Cancer | Mean: 2.5 (range 1.5-5) | 24 |
| HOP62 | Lung Cancer | Mean: 2.5 (range 1.5-5) | 24 |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, exposure time, and viability assay used. This table provides a general reference from published data.[13][18][19][20][21]
Experimental Protocols & Workflows
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol outlines the steps for determining the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from wells with medium only.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in this compound-treated cells using flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration (e.g., 48 hours).[14] Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Protocol 3: DNA Damage Detection (γ-H2AX Foci Formation)
This immunofluorescence protocol is for visualizing DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound stock solution
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound at the desired concentrations and time points. A significant increase in γ-H2AX foci can be observed as early as 30 minutes post-treatment.[19][22]
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody against γ-H2AX (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope. Quantify the number of foci per nucleus.
Signaling Pathway and Mechanism of Action
This compound exerts its anticancer effects through a multifaceted mechanism that involves direct interaction with DNA and modulation of the tumor microenvironment.
This compound binds to the minor groove of DNA, forming adducts that are recognized by the TC-NER machinery.[11][23] This interaction leads to an abortive repair process, resulting in the creation of lethal double-strand breaks, which in turn cause cell cycle arrest and apoptosis.[9][12] Additionally, this compound modulates the tumor microenvironment by targeting tumor-associated macrophages and inhibiting the production of inflammatory cytokines.[8][24][25]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (INVESTIGATIONAL) | CHEO ED Outreach [outreach.cheo.on.ca]
- 3. Restricted [jnjmedicalconnect.com]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparison of in vitro and in vivo biological effects of this compound, lurbinectedin (PM01183) and Zalypsis® (PM00104) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a drug acting on both cancer cells and the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How a natural compound from sea squirts combats cancer | EurekAlert! [eurekalert.org]
- 10. researchgate.net [researchgate.net]
- 11. Restricted [jnjmedicalconnect.com]
- 12. Frontiers | this compound and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma [frontiersin.org]
- 13. This compound | Apoptosis | Reactive Oxygen Species | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. tga.gov.au [tga.gov.au]
- 18. rsc.org [rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Cytotoxic Effect of this compound In Human Adrenocortical Carcinoma Cell Lines and Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Gene and microRNA modulation upon this compound treatment in a human intrahepatic cholangiocarcinoma paired patient derived xenograft and cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Effects of the Anti-Tumor Agents this compound and Lurbinectedin on Immune Cells of the Tumor Microenvironment [frontiersin.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate Trabectedin-Induced Myelosuppression in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Trabectedin-induced myelosuppression in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause myelosuppression?
This compound is a marine-derived antineoplastic agent that binds to the minor groove of DNA, leading to a cascade of events that result in cell cycle arrest and apoptosis.[1] This mechanism is particularly effective against tumor cells but also affects rapidly dividing healthy cells, such as hematopoietic stem and progenitor cells in the bone marrow. This leads to the dose-limiting toxicity of myelosuppression, characterized by neutropenia, thrombocytopenia, and anemia.
Q2: Which animal models are most commonly used to study this compound-induced myelosuppression?
Mice, particularly immunodeficient strains such as NOD/SCID for xenograft studies, and rats are the most frequently used animal models to investigate the efficacy and toxicity of this compound.[2][3] These models are valuable for assessing hematological parameters and testing strategies to mitigate myelosuppression.
Q3: What are the primary strategies to mitigate this compound-induced myelosuppression in animal models?
The main strategies explored in preclinical and clinical settings include:
-
Dose Management: Adjusting the dose or schedule of this compound administration.
-
Hematopoietic Growth Factor Support: Co-administration of agents like Granulocyte-Colony Stimulating Factor (G-CSF) or its long-acting form, pegfilgrastim, to stimulate the recovery of neutrophils.
-
Combination Therapy: Combining this compound with other agents that may have a synergistic anti-tumor effect and a non-overlapping or manageable myelosuppressive profile.
Troubleshooting Guides
Issue 1: Severe and prolonged neutropenia observed in mice treated with this compound.
Possible Causes:
-
The dose of this compound may be too high for the specific mouse strain.
-
The animal's hematopoietic system may be particularly sensitive to this compound.
Suggested Solutions:
-
Dose Reduction: A tiered dose reduction of this compound can be implemented. While specific preclinical dose adjustments are not extensively published, a common clinical approach is to reduce the dose in decrements. For example, if the starting dose proves too toxic, a reduction to 80% or 60% of the initial dose could be evaluated.
-
Co-administration of G-CSF or Pegfilgrastim: Prophylactic administration of G-CSF or pegfilgrastim can significantly ameliorate neutropenia.
-
Experimental Protocol: G-CSF Co-administration in a Murine Model of this compound-Induced Neutropenia
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
This compound Administration: A single intravenous (i.v.) injection of this compound at a myelosuppressive dose (e.g., 0.15 mg/kg).[4]
-
G-CSF Administration: Recombinant murine G-CSF (e.g., filgrastim) administered subcutaneously (s.c.) at a dose of 5-10 µg/kg/day, starting 24 hours after this compound administration and continuing for 5-7 days.
-
Pegfilgrastim Administration: A single subcutaneous injection of pegfilgrastim at a dose of 100-300 µg/kg administered 24 hours after this compound.[5]
-
Monitoring: Collect peripheral blood samples via tail vein at baseline and on days 3, 5, 7, 10, and 14 post-Trabectedin administration for complete blood counts (CBC) to assess absolute neutrophil count (ANC).
-
-
Issue 2: Increased myelosuppression when combining this compound with other chemotherapeutic agents.
Possible Cause:
-
Overlapping myelosuppressive effects of the combined agents.
Suggested Solutions:
-
Staggered Dosing Schedule: Administering the two agents with a time interval in between may allow for hematopoietic recovery. The optimal schedule would need to be determined empirically.
-
Prophylactic G-CSF Support: As with this compound monotherapy, G-CSF can be used to manage the enhanced neutropenia from combination therapy. Clinical studies combining this compound with doxorubicin (B1662922) have successfully used prophylactic G-CSF.[6][7][8][9]
-
Combination with Non-Myelosuppressive Agents: Explore combinations with targeted therapies that have different toxicity profiles. For instance, preclinical studies have investigated this compound in combination with PARP inhibitors like olaparib.[2][6][7]
Quantitative Data Summary
Table 1: Hematological Toxicity of this compound in Combination Therapies (Clinical Data)
| Combination Therapy | Patient Population | This compound Dose | Other Agent Dose | Grade 3/4 Neutropenia | Grade 3/4 Thrombocytopenia | Reference |
| This compound + Doxorubicin | Soft-Tissue Sarcoma | 1.1 mg/m² | Doxorubicin 60 mg/m² | 71% | 37% | [6][7][8][9] |
| This compound + Olaparib | Advanced Sarcoma | 1.1 mg/m² | Olaparib 150 mg bid | 75% | 68% | [2][7] |
Note: This data is from clinical trials and serves as a reference for the expected myelosuppressive effects of these combinations. Animal-specific data is limited in the reviewed literature.
Experimental Protocols
Protocol 1: Evaluation of this compound-Induced Myelosuppression in a Xenograft Mouse Model
-
Animal Model: NOD/SCID mice bearing human sarcoma xenografts.
-
Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flank of the mice.
-
This compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), administer this compound intravenously at a therapeutic dose (e.g., 0.05 mg/kg).[2]
-
Blood Collection: Collect peripheral blood (e.g., via retro-orbital sinus or tail vein) at baseline and at regular intervals (e.g., days 3, 7, 14, 21) post-treatment.
-
Hematological Analysis: Perform complete blood counts (CBCs) to determine neutrophil, platelet, and red blood cell counts.
-
Bone Marrow Analysis (Optional): At selected time points, euthanize a subset of animals and collect femoral bone marrow to assess cellularity and hematopoietic progenitor populations via flow cytometry or colony-forming unit (CFU) assays.
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for mitigating this compound-induced myelosuppression.
References
- 1. A phase I study of the safety and pharmacokinetics of this compound in combination with pegylated liposomal doxorubicin in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the Anti-Tumor Agents this compound and Lurbinectedin on Immune Cells of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes oncolytic virus antitumor efficacy, viral gene expression, and immune effector function in models of bone sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity and metabolism of this compound: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Phase I Combination Study of this compound and Doxorubicin in Patients With Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Role of NER Pathway Alterations in Trabectedin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of Nucleotide Excision Repair (NER) pathway alterations in Trabectedin resistance.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound, and how does it involve the NER pathway?
A1: this compound is an alkylating agent that binds to the minor groove of DNA, forming covalent adducts primarily with guanine (B1146940) residues. This binding distorts the DNA double helix.[1] Unlike many other DNA damaging agents, this compound's cytotoxic effect is critically dependent on an active Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[2][3] The this compound-DNA adduct is recognized by the TC-NER machinery. However, the drug then traps key NER proteins, such as XPG (encoded by the ERCC5 gene), preventing the complete excision of the adduct.[1][3] This abortive NER process leads to the formation of persistent single-strand breaks (SSBs), which can then be converted into lethal double-strand breaks (DSBs) during DNA replication, ultimately triggering cell cycle arrest and apoptosis.[1][4]
Q2: Why do cells with a deficient NER pathway show resistance to this compound?
A2: Cells with a deficient NER pathway, for instance, due to mutations or downregulation of key NER genes like ERCC1 or ERCC5 (XPG), are paradoxically more resistant to this compound.[5][6] This is because the initial recognition and processing of the this compound-DNA adduct by the NER machinery is the crucial first step in generating the lethal DNA lesions. If the NER pathway is inactive, this process is not initiated, the toxic SSBs and DSBs are not formed, and the cell is less likely to undergo apoptosis.[7] Studies have shown that NER-deficient cells can be two to ten times less sensitive to this compound.[6]
Q3: What are the key genes in the NER pathway that are implicated in this compound resistance?
A3: Several genes in the NER pathway are critical for this compound's mechanism of action, and their alteration can lead to resistance. The most frequently cited genes include:
-
ERCC1 (Excision Repair Cross-Complementation group 1): Forms a complex with XPF that makes the 5' incision during NER. High expression of ERCC1 has been correlated with better this compound efficacy.[7][8]
-
ERCC5 (XPG - Excision Repair Cross-Complementation group 5): A nuclease that makes the 3' incision. This compound-DNA adducts have been shown to inhibit XPG's function.[3] High ERCC5 expression is also associated with this compound sensitivity.[8]
-
ERCC4 (XPF - Excision Repair Cross-Complementation group 4): Forms a heterodimer with ERCC1. Deficiencies in XPF have been shown to confer this compound resistance.[9]
-
XPA (Xeroderma Pigmentosum, complementation group A): Plays a central role in damage recognition and assembly of the NER complex. High XPA expression has been correlated with better efficacy of this compound in some studies.
Q4: How does the Homologous Recombination (HR) pathway interact with this compound's mechanism?
A4: The HR pathway is essential for repairing the double-strand breaks (DSBs) that are formed as a downstream consequence of the abortive NER process on this compound-DNA adducts.[1][2] Therefore, cells with a deficient HR pathway (e.g., due to mutations in BRCA1) are hypersensitive to this compound, as they cannot effectively repair these lethal DSBs.[6] This interplay is a key determinant of this compound's efficacy.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays (e.g., MTT, WST-1).
-
Potential Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can significantly affect results.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Perform a cell count for each experiment and establish an optimal seeding density for your specific cell line that ensures logarithmic growth throughout the assay period.
-
-
Potential Cause 2: this compound Exposure Time. The duration of drug exposure can impact cytotoxicity.
-
Solution: Standardize the exposure time across all experiments. For this compound, a 72-hour incubation is commonly used, but this may need to be optimized for your cell line.[10]
-
-
Potential Cause 3: Reagent Issues. Degradation of this compound or MTT/WST-1 reagent can lead to inaccurate results.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the MTT or WST-1 reagent is stored correctly and is not expired.
-
-
Potential Cause 4: Serum Interference. Components in serum can interfere with the MTT assay.
-
Solution: Consider performing the final MTT incubation step in serum-free media to reduce background absorbance.
-
Issue 2: Inefficient knockdown of NER genes (e.g., ERCC1) using siRNA.
-
Potential Cause 1: Suboptimal siRNA Concentration. The amount of siRNA used may be too low for effective knockdown or too high, causing toxicity.
-
Solution: Perform a dose-response experiment to determine the optimal siRNA concentration (typically in the range of 10-50 nM) that achieves maximum knockdown with minimal cytotoxicity.[11]
-
-
Potential Cause 2: Poor Transfection Efficiency. The cell line may be difficult to transfect, or the transfection reagent and protocol may not be optimized.
-
Solution: Optimize the transfection protocol by varying the ratio of siRNA to transfection reagent, cell confluency at the time of transfection (typically 60-80%), and the incubation time.[12] Consider using a fluorescently labeled control siRNA to visually assess transfection efficiency.
-
-
Potential Cause 3: Ineffective siRNA Sequence. The chosen siRNA sequence may not be effective at targeting the mRNA.
-
Solution: Test multiple (2-3) different validated siRNA sequences targeting different regions of the same gene. Always include a non-targeting (scrambled) siRNA as a negative control.[13]
-
-
Potential Cause 4: Timing of Analysis. The protein may have a long half-life, so knockdown may not be apparent at the protein level for 48-72 hours post-transfection.
-
Solution: Perform a time-course experiment, assessing mRNA levels (by qRT-PCR) at 24 hours and protein levels (by Western blot) at 24, 48, and 72 hours post-transfection to determine the optimal time point for analysis.
-
Issue 3: Weak or no signal for NER proteins (e.g., XPG, ERCC1) in Western Blot analysis.
-
Potential Cause 1: Low Protein Abundance. The target NER protein may be expressed at low levels in your cell line.
-
Potential Cause 2: Poor Antibody Performance. The primary antibody may have low affinity or may not have been stored correctly.
-
Solution: Use an antibody that has been validated for Western blotting. Optimize the primary antibody concentration and increase the incubation time (e.g., overnight at 4°C).[14]
-
-
Potential Cause 3: Inefficient Protein Extraction. The lysis buffer may not be effectively extracting nuclear proteins.
-
Solution: Use a lysis buffer specifically designed for nuclear protein extraction, which typically includes higher salt concentrations and stronger detergents. Ensure protease and phosphatase inhibitors are always added fresh to the lysis buffer.[16]
-
Quantitative Data Summary
Table 1: this compound IC50 Values in NER-Proficient vs. NER-Deficient Cell Lines.
| Cell Line | NER Status | Key Gene Alteration | This compound IC50 (1-hour exposure) | This compound IC50 (12-hour exposure) |
| CHO-AA8 | Proficient | Wild-Type | 20 - 40 nM | 0.75 - 1 nM |
| CHO-UV-96 | Deficient | ERCC1 deficient | > 120 nM | 4 nM |
Data sourced from a study on Chinese Hamster Ovary (CHO) cell lines.[2]
Table 2: Correlation of NER Gene Expression with this compound Efficacy in Advanced Soft Tissue Sarcoma (STS) Patients.
| Gene | Expression Level | Association with Progression-Free Survival (PFS) in this compound-treated patients |
| ERCC1 | High | Significantly longer PFS (8.10 months vs 2.63 months) |
| ERCC5 (XPG) | High | Significantly longer PFS (7.67 months vs 1.70 months) |
| BRCA1 | High | No significant correlation with PFS |
Data from a translational study in a randomized phase II trial.[8]
Key Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell (media only) blank.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.[3]
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: siRNA-Mediated Knockdown of ERCC1
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 60-80% confluency at the time of transfection.
-
Prepare siRNA-Lipid Complex:
-
Solution A: For each well, dilute a final concentration of 20-50 nM of ERCC1 siRNA (or non-targeting control siRNA) into 100 µL of serum-free medium (e.g., Opti-MEM™).
-
Solution B: Dilute the appropriate amount of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of serum-free medium.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-20 minutes at room temperature to allow complex formation.[12][17]
-
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to each well containing the cells in fresh culture medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Validation of Knockdown:
-
qRT-PCR: After 24 hours, harvest cells, extract total RNA, and perform reverse transcription followed by quantitative PCR using primers specific for ERCC1 and a housekeeping gene (e.g., GAPDH, β-actin) to assess mRNA knockdown.
-
Western Blot: After 48-72 hours, lyse the cells and perform Western blot analysis using an anti-ERCC1 antibody to confirm protein knockdown.
-
-
Functional Assay: Following confirmation of knockdown, treat the cells with this compound and perform a cell viability or clonogenic survival assay to assess changes in drug sensitivity.
Protocol 3: Host Cell Reactivation (HCR) Assay for NER Activity
-
Plasmid Damage: A reporter plasmid (e.g., containing a luciferase gene) is damaged in vitro, for example, by exposure to UV radiation, which induces lesions repaired by NER.[1][18] An undamaged control plasmid is also prepared.
-
Transfection: The NER-proficient and suspected NER-deficient cell lines are transfected with either the damaged or the undamaged reporter plasmid. A second plasmid (e.g., expressing Renilla luciferase or β-galactosidase) is often co-transfected to normalize for transfection efficiency.[18]
-
Incubation: The cells are incubated for 24-48 hours to allow for DNA repair and expression of the reporter gene.
-
Cell Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., firefly luciferase) is measured using a luminometer. The activity of the co-transfected control reporter is also measured.
-
Data Analysis: The reporter activity from the damaged plasmid is normalized to the activity from the undamaged plasmid for each cell line. A lower relative reporter activity in a specific cell line indicates a reduced capacity to repair the plasmid damage, signifying a deficient NER pathway.[19]
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
References
- 1. Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics of cell cycle phase perturbations by this compound (ET‐743) in nucleotide excision repair (NER)‐deficient and NER‐proficient cells, unravelled by a novel mathematical simulation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. journal.r-project.org [journal.r-project.org]
- 5. Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors | Springer Nature Experiments [experiments.springernature.com]
- 6. The Role of this compound in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CUL4A, ERCC5, and ERCC1 as Predictive Factors for this compound Efficacy in Advanced Soft Tissue Sarcomas (STS): A Spanish Group for Sarcoma Research (GEIS) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CUL4A, ERCC5, and ERCC1 as Predictive Factors for this compound Efficacy in Advanced Soft Tissue Sarcomas (STS): A Spanish Group for Sarcoma Research (GEIS) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 10. Extreme sensitivity to Yondelis (this compound, ET-743) in low passaged sarcoma cell lines correlates with mutated p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transfection Guide (6) - siRNA Transfection Guide [creative-biogene.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Host-cell reactivation - Wikipedia [en.wikipedia.org]
Technical Support Center: Reversing Trabectedin Resistance with Recombinant Methioninase
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the synergistic effect of recombinant methioninase (rMETase) in overcoming trabectedin resistance in cancer cell lines.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments.
| Problem | Possible Cause | Suggested Solution |
| This compound-resistant cell line shows minimal response to high concentrations of this compound. | Development of acquired resistance. | The combination of this compound with rMETase has been shown to be synergistic in this compound-resistant cells. Consider a co-treatment strategy.[1][2][3][4] |
| High variability in cell viability assay results. | Inconsistent cell seeding density, uneven drug distribution, or issues with the viability reagent. | Ensure a single-cell suspension before seeding. Mix the drug-containing media thoroughly before adding to the wells. Check the expiration date and proper storage of the viability assay reagent. |
| Difficulty in establishing a stable this compound-resistant cell line. | The selection pressure (this compound concentration) is too high, leading to widespread cell death, or too low, not effectively selecting for resistant cells. | Start with a low concentration of this compound and gradually increase the concentration in a stepwise manner over a prolonged period (e.g., 5 months) to allow for the selection and expansion of resistant clones.[5] |
| Synergistic effect of this compound and rMETase is not observed. | Suboptimal concentrations of one or both agents. Incorrect timing of drug addition. | Determine the IC50 values for both this compound and rMETase individually on your specific cell line. Use concentrations around the IC50 values for the synergy studies. For initial experiments, simultaneous addition of both agents can be tested. |
| Normal (non-cancerous) cell lines are showing toxicity with the combination treatment. | The concentrations of this compound and/or rMETase are too high for the normal cells. | The synergistic effect of this compound and rMETase has been shown to be selective for cancer cells.[6][7][8] Reduce the concentrations of both agents when treating normal cells. Determine the IC50 of each drug on the normal cell line to establish a non-toxic concentration range. |
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using recombinant methioninase (rMETase) to overcome this compound resistance?
A1: Many cancer cells exhibit "methionine addiction," meaning they are unable to proliferate in a methionine-deficient environment, a phenomenon known as the Hoffman Effect.[2][8] Recombinant methioninase depletes methionine in the culture medium. This arrests cancer cells in the late S/G2 phase of the cell cycle, which is a phase where this compound, a DNA-binding agent, is most active.[5][8] This targeted cell cycle arrest enhances the cytotoxic effect of this compound, leading to a synergistic anti-cancer effect, particularly in resistant cells.[2][8]
Q2: How much of an increase in this compound efficacy can be expected with the addition of rMETase in resistant cells?
A2: In this compound-resistant HT1080 fibrosarcoma cells (TR-HT1080), the addition of rMETase (at 0.75 U/ml) to this compound (at 3.3 nM) increased the efficacy of this compound by 11-fold.[1][2][3][4]
Q3: Is the combination of this compound and rMETase also effective on non-resistant (parental) cancer cells?
A3: Yes, the combination of this compound and rMETase has been shown to be highly synergistic in decreasing the viability of the parental, non-resistant HT1080 fibrosarcoma cell line.[6][7][8]
Q4: Does rMETase alone have a cytotoxic effect on this compound-resistant cells?
A4: Yes, this compound-resistant HT1080 cells remain sensitive to rMETase.[2][3] For example, treatment with 0.75 U/ml of rMETase alone resulted in a 50.5% inhibition of TR-HT1080 cell viability.[1][2][4][9]
Q5: What is the mechanism of cross-resistance to other drugs in this compound-resistant cells?
A5: Doxorubicin-resistant HT1080 cells have shown cross-resistance to this compound, suggesting a potential shared resistance mechanism.[5] This may involve enhanced DNA repair, increased drug efflux, and modified cell cycle regulation.[5]
Quantitative Data Summary
Table 1: IC50 Values of this compound and rMETase in Parental and this compound-Resistant Fibrosarcoma Cells.
| Cell Line | IC50 of this compound (nM) | IC50 of rMETase (U/ml) |
| HT1080 (Parental) | 3.3[1][2][10] | 0.75[2][10] |
| TR-HT1080 (Resistant) | 42.9[1][2][10] | 0.93[2][10] |
Table 2: Synergistic Effect of this compound and rMETase on this compound-Resistant (TR-HT1080) Cell Viability.
| Treatment | Concentration | % Inhibition of Cell Viability |
| This compound alone | 3.3 nM | 5.7%[1][2][4][9] |
| rMETase alone | 0.75 U/ml | 50.5%[1][2][4][9] |
| This compound + rMETase | 3.3 nM + 0.75 U/ml | 64.2%[1][2][4][9] |
Experimental Protocols
1. Generation of a this compound-Resistant Cell Line (TR-HT1080)
-
Cell Line: HT1080 human fibrosarcoma cell line.
-
Method: Subject the parental HT1080 cells to stepwise increasing concentrations of this compound.
-
Procedure:
-
Culture HT1080 cells in their recommended growth medium.
-
Initiate treatment with a low concentration of this compound (e.g., 3.3 nM).[1][3]
-
Once the cells have adapted and are proliferating steadily, increase the this compound concentration. A gradual increase up to 8 nM has been reported.[1][3]
-
Continue this stepwise increase over several months to select for a highly resistant population.
-
The resulting cell line can be designated as TR-HT1080.
-
2. Cell Viability Assay to Determine Synergy
-
Method: WST-8 assay.
-
Procedure:
-
Seed TR-HT1080 cells in 96-well plates at a density of 3 x 10³ cells per well in 100 µl of medium.[5]
-
Incubate the plates overnight at 37°C.[5]
-
Prepare four treatment groups:
-
Add the respective treatments to the wells.
-
Incubate for 72 hours.[5]
-
Add 10 µl of WST-8 solution to each well and incubate for an additional hour at 37°C.[5]
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Visualizations
Caption: Workflow for assessing the synergy of this compound and rMETase.
Caption: Synergistic mechanism of this compound and rMETase.
Caption: Overcoming this compound resistance with rMETase.
References
- 1. Overcoming High this compound Resistance of Soft-tissue Sarcoma With Recombinant Methioninase: A Potential Solution of a Recalcitrant Clinical Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming High this compound Resistance of Soft-tissue Sarcoma With Recombinant Methioninase: A Potential Solution of a Recalcitrant Clinical Problem | Anticancer Research [ar.iiarjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Human fibrosarcoma cells selected for ultra-high doxorubicin resistance, acquire this compound cross-resistance, remain sensitive to recombinant methioninase, and have increased c-MYC expression [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. DNA-Binding Agent this compound Combined With Recombinant Methioninase Is Synergistic to Decrease Fibrosarcoma Cell Viability and Induce Nuclear Fragmentation But Not Synergistic on Normal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA-Binding Agent this compound Combined With Recombinant Methioninase Is Synergistic to Decrease Fibrosarcoma Cell Viability and Induce Nuclear Fragmentation But Not Synergistic on Normal Fibroblasts | Anticancer Research [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. HT1080 Fibrosarcoma With Acquired this compound Resistance: Increased Malignancy But Sustained Sensitivity to Methionine Restriction - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for managing trabectedin-related transaminitis in a preclinical research setting. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and managing liver enzyme elevations observed during in vivo studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound-related transaminitis and why is it a concern in preclinical studies?
A1: this compound-related transaminitis is the elevation of liver enzymes, primarily alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), in the blood following administration of this compound. This is a known, and often reversible, off-target effect of the drug.[1][2] In preclinical studies, managing this hepatotoxicity is crucial for obtaining accurate and reproducible data on the antitumor efficacy of this compound and for ensuring animal welfare. Severe, unmanaged transaminitis can lead to confounding experimental results and may necessitate the termination of studies.
Q2: What is the underlying mechanism of this compound-induced hepatotoxicity?
A2: The hepatotoxicity of this compound is believed to be multifactorial. It is extensively metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4.[3] This metabolic process can lead to the formation of reactive metabolites that may contribute to liver cell damage. Additionally, this compound and its metabolites are substrates for various ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and multidrug resistance-associated proteins (ABCC2 and ABCC3), which are involved in their excretion from hepatocytes.[3][4][5] Impaired function of these transporters can lead to the accumulation of toxic substances within the liver cells, exacerbating hepatotoxicity.
Q3: Is the hepatotoxicity of this compound species-dependent?
A3: Yes, preclinical studies have shown that the severity and reversibility of this compound-induced hepatotoxicity can be species-dependent. For instance, the metabolic profile and the reversibility of hepatotoxicity in rats differ from that in humans and monkeys.[1][2] Monkeys have a metabolic profile more similar to humans, making them a more predictive model for this specific toxicity.[1][2] Mice also appear to be a suitable model for studying this compound-induced hepatotoxicity.[1]
Q4: Can this compound-related transaminitis be mitigated in preclinical models?
A4: Yes, premedication with corticosteroids, such as dexamethasone (B1670325), has been shown to significantly reduce the incidence and severity of this compound-induced hepatotoxicity in both preclinical models and clinical practice.[6] The proposed mechanism is through the induction of CYP3A4 enzymes, which may enhance the detoxification of this compound.[6] N-acetylcysteine (NAC) has also been explored as a potential hepatoprotective agent due to its antioxidant properties, although more preclinical data is needed to establish a standardized protocol.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high or rapid increase in ALT/AST levels | - Incorrect dosing of this compound.- Animal model is particularly sensitive.- Compromised baseline liver function of the animals. | - Verify the concentration and formulation of the this compound solution.- Review and confirm the dosing calculations and administration volume.- Screen animals for baseline liver function prior to study initiation.- Consider using a different, less sensitive strain or species.- Implement a dexamethasone premedication protocol. |
| High variability in transaminase levels between animals in the same group | - Inconsistent drug administration (e.g., subcutaneous vs. intravenous injection).- Individual differences in drug metabolism.- Underlying health differences in the animal cohort. | - Ensure consistent and accurate drug administration for all animals.- Increase the number of animals per group to improve statistical power.- Pre-screen animals for health status and baseline liver enzymes. |
| Transaminase levels do not return to baseline within the expected timeframe | - The this compound dose is too high for the specific animal model.- Irreversible liver damage may have occurred (more common in certain species like rats).- The washout period between doses is insufficient. | - Consider reducing the dose or frequency of this compound administration.- Evaluate the choice of animal model; monkeys or mice may show more reversible hepatotoxicity.[1][2]- Extend the washout period between treatment cycles.- Conduct histopathological analysis of the liver to assess the extent of damage. |
| Dexamethasone premedication is not effectively reducing transaminitis | - Inadequate dose or timing of dexamethasone administration.- The chosen animal model is resistant to the protective effects of dexamethasone. | - Optimize the dexamethasone premedication protocol (see Experimental Protocols section).- Investigate alternative hepatoprotective strategies, such as N-acetylcysteine. |
Data Presentation
Table 1: this compound-Related Transaminitis in Clinical Studies (for reference)
| Study Population | This compound Dose | Incidence of Grade 3/4 ALT/AST Elevation | Reference |
| Advanced Soft Tissue Sarcoma | 1.5 mg/m² every 3 weeks | 37% | [10] |
| Advanced Soft Tissue Sarcoma | 1.2 mg/m² every 3 weeks | 38% | [10] |
| Advanced Uterine Leiomyosarcoma | Not specified | 10% (>5x ULN) | [10] |
| Malignant Pleural Mesothelioma | 1.1 or 1.3 mg/m² every 3 weeks | 59% | [10] |
Table 2: Effect of Dexamethasone Premedication on this compound-Induced Hepatotoxicity in Clinical Studies
| Parameter | Without Dexamethasone Premedication | With Dexamethasone Premedication | Reference |
| Incidence of Grade 3/4 Transaminase Elevation | 34% of courses | 2% of courses | [11] |
Experimental Protocols
Protocol 1: Dexamethasone Premedication for Mitigation of Transaminitis
This protocol provides a general guideline for dexamethasone premedication in rodent models. Dose and timing may need to be optimized for specific strains and experimental designs.
Materials:
-
Dexamethasone sodium phosphate (B84403) solution
-
Sterile saline for injection
-
Syringes and needles appropriate for the animal model
Procedure:
-
Dose Preparation: Prepare a fresh solution of dexamethasone in sterile saline. A commonly used dose in rats is 10 mg/kg.[6] For mice, a dose of 1 to 10 mg/kg can be considered.[12]
-
Administration: Administer dexamethasone via intraperitoneal (IP) or intravenous (IV) injection.
-
Timing: Administer dexamethasone 24 hours prior to this compound administration.[1] Some protocols also include additional doses after this compound.
Protocol 2: Monitoring of Liver Function in Preclinical Models
This protocol outlines a standard procedure for collecting blood and analyzing liver enzymes in mice and rats.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., serum separator tubes)
-
Lancets or needles for blood collection
-
Centrifuge
-
Pipettes and storage tubes
-
Clinical chemistry analyzer
Procedure:
-
Blood Collection (Mouse):
-
Anesthetize the mouse using isoflurane.
-
Collect blood via the submandibular vein using a lancet.[13] Alternatively, blood can be collected from the saphenous vein. For terminal studies, cardiac puncture or collection from the posterior vena cava can be performed.[14]
-
Collect approximately 200-400 µL of blood into a serum separator tube.
-
-
Blood Collection (Rat):
-
Sample Processing:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tubes at 2000 x g for 10 minutes to separate the serum.
-
Carefully collect the serum and transfer it to a clean, labeled tube.
-
-
Analysis:
-
Analyze the serum for ALT and AST levels using a clinical chemistry analyzer according to the manufacturer's instructions.
-
Store serum samples at -80°C if not analyzed immediately.
-
-
Frequency of Monitoring:
-
Collect a baseline blood sample before the first dose of this compound.
-
Collect subsequent samples at peak times of expected transaminitis (typically 3-5 days post-trabectedin administration) and at later time points to monitor for resolution.
-
Protocol 3: N-Acetylcysteine (NAC) Administration for Hepatoprotection (Exploratory)
This is an exploratory protocol based on the use of NAC for other forms of drug-induced liver injury, as specific preclinical protocols for this compound are not well-established.
Materials:
-
N-acetylcysteine solution for injection
-
Sterile saline for injection
-
Syringes and needles
Procedure:
-
Dose Preparation: Prepare a fresh solution of NAC in sterile saline. Doses used in rodent models of acetaminophen-induced liver injury range from 125 mg/kg to 800 mg/kg.[8] A starting dose of 275 mg/kg can be considered as a safe and potentially effective dose in mice.[16]
-
Administration: Administer NAC via intraperitoneal (IP) injection.
-
Timing: Administer NAC shortly before or concurrently with this compound administration. Some protocols for other toxins involve repeated NAC doses.
Visualizations
Caption: Proposed pathway of this compound-induced hepatotoxicity.
Caption: General experimental workflow for a preclinical this compound study.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatotoxicity and metabolism of this compound: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ABCC2, ABCC3, and ABCB1, but not CYP3A, Protect against this compound-Mediated Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. N-Acetyl Cysteine Overdose Inducing Hepatic Steatosis and Systemic Inflammation in Both Propacetamol-Induced Hepatotoxic and Normal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. UpToDate 2018 [doctorabad.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. wws.uhcancercenter.org [wws.uhcancercenter.org]
- 14. unirv.edu.br [unirv.edu.br]
- 15. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 16. N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nanoparticle-Enhanced Trabectedin Delivery to Solid Tumors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of trabectedin to solid tumors using nanotechnology.
Troubleshooting Guides
This section addresses common issues encountered during the formulation, characterization, and evaluation of this compound-loaded nanoparticles.
1. Nanoparticle Formulation
| Problem | Potential Cause | Recommended Solution |
| Low this compound Encapsulation Efficiency (<70%) | 1. Poor solubility of this compound in the selected organic solvent. 2. Rapid diffusion of this compound to the external aqueous phase during nano-precipitation. 3. Insufficient polymer concentration to effectively entrap the drug. 4. Inadequate mixing speed or time during emulsification. | 1. Screen different organic solvents (e.g., acetone, acetonitrile, dichloromethane) to find one with optimal this compound solubility. 2. Optimize the solvent/anti-solvent addition rate; a slower, controlled addition can improve encapsulation. 3. Increase the polymer-to-drug ratio. 4. Adjust the homogenization or sonication parameters (speed, duration) to ensure the formation of a stable emulsion. |
| Large Particle Size (>200 nm) or High Polydispersity Index (PDI > 0.3) | 1. Polymer aggregation during nanoparticle formation. 2. Ineffective stabilizer (surfactant) concentration or type. 3. Suboptimal stirring rate or sonication energy. | 1. Ensure the polymer is fully dissolved before the nanoprecipitation step. 2. Increase the concentration of the stabilizer (e.g., PVA, Poloxamer) or test different stabilizers. 3. Optimize the energy input during formulation; higher energy generally leads to smaller particles, but excessive energy can cause aggregation. |
| Nanoparticle Instability (Aggregation Over Time) | 1. Insufficient surface charge (low zeta potential). 2. Degradation of the polymer or stabilizer. 3. Inappropriate storage conditions (temperature, pH). | 1. Use charged polymers or add charged surfactants to increase the absolute value of the zeta potential. 2. Select polymers and stabilizers with good stability profiles and consider lyophilization with a cryoprotectant for long-term storage.[1] 3. Store nanoparticle suspensions at 4°C and protect them from light. Avoid freezing unless they are lyophilized. |
2. Nanoparticle Characterization
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Particle Size Results Between DLS and TEM | 1. Dynamic Light Scattering (DLS) measures the hydrodynamic diameter (including the solvent layer), while Transmission Electron Microscopy (TEM) measures the actual particle size in a dried state.[2][3] 2. The presence of a few large aggregates in the sample can significantly skew DLS results.[3] | 1. This is an expected discrepancy. Report both values and specify the technique used. DLS provides information on how the nanoparticle behaves in a solution, which is relevant for in vivo applications.[2][3] 2. Filter the sample before DLS measurement to remove large aggregates. |
| Difficulty Quantifying this compound Loading | 1. Incomplete extraction of this compound from the nanoparticles. 2. Degradation of this compound during the extraction process. 3. Interference from the polymer or other excipients in the analytical method (e.g., HPLC, UV-Vis). | 1. Use a solvent that effectively dissolves both the polymer and this compound for extraction. Sonication or vigorous vortexing can aid in breaking down the nanoparticles. 2. Protect the samples from light and use appropriate temperatures during extraction. 3. Develop and validate an analytical method (e.g., HPLC-MS/MS) that can separate this compound from potential interfering substances.[4] |
3. In Vitro & In Vivo Experiments
| Problem | Potential Cause | Recommended Solution |
| High Variability in In Vitro Cytotoxicity Assays | 1. Inconsistent cell seeding density. 2. Nanoparticle interference with the assay readout (e.g., colorimetric assays like MTT). 3. Instability of nanoparticles in the cell culture medium. | 1. Ensure accurate and consistent cell counting and seeding. 2. Run appropriate controls, including nanoparticles without the drug and nanoparticles in the medium without cells, to check for interference. Consider using alternative assays like LDH or live/dead staining. 3. Characterize nanoparticle stability (size, PDI) in the cell culture medium over the duration of the experiment. |
| Low Tumor Accumulation of Nanoparticles In Vivo | 1. Rapid clearance by the reticuloendothelial system (RES). 2. Poor penetration through the tumor vasculature and interstitial matrix.[5][6] 3. Inefficient Enhanced Permeability and Retention (EPR) effect in the chosen tumor model.[5] | 1. PEGylate the nanoparticle surface to increase circulation time.[7] 2. Optimize nanoparticle size (typically 50-100 nm for better tumor penetration). 3. Select a tumor model known to exhibit a prominent EPR effect or consider co-administration of agents that can enhance vascular permeability. |
| Unexpected Toxicity in Animal Models | 1. Toxicity of the nanoparticle components (polymer, surfactant). 2. "Burst release" of a high concentration of this compound immediately after administration. 3. Immunogenic response to the nanoparticles. | 1. Conduct toxicity studies with the "empty" nanoparticles (without this compound). 2. Modify the nanoparticle formulation to achieve a more sustained drug release profile.[8][9] 3. Evaluate the potential for nanoparticle-induced immune responses. |
Frequently Asked Questions (FAQs)
Formulation & Characterization
-
Q1: What is a good starting polymer for formulating this compound nanoparticles?
-
Q2: How can I improve the stability of my this compound-loaded nanoparticles for long-term storage?
-
A2: Lyophilization (freeze-drying) with a cryoprotectant (e.g., trehalose, sucrose) is the most effective method for long-term storage. This removes water and prevents aggregation and degradation of the nanoparticles.[1]
-
-
Q3: What is the acceptable polydispersity index (PDI) for a nanoparticle formulation?
-
A3: A PDI value below 0.3 is generally considered acceptable and indicates a relatively monodisperse population of nanoparticles. For intravenous administration, a PDI below 0.2 is highly desirable.
-
-
Q4: My DLS measurements show a much larger particle size than my TEM images. Is my formulation bad?
-
A4: Not necessarily. DLS measures the hydrodynamic diameter, which includes the polymer chains extending into the solvent and a layer of associated solvent molecules, while TEM visualizes the dried, collapsed core of the nanoparticle.[2][3] It is normal for the DLS size to be larger. The key is consistency between batches.
-
In Vitro & In Vivo Studies
-
Q5: Which cell lines are suitable for in vitro testing of this compound nanoparticles?
-
A5: Soft tissue sarcoma (STS) cell lines are highly relevant. Examples include liposarcoma (e.g., SW872), leiomyosarcoma (e.g., SK-LMS-1), and fibrosarcoma (e.g., HT-1080) cell lines.[12]
-
-
Q6: How can I track the biodistribution of my nanoparticles in vivo?
-
A6: You can encapsulate a fluorescent dye (e.g., Rhodamine B, DiR) within the nanoparticles for optical imaging.[13] Alternatively, for more quantitative data, radiolabeling the nanoparticles or using techniques like ICP-MS to detect a metallic component of the nanoparticle (if applicable) are options.
-
-
Q7: What are the critical parameters to monitor in an in vivo efficacy study?
-
A7: Key parameters include tumor volume, animal body weight (as an indicator of toxicity), and survival. At the end of the study, tumors and major organs should be harvested for histological analysis and to assess drug concentration.
-
-
Q8: What are some of the main challenges in the clinical translation of this compound nanoparticles?
Experimental Protocols
1. Preparation of this compound-Loaded PLGA Nanoparticles (Nanoprecipitation Method)
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 1% w/v aqueous solution of polyvinyl alcohol (PVA).
-
Nanoprecipitation: Add the organic phase dropwise to 10 mL of the aqueous phase under moderate magnetic stirring.
-
Solvent Evaporation: Continue stirring for 3-4 hours at room temperature to allow for the complete evaporation of acetone.
-
Nanoparticle Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove excess PVA and unencapsulated drug.
-
Storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for immediate use, or lyophilize for long-term storage.
2. Determination of Encapsulation Efficiency and Drug Loading
-
Sample Preparation: Lyophilize a known volume of the purified nanoparticle suspension.
-
Drug Extraction: Dissolve a precisely weighed amount of the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the encapsulated this compound.
-
Quantification: Analyze the concentration of this compound in the solution using a validated HPLC-UV or HPLC-MS/MS method.[4]
-
Calculations:
-
Drug Loading (%) = (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100
-
3. In Vitro Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Seed sarcoma cells (e.g., SW872) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[12]
-
Treatment: Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and empty nanoparticles in the cell culture medium. Replace the existing medium with the treatment solutions.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.[12]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot cell viability versus drug concentration to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Visualizations
Caption: Workflow for the formulation of this compound-loaded nanoparticles.
Caption: Simplified signaling pathway of this compound's action in tumor cells.
Caption: A logical workflow for troubleshooting low drug encapsulation efficiency.
References
- 1. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Characterization of Synthesized Nanoparticles’ Liquid Dispersions Using Nanoparticle Tracking Analysis [mdpi.com]
- 3. Characterization of Nanomaterials/Nanoparticles | Pocket Dentistry [pocketdentistry.com]
- 4. Quantification of this compound in human plasma: validation of a high-performance liquid chromatography-mass spectrometry method and its application in a clinical pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 5. In vitro radiosensitisation by this compound in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Nanomaterial Determination in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in nanomedicine clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 10. Optimization and Evaluation of Poly(lactide-co-glycolide) Nanoparticles for Enhanced Cellular Uptake and Efficacy of Paclitaxel in the Treatment of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Readily prepared biodegradable nanoparticles to formulate poorly water soluble drugs improving their pharmacological properties: The example of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radiosensitizing Effect of this compound on Human Soft Tissue Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Trends and Challenges in the Clinical Translation of Nanoparticulate Nanomedicines: Pathways for Translational Development and Commercialization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-integration.org [bio-integration.org]
- 16. Challenges and Opportunities of Nanomedicines in Clinical Translation – ScienceOpen [scienceopen.com]
Addressing the supply problem of Trabectedin through semisynthetic processes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the semisynthetic production of Trabectedin from cyanosafracin B.
Frequently Asked Questions (FAQs)
Q1: Why is a semisynthetic process necessary for this compound production?
A1: this compound is a marine natural product originally isolated from the tunicate Ecteinascidia turbinata. However, the natural abundance of this compound is extremely low, with approximately one ton of the tunicate required to yield just one gram of the compound.[1][2] This makes large-scale extraction from the natural source unsustainable and economically unviable for clinical and research needs. The semisynthetic process, which starts from the more readily available bacterial fermentation product cyanosafracin B, provides a scalable and reliable solution to this supply problem.[3][4][5][6][7][8][9][10][11]
Q2: What is the starting material for the semisynthesis of this compound?
A2: The key starting material is cyanosafracin B, an antibiotic that can be produced in large quantities through the fermentation of the bacterium Pseudomonas fluorescens.[4][7][8] This provides a cost-effective and consistent source for the complex core structure of this compound.
Q3: What are the major chemical transformations involved in the semisynthesis?
A3: The semisynthesis of this compound from cyanosafracin B is a multi-step process that involves several key transformations. These include the protection of reactive functional groups (amines and phenols), modification of the quinone moiety, formation of the 1,3-benzodioxole (B145889) ring, conversion of a primary amine to a hydroxyl group, and finally, the formation of the characteristic 10-membered lactone bridge.[4]
Q4: What is the mechanism of action of this compound?
A4: this compound exerts its anticancer effects through a unique mechanism of action. It binds to the minor groove of DNA, forming covalent adducts with guanine (B1146940) residues.[12][13] This binding distorts the DNA double helix, which in turn interferes with DNA repair pathways, particularly the transcription-coupled nucleotide excision repair (TC-NER) system.[6][12][13] This interference leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[6][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the 1,3-benzodioxole ring formation step. | The hydroquinone (B1673460) intermediate is unstable and prone to oxidation. | Ensure the reduction of the quinone is performed under an inert atmosphere (e.g., hydrogen with a palladium catalyst).[4] The subsequent reaction with the alkylating agent (e.g., bromochloromethane) should be carried out immediately without isolating the hydroquinone intermediate.[4] |
| Incomplete conversion of the primary amine to the hydroxyl group. | The reaction conditions for the diazotization reaction (e.g., using sodium nitrite (B80452) and acetic acid) are not optimal. | Carefully control the temperature and stoichiometry of the reagents. The reaction is sensitive and may require optimization for consistent results. Consider alternative methods for this transformation if yields remain low. |
| Difficulty in purifying intermediates. | The intermediates in the synthesis are complex molecules with multiple functional groups, leading to similar polarities and challenging chromatographic separations. | Use high-resolution chromatography techniques such as HPLC or flash chromatography with carefully selected solvent systems. Ensure complete reactions to minimize the number of impurities. |
| Side reactions during protection/deprotection steps. | The protecting groups used may not be completely stable under all reaction conditions, or their removal may affect other parts of the molecule. | Select orthogonal protecting groups that can be removed under specific conditions without affecting other functional groups. Monitor the reactions closely using techniques like TLC or LC-MS to avoid over- or under-reaction. |
| Low overall yield for the multi-step synthesis. | Cumulative losses at each of the numerous steps in the synthesis. | Optimize each step of the synthesis individually to maximize the yield. Ensure high purity of reagents and solvents. Minimize transfer losses by performing multiple steps in a single pot where feasible. |
Quantitative Data
The following table summarizes representative yields for key stages in the semisynthesis of this compound. It is important to note that these values are compiled from various literature sources and may vary depending on the specific experimental conditions and scale of the reaction.
| Reaction Step | Description | Reported Yield (%) | Reference |
| 1 | Protection of cyanosafracin B and hydrolysis of the quinone | Not explicitly stated, but part of a multi-step sequence. | [4] |
| 2 | Reduction of quinone and formation of the 1,3-benzodioxole ring | Not explicitly stated, but part of a multi-step sequence. | [4] |
| 3 | Conversion of primary amine to hydroxyl group | Not explicitly stated, but a critical and often challenging step. | [4] |
| 4 | Final cyclization to form the lactone bridge and deprotection | ~51% for a one-pot sequence in a related total synthesis. | [1] |
| Overall | Semisynthesis from cyanosafracin B | An 18-step process has been reported for clinical supply. | [7] |
Experimental Protocols
The following is a representative, high-level protocol for the semisynthesis of this compound from cyanosafracin B, based on published literature. Researchers should consult the primary literature for detailed experimental procedures.
Step 1: Protection and Quinone Hydrolysis
-
Protect the primary amino and phenolic hydroxyl groups of cyanosafracin B using appropriate protecting groups (e.g., Boc for the amine and MOM for the phenol).
-
Hydrolyze the methoxy-p-quinone moiety using a base such as sodium hydroxide (B78521) in a methanol-water mixture.
Step 2: Formation of the 1,3-Benzodioxole Ring
-
Reduce the resulting quinone to the corresponding hydroquinone. This is a critical step as the hydroquinone is unstable. A common method is catalytic hydrogenation (H2, Pd/C).
-
Immediately, without isolation of the hydroquinone, react it with a suitable electrophile such as bromochloromethane (B122714) in the presence of a base like cesium carbonate in DMF to form the 1,3-benzodioxole ring.
Step 3: Conversion of the Primary Amine to a Hydroxyl Group
-
Selectively deprotect the primary amine.
-
Convert the primary amine to a hydroxyl group via a diazotization reaction, for example, by treatment with sodium nitrite in acetic acid. This is a crucial transformation to yield a key intermediate.
Step 4: Elaboration to this compound
-
Protect the newly formed primary alcohol (e.g., as a silyl (B83357) ether).
-
Perform a series of reactions to construct the rest of the molecule, which may include deprotection of other functional groups and the formation of the final sulfide (B99878) linkage and the 10-membered lactone ring. The final steps often involve a condensation reaction with a suitably protected cysteine derivative, followed by cyclization and deprotection to yield this compound.
Visualizations
Caption: A simplified workflow of the semisynthetic process for this compound.
Caption: Mechanism of action of this compound leading to cancer cell apoptosis.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. John Wiley & Sons - From Sea to Lab: Total synthesis of marine antitumor agents this compound and lurbinectedin [investors.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Yondelis (this compound, ET-743). A semisynthetic process solves the supply problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Yondelis (this compound, ET-743). A semisynthetic process solves the supply problem. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Restricted [jnjmedicalconnect.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to Validating Trabectedin Target Engagement in Cancer Cells
Trabectedin (Yondelis®) is a marine-derived antineoplastic agent with a complex mechanism of action, making robust target engagement validation crucial for both preclinical research and clinical biomarker development.[1] This guide provides a comparative overview of key experimental methods to confirm that this compound is interacting with its intended molecular targets within cancer cells and exerting its downstream effects. We will compare methodologies and data for this compound against its structural analog, Lurbinectedin, another DNA-binding agent.
Understanding this compound's Mechanism of Action
This compound's primary target is the minor groove of DNA, where it forms covalent adducts, preferentially at guanine-rich sequences.[2][3] This initial binding event triggers a cascade of cellular responses that define its unique antitumor activity:
-
Interaction with DNA Repair Pathways: The this compound-DNA adduct is recognized by the Nucleotide Excision Repair (NER) system. However, instead of repairing the lesion, the NER complex is stalled, leading to the formation of lethal DNA single-strand and double-strand breaks (DSBs) during replication.[2][4]
-
Transcriptional Inhibition: The adducts interfere with the activity of transcription factors and RNA polymerase II, leading to the inhibition of trans-activated transcription.[1] This is particularly effective against oncogenic fusion proteins, such as FUS-CHOP in myxoid liposarcoma, where this compound can displace the oncoprotein from its target promoters.[2]
-
Modulation of the Tumor Microenvironment (TME): this compound selectively induces apoptosis in monocytes and tumor-associated macrophages (TAMs).[5][6] It also inhibits the production of key inflammatory cytokines and chemokines like CCL2 and IL-6, which are crucial for tumor growth and progression.[7][8][9]
Key Methodologies for Target Engagement Validation
Validating that this compound has engaged its target involves measuring the direct and indirect consequences of its DNA binding activity. The following sections detail three primary methods, comparing approaches for this compound and its analog Lurbinectedin, which shares a similar mechanism of inhibiting oncogenic transcription.[10][11][12][13]
The formation of DSBs is a direct hallmark of this compound's target engagement. The most common method to visualize and quantify these breaks is through the detection of phosphorylated histone H2AX (γH2AX).
A. Immunofluorescence for γH2AX Foci Formation
This technique uses antibodies to detect γH2AX, which accumulates at the sites of DSBs, forming discrete nuclear foci that can be visualized and counted using fluorescence microscopy.
Experimental Protocol: γH2AX Immunofluorescence Staining [14][15][16]
-
Cell Culture & Treatment: Seed cancer cells onto coverslips in a 12-well plate and allow them to adhere. Treat cells with varying concentrations of this compound or Lurbinectedin for a specified time (e.g., 24 hours).
-
Fixation: Remove the media and fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS, then permeabilize with 0.3% Triton X-100 in PBS for 30 minutes.
-
Blocking: Block non-specific antibody binding by incubating cells in 5% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX, Ser139) diluted 1:200 in 5% BSA/PBS overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., anti-mouse IgG FITC) diluted 1:200 in 5% BSA/PBS for 30 minutes at 37°C in the dark.
-
Counterstaining & Mounting: Wash three times with PBS. Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 10 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging & Quantification: Visualize foci using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using software like ImageJ/Fiji.[14]
B. Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[17][18][19] Under alkaline conditions, it can detect both single- and double-strand breaks. Damaged DNA fragments migrate away from the nucleus during electrophoresis, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[17][20]
Experimental Protocol: Alkaline Comet Assay [18][20]
-
Cell Preparation: Treat cells with this compound. After treatment, harvest and resuspend approximately 1 x 10^5 cells in ice-cold PBS.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose (B213101) and spread the mixture onto a pre-coated microscope slide. Allow it to solidify at 4°C.
-
Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank and immerse them in a fresh, chilled alkaline electrophoresis solution (pH > 13) for 20-60 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage of approximately 1 V/cm for 20-45 minutes at 4°C.
-
Neutralization & Staining: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Analysis: Visualize the comets under a fluorescence microscope and analyze using specialized software to quantify the percentage of DNA in the tail.
Comparative Data: DNA Damage Induction
| Agent | Cell Line | Assay | Endpoint Measured | Result |
| This compound | Osteosarcoma | γH2AX Staining | Foci per cell | Dose-dependent increase |
| Lurbinectedin | SCLC | DNA Damage Assay | DNA Adducts | Induction of DNA damage and apoptosis[11][12][21] |
| Doxorubicin (B1662922) | Soft Tissue Sarcoma | Clinical Trial | Median PFS | 5.5 months (as first-line)[22][23] |
| This compound | Soft Tissue Sarcoma | Clinical Trial | Median PFS | 2.8 - 3.1 months (as first-line)[22][23] |
PFS: Progression-Free Survival. Data illustrates that while both this compound and Doxorubicin are used in sarcoma, their efficacy can differ based on the line of treatment.[24] this compound's ability to induce DNA damage is a key validation metric.
Since this compound's cytotoxicity is dependent on a functional NER pathway, assessing the interaction with this system is a direct confirmation of target engagement.
A. NER Activity Assays
These assays measure the cell's capacity to repair specific DNA lesions. A "repair competition assay" can be used to see if this compound-DNA adducts compete with known NER substrates for the repair machinery.[25][26]
Experimental Protocol: NER Repair Competition Assay [25][26]
-
Prepare Substrates: Create a primary NER substrate with a known lesion (e.g., a single acetylaminofluorene (AAF) adduct on an M13 plasmid).[25] Create a competitor plasmid (e.g., pUC19) treated with this compound to form adducts.
-
Cell-Free Extract: Prepare a NER-proficient nuclear extract from HeLa or other relevant cancer cells.
-
Competition Reaction: Co-incubate the cell extract with the primary AAF-adduct substrate and increasing amounts of the this compound-treated competitor DNA.
-
Measure Repair: Quantify the repair of the primary AAF substrate. Inhibition of AAF repair in the presence of the this compound-treated plasmid indicates that this compound adducts are recognized by and are sequestering components of the NER machinery.[25]
B. Gene Expression Analysis of NER Pathway Components
This compound sensitivity has been linked to the expression levels of specific NER genes.[27] High expression of genes like ERCC1 and XPG and low expression of homologous recombination genes like BRCA1 may predict a better response.[27][28]
Experimental Protocol: qRT-PCR for NER Gene Expression
-
RNA Extraction: Treat cells with this compound. Lyse cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative real-time PCR using primers specific for NER genes (e.g., XPG, ERCC1, BRCA1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Comparative Data: Predictive Biomarkers in NER Pathway
| Biomarker | Association with this compound Response | Clinical Finding |
| High XPG Expression | Increased Sensitivity | Associated with longer Progression-Free Survival (PFS) in sarcoma patients.[28] |
| Low BRCA1/2 Expression | Increased Sensitivity | A trend towards better Overall Survival (OS) was observed in patients with low BRCA2.[28] |
| High RAD51 Expression | Decreased Sensitivity | Associated with shorter PFS.[28] |
| PARP3 / CCNH Overexpression | Increased Sensitivity | Markedly related to longer PFS in soft tissue sarcoma.[29] |
| DNAJB11 / PARP1 Overexpression | Resistance | Notably related to a shorter PFS.[29] |
This compound's impact on transcription and the tumor microenvironment provides a third layer of validation.[7] This can be assessed by measuring changes in gene expression and cytokine production.
A. Gene Expression Profiling (RNA-Seq or Microarray)
This provides a global view of the transcriptional changes induced by this compound, confirming its inhibitory effect on specific gene programs.
Experimental Protocol: RNA-Sequencing Workflow
-
Sample Prep: Treat cancer cells or co-cultures (including macrophages) with this compound. Extract high-quality total RNA.
-
Library Prep: Prepare sequencing libraries from the RNA (e.g., using poly-A selection for mRNA).
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Bioinformatic Analysis: Align reads to the reference genome, quantify gene expression, and perform differential expression analysis to identify up- and down-regulated genes and pathways.[30]
B. Cytokine/Chemokine Measurement (ELISA or Multiplex Assay)
This method quantifies the reduction in pro-inflammatory mediators secreted by tumor cells or macrophages following treatment.
Experimental Protocol: ELISA for IL-6
-
Sample Collection: Culture tumor cells or macrophages and treat with a non-cytotoxic concentration of this compound.[8] Collect the cell culture supernatant after 24-48 hours.
-
ELISA Procedure: Use a commercial ELISA kit for IL-6. Add standards and samples to the antibody-coated plate.
-
Incubation: Incubate with detection antibody and then a substrate solution.
-
Measurement: Measure the absorbance using a plate reader and calculate the IL-6 concentration based on the standard curve.
Comparative Data: Gene and Cytokine Modulation
| Agent | Target Cell | Effect | Downregulated Factors |
| This compound | Macrophages/TAMs | Transcriptional Inhibition | IL-6, CCL2, CXCL8, VEGF[7][9][30] |
| Lurbinectedin | Macrophages/TAMs | Cytotoxic Effect | Reduces TAMs, inhibits inflammatory milieu[12] |
| This compound | Sarcoma Cells | Gene Expression Changes | Downregulation of SYK and LGALS1[30] |
Visualizations: Workflows and Mechanisms
References
- 1. Unique features of this compound mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Restricted [jnjmedicalconnect.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Frontiers | this compound and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma [frontiersin.org]
- 5. Effects of the Anti-Tumor Agents this compound and Lurbinectedin on Immune Cells of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Anti-Tumor Agents this compound and Lurbinectedin on Immune Cells of the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Unveiling the Mechanism of Lurbinectedin’s Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Lurbinectedin used for? [synapse.patsnap.com]
- 12. What is the mechanism of Lurbinectedin? [synapse.patsnap.com]
- 13. Unveiling the Mechanism of Lurbinectedin's Action and Its Potential in Combination Therapies in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crpr-su.se [crpr-su.se]
- 16. jove.com [jove.com]
- 17. rndsystems.com [rndsystems.com]
- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 19. Comet assay - Wikipedia [en.wikipedia.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Clinical Review - Lurbinectedin (Zepzelca) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Frontiers | The Role of this compound in Soft Tissue Sarcoma [frontiersin.org]
- 23. A phase IIb multicentre study comparing the efficacy of this compound to doxorubicin in patients with advanced or metastatic untreated soft tissue sarcoma: the TRUSTS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Comparison between this compound and doxorubicin in soft-tissue sarcomas: a systematic review and meta-analysis - Dang - Annals of Translational Medicine [atm.amegroups.org]
- 25. academic.oup.com [academic.oup.com]
- 26. A repair competition assay to assess recognition by human nucleotide excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Role of this compound in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. A DNA damage repair gene‐associated signature predicts responses of patients with advanced soft‐tissue sarcoma to treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Gene and microRNA modulation upon this compound treatment in a human intrahepatic cholangiocarcinoma paired patient derived xenograft and cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Trabectedin and Doxorubicin in Sarcoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Trabectedin and Doxorubicin (B1662922), two key cytotoxic agents used in the treatment of soft tissue sarcomas (STS). Doxorubicin, an anthracycline antibiotic, has long been a cornerstone of first-line therapy for advanced STS.[1][2] this compound, a marine-derived tetrahydroisoquinoline alkaloid, is a crucial therapeutic option for patients who have progressed on anthracycline-based chemotherapy or are not suitable candidates for it.[3][4] This comparison is based on experimental data from various preclinical sarcoma models to inform further research and drug development strategies.
Quantitative Performance Data
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound and Doxorubicin in sarcoma models.
Table 1: In Vitro Cytotoxicity in Sarcoma Cell Lines
| Cell Line | Sarcoma Subtype | Drug(s) | Key Findings |
| HT-1080 | Fibrosarcoma | This compound + Doxorubicin | Synergistic cytotoxic effects were observed with concurrent drug exposure.[5] |
| HS-18 | Fibrosarcoma | This compound + Doxorubicin | The synergistic cytotoxicity of the drug combination was confirmed.[5] |
| Two STS Cell Lines | Not Specified | This compound + Doxorubicin | A synergistic antitumor effect was mediated via apoptosis.[5] |
| TE-671 | Rhabdomyosarcoma | This compound + Doxorubicin | An additive effect was noted, with a combination index slightly lower than 1, suggesting weak synergism.[5] |
Table 2: In Vivo Efficacy in Sarcoma Xenograft Models
| Model | Treatment | Key Findings | Reference |
| Myxoid/Round Cell Liposarcoma (T-5H-FC#1) Xenografts | This compound (0.15 mg/kg, i.v., on days 0, 7, 14, and 18) | Showed significant differences in tumor volume compared to the vehicle-treated group as early as 7 days into treatment. The tumor growth inhibition (TGI) reached 54.16%. The anti-tumor activity was noted to be similar to that previously reported with doxorubicin (6 mg/kg on days 0, 7, and 14), although the doxorubicin treatment was found to be toxic at later time points. | [6] |
| Dedifferentiated Liposarcoma (DDLPS) and Synovial Sarcoma (SynSa) Patient-Derived Xenografts | Doxorubicin | Tumor volume in the doxorubicin-treated group increased steadily. | [7][8] |
| Leiomyosarcoma (SKLMS1) Xenografts | Doxorubicin (1.2 mg/kg, biweekly) | Resulted in a small, non-statistically significant decrease in tumor growth. | [9] |
| Fibrosarcoma (HT1080) Xenografts | Doxorubicin | Did not significantly affect tumor growth compared with control-treated mice. | [9] |
Experimental Workflow
References
- 1. Comparison between this compound and doxorubicin in soft-tissue sarcomas: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison between this compound and doxorubicin in soft-tissue sarcomas: a systematic review and meta-analysis - Dang - Annals of Translational Medicine [atm.amegroups.org]
- 3. Unique features of this compound mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
Comparative Analysis of Trabectedin and Lurbinectedin: A Deep Dive into Their Mechanisms of Action
A comprehensive guide for researchers, scientists, and drug development professionals detailing the intricate molecular mechanisms of two potent anti-tumor agents, Trabectedin and Lurbinectedin (B608698). This guide provides a side-by-side comparison of their interactions with DNA, effects on transcription and DNA repair, and modulation of the tumor microenvironment, supported by quantitative data and detailed experimental protocols.
This compound (Yondelis®) and its analogue Lurbinectedin (Zepzelca®) are marine-derived antineoplastic agents that have demonstrated significant clinical activity against a range of solid tumors, including soft tissue sarcoma and small cell lung cancer.[1][2] While structurally related, these two compounds exhibit distinct pharmacological profiles and mechanisms of action that warrant a detailed comparative analysis. This guide aims to provide an in-depth, objective comparison of their mechanisms, supported by experimental data, to aid researchers in understanding their therapeutic potential and in the development of novel anti-cancer strategies.
At a Glance: Key Mechanistic Differences and Similarities
| Feature | This compound | Lurbinectedin |
| Primary DNA Interaction | Binds to the minor groove of DNA, alkylating the N2 position of guanine (B1146940).[3] | Also binds to the minor groove of DNA, forming covalent adducts with guanine residues.[4] |
| Effect on Transcription | Inhibits activated transcription, displaces oncogenic transcription factors (e.g., FUS-CHOP), and promotes degradation of RNA polymerase II.[5][6] | Potent inhibitor of active transcription, stalling and leading to the degradation of phosphorylated RNA polymerase II.[4][7] |
| DNA Repair Pathway Interaction | Induces DNA double-strand breaks and its cytotoxicity is dependent on a functional Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[8][9] | Also generates DNA double- and single-strand breaks and its activity is influenced by DNA repair pathways, showing enhanced activity in cells with mismatch repair defects.[2][4] |
| Tumor Microenvironment Modulation | Selectively induces apoptosis in monocytes and tumor-associated macrophages (TAMs), and inhibits the production of pro-inflammatory and angiogenic mediators.[3][10] | Similarly, it reduces the number of TAMs, inhibits the secretion of inflammatory cytokines and chemokines, and can repolarize macrophages towards an anti-tumor phenotype.[1][11] |
| Immune System Activation | Can enhance T-cell mediated immune responses by reducing the immunosuppressive tumor microenvironment.[10] | Activates the cGAS-STING pathway, leading to the production of type 1 interferons and enhancing anti-tumor immunity.[12][13] |
In-Depth Mechanistic Comparison
DNA Interaction and Adduct Formation
Both this compound and Lurbinectedin are DNA minor groove binders.[3][4] this compound forms a covalent adduct with the exocyclic N2 amino group of guanine, causing a unique bend in the DNA helix towards the major groove.[3] This distortion is crucial for its downstream effects. Lurbinectedin also forms adducts with guanine residues in the minor groove, leading to a bend in the DNA helix.[4] The structural difference between the two molecules, specifically the substitution of a tetrahydroisoquinoline moiety in this compound with a tetrahydro-β-carboline in Lurbinectedin, is thought to contribute to differences in their DNA binding affinity and subsequent biological activity.[14]
Interference with Transcription
A key mechanism for both drugs is the inhibition of transcription. This compound has been shown to interfere with activated transcription and can displace oncogenic transcription factors from their target promoters, a mechanism particularly relevant in translocation-related sarcomas like myxoid liposarcoma, where it disrupts the function of the FUS-CHOP oncoprotein.[5][6] Both drugs also induce the degradation of RNA polymerase II, the enzyme responsible for transcribing DNA into RNA.[4][5] Lurbinectedin is a potent inhibitor of RNA polymerase II, causing its irreversible stalling on the DNA template, which then triggers its degradation via the ubiquitin-proteasome pathway.[4][15] This leads to a global shutdown of transcription, which is particularly detrimental to cancer cells that are often addicted to the continuous expression of certain oncogenes.
Interaction with DNA Repair Pathways
The cytotoxicity of this compound is intricately linked to the cell's DNA repair machinery. Its mechanism involves the formation of DNA lesions that are recognized by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[8] However, instead of repairing the damage, the TC-NER machinery is "poisoned" by the this compound-DNA adduct, leading to the formation of lethal DNA double-strand breaks.[9] Consequently, cells deficient in TC-NER are more resistant to this compound.[16]
Lurbinectedin also induces DNA single- and double-strand breaks.[2] Its activity is enhanced in cell lines with defects in DNA mismatch repair, suggesting a different interaction with the DNA repair machinery compared to this compound.[4]
Modulation of the Tumor Microenvironment
A significant aspect of the anti-tumor activity of both this compound and Lurbinectedin is their ability to modulate the tumor microenvironment (TME).[1] Both drugs selectively induce apoptosis in monocytes and tumor-associated macrophages (TAMs), which are key components of the TME that often promote tumor growth and suppress anti-tumor immunity.[3][11] This depletion of TAMs can lead to a less immunosuppressive TME.
Furthermore, both drugs inhibit the production of various pro-inflammatory and angiogenic cytokines and chemokines by both tumor cells and macrophages, including CCL2, CXCL8, IL-6, and VEGF.[2][10] This reduction in signaling molecules further contributes to the inhibition of tumor growth, angiogenesis, and metastasis. In vitro studies have shown that a short exposure to 5 nM lurbinectedin significantly reduced the production of CCL2, CXCL8, and VEGF by lipopolysaccharide-stimulated monocytes.[2]
Activation of Anti-Tumor Immunity
Lurbinectedin has been shown to activate the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA.[12] The DNA damage induced by Lurbinectedin leads to the formation of micronuclei, which activates the cGAS-STING pathway, resulting in the production of type 1 interferons and pro-inflammatory chemokines.[12][13] This, in turn, promotes the recruitment and activation of CD8+ T cells, enhancing the adaptive immune response against the tumor.[13] While this compound also modulates the immune system by reducing immunosuppressive cells, the direct activation of the cGAS-STING pathway appears to be a more prominent feature of Lurbinectedin's mechanism.
Quantitative Data Comparison
The following tables summarize key quantitative data related to the cytotoxic activity and microenvironment modulation of this compound and Lurbinectedin.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (nM) | Lurbinectedin IC50 (nM) | Reference |
| Leiomyosarcoma (LMS) | Soft Tissue Sarcoma | 1.296 | - | [17] |
| Liposarcoma (LPS) | Soft Tissue Sarcoma | 0.6836 | - | [17] |
| Rhabdomyosarcoma (RMS) | Soft Tissue Sarcoma | 0.9654 | - | [17] |
| Fibrosarcoma (FS) | Soft Tissue Sarcoma | 0.8549 | - | [17] |
| MUC-1 | Adrenocortical Carcinoma | 0.80 | - | [8] |
| HAC-15 | Adrenocortical Carcinoma | 0.50 | - | [8] |
| SCLC-A Subtype | Small Cell Lung Cancer | - | 4.1 | [5][18] |
| SCLC-N Subtype | Small Cell Lung Cancer | - | 14.9 | [5][18] |
| SCLC-I Subtype | Small Cell Lung Cancer | - | 7.2 | [5][18] |
| SCLC-P Subtype | Small Cell Lung Cancer | - | 0.2 | [5][18] |
| Panel of 21 SCLC cell lines | Small Cell Lung Cancer | - | Median: 0.46 (Range: 0.06-1.83) | [3][6] |
Table 2: Effects on the Tumor Microenvironment
| Effect | Drug | Model System | Key Findings | Reference |
| TAM Depletion | Lurbinectedin | Pancreatic & Fibrosarcoma Mouse Models | Significant reduction in F4/80+ tumor-associated macrophages. | [1] |
| TAM Depletion | This compound | Human Soft Tissue Sarcoma | Decrease in macrophage infiltration in tumor biopsies. | [10] |
| Monocyte Depletion | Lurbinectedin | Mouse Models | Significant and selective decrease in circulating monocytes. | [1] |
| Monocyte Depletion | This compound | Sarcoma Patients | Decrease in circulating monocytes. | [10] |
| Cytokine Inhibition | Lurbinectedin | Human Monocytes (in vitro) | Significant inhibition of CCL2, CXCL8, and VEGF production. | [1][2] |
| Cytokine Inhibition | This compound | Human Monocytes & Sarcoma Cells (in vitro) | Inhibition of CCL2, CXCL8, IL-6, and VEGF production. | [10][19] |
| Macrophage Polarization | Lurbinectedin | SCLC Mouse Models | Increased M1 macrophages and decreased immunosuppressive M2 macrophages in tumors. | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of this compound and Lurbinectedin on cancer cell lines and calculate the IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and Lurbinectedin stock solutions
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound and Lurbinectedin in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium containing the drug vehicle (e.g., DMSO) as a negative control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a suitable software.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To investigate the binding of transcription factors (e.g., FUS-CHOP) to specific DNA regions in the presence or absence of this compound.
Materials:
-
Cancer cell lines expressing the target transcription factor
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Antibody specific to the transcription factor of interest (and a non-specific IgG as a control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
PCR reagents and primers for target DNA regions
Protocol:
-
Culture cells to ~80-90% confluency. Treat cells with this compound or vehicle for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest and lyse the cells to isolate the nuclei.
-
Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp using sonication.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody or IgG control overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers flanking the putative binding sites of the transcription factor.
Comet Assay (Single-Cell Gel Electrophoresis)
Objective: To detect and quantify DNA single- and double-strand breaks induced by this compound or Lurbinectedin.
Materials:
-
Cells treated with the drug or vehicle
-
Low melting point agarose (B213101)
-
Comet slides (or pre-coated microscope slides)
-
Lysis buffer
-
Alkaline or neutral electrophoresis buffer
-
Electrophoresis tank
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Protocol:
-
Harvest cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten low melting point agarose (at 37°C) at a 1:10 ratio (v/v).
-
Pipette 75 µL of the cell/agarose mixture onto a comet slide and allow it to solidify at 4°C.
-
Immerse the slides in cold lysis buffer for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
For alkaline comet assay (to detect single- and double-strand breaks), immerse the slides in alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.
-
Neutralize the slides by washing with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope. The head of the comet contains intact DNA, while the tail consists of fragmented DNA that has migrated during electrophoresis.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the complex mechanisms of this compound and Lurbinectedin, the following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways and experimental workflows.
This compound's Mechanism of Action
Caption: this compound's multi-faceted mechanism of action.
Lurbinectedin's Mechanism of Action
Caption: Lurbinectedin's multifaceted mechanism of action.
Experimental Workflow: Comet Assay
Caption: Workflow for detecting DNA damage using the Comet Assay.
Conclusion
This compound and Lurbinectedin are potent anti-tumor agents with complex and overlapping, yet distinct, mechanisms of action. Both drugs target the DNA minor groove, interfere with transcription, and modulate the tumor microenvironment. Key differences lie in their specific interactions with DNA repair pathways and their distinct effects on the host immune system, with Lurbinectedin's ability to activate the cGAS-STING pathway being a notable feature. A thorough understanding of these mechanisms is crucial for the rational design of combination therapies and for identifying predictive biomarkers to optimize their clinical use. This guide provides a foundational resource for researchers to further explore the therapeutic potential of these fascinating marine-derived compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SLFN11 biomarker status predicts response to lurbinectedin as a single agent and in combination with ATR inhibition in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cytotoxic Effect of this compound In Human Adrenocortical Carcinoma Cell Lines and Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the Anti-Tumor Agents this compound and Lurbinectedin on Immune Cells of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lurbinectedin sensitizes PD-L1 blockade therapy by activating STING-IFN signaling in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lurbinectedin sensitizes PD-L1 blockade therapy by activating STING-IFN signaling in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lurbinectedin induces depletion of tumor-associated macrophages, an essential component of its in vivo synergism with gemcitabine, in pancreatic adenocarcinoma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lurbinectedin Specifically Triggers the Degradation of Phosphorylated RNA Polymerase II and the Formation of DNA Breaks in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. targetedonc.com [targetedonc.com]
- 19. This compound reveals a strategy of immunomodulation in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Trabectedin Sensitivity: A Comparative Guide to Predictive Biomarkers
For researchers, scientists, and drug development professionals, identifying patients who will respond to Trabectedin is a critical challenge. This guide provides a comprehensive comparison of key biomarkers implicated in predicting sensitivity to this potent anti-cancer agent. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, we aim to equip researchers with the necessary information to select and evaluate the most promising predictive biomarkers for their research models.
This compound, a marine-derived antineoplastic agent, has demonstrated efficacy in specific malignancies, particularly soft tissue sarcomas and ovarian cancer. However, patient response is variable. This variability has spurred research into biomarkers that can predict sensitivity and guide patient stratification. The primary mechanism of this compound involves binding to the minor groove of DNA, leading to a cascade of events that interfere with DNA repair pathways and transcription. Consequently, the status of a cell's DNA Damage Repair (DDR) machinery is a key determinant of its susceptibility to this compound.
Biomarker Performance: A Quantitative Comparison
The predictive power of various biomarkers has been evaluated in numerous preclinical and clinical studies. The following tables summarize the key quantitative findings, offering a side-by-side comparison of their association with this compound sensitivity.
DNA Damage Repair (DDR) Gene Expression
| Biomarker | High Expression Associated With | Low Expression Associated With | Key Findings |
| ERCC1 | Increased Sensitivity | Resistance | High ERCC1 expression was significantly associated with longer Progression-Free Survival (PFS) in patients with advanced soft tissue sarcomas (STS) treated with this compound plus doxorubicin (B1662922) (8.2 vs 2.9 months, p = 0.031).[1] A combined signature of low BRCA1 and high ERCC1 expression identified the most sensitive patient subpopulation.[2][3] |
| ERCC5 (XPG) | Increased Sensitivity | Resistance | High expression of ERCC5 was associated with better PFS in patients receiving this compound plus doxorubicin (7.67 vs 1.70 months; p = 0.039).[4] However, in another study, XPG mutations showed a trend towards shorter PFS in patients treated with this compound and pegylated liposomal doxorubicin (PLD).[5][6] |
| BRCA1 | Resistance | Increased Sensitivity | Low BRCA1 expression levels significantly correlated with better response rate, tumor control, PFS at 6 months, and overall survival in sarcoma patients.[2] In ovarian cancer patients with BRCA1 mutations, treatment with this compound + PLD resulted in significantly longer PFS (13.5 vs 5.5 months, p = 0.0002) and OS (23.8 vs 12.5 months, p = 0.0086) compared to PLD alone.[5][6] |
| PARP1 | Resistance (in combination therapy) | Increased Synergism with PARP inhibitors | High PARP-1 expression was related to the synergistic effect of this compound and the PARP inhibitor Olaparib in bone and soft tissue sarcoma cell lines.[7] |
| CUL4A | Increased Sensitivity | - | In patients treated with this compound plus doxorubicin, high CUL4A expression was significantly associated with better PFS (8.1 vs 1.7 months, p = 0.015) and OS (21.8 vs 9.4 months, p = 0.041).[1] |
| Six-Gene Signature | Increased Sensitivity (Low-Risk Group) | Resistance (High-Risk Group) | A six-gene signature (including PARP3, CCNH, DNAJB11, and PARP1) predicted this compound efficacy in advanced STS. The low-risk group had a significantly better PFS compared to the high-risk group (6.0 vs 2.1 months).[8] |
Inflammatory Biomarkers
| Biomarker | Association with Worse Outcome (Progression-Free Survival) | Key Findings |
| SIRI (Systemic Inflammation Response Index) | Elevated levels | Elevated SIRI was an independent prognostic factor for worse Overall Survival (hazard ratio=2.16, p=0.006) and was associated with poor PFS (p=0.007) in STS patients treated with this compound.[9][10] |
| NLR (Neutrophil-to-Lymphocyte Ratio) | Elevated levels | Elevated NLR was associated with worse PFS (p=0.008).[9][10] |
| PLR (Platelet-to-Lymphocyte Ratio) | Elevated levels | Elevated PLR was associated with worse PFS (p=0.027).[9] |
| LMR (Lymphocyte-to-Monocyte Ratio) | Elevated levels | Elevated LMR was associated with worse PFS (p=0.013).[9] |
Experimental Protocols
Accurate evaluation of these biomarkers requires robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is a standard method for quantifying mRNA levels of target biomarkers such as ERCC1, ERCC5, BRCA1, and CUL4A.
1. RNA Extraction:
-
Tumor tissue samples are microdissected from paraffin-embedded blocks.
-
Total RNA is extracted using a commercially available kit (e.g., RNeasy FFPE Kit, Qiagen) following the manufacturer's instructions.
-
RNA quantity and quality are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
2. Reverse Transcription:
-
cDNA is synthesized from the extracted RNA using a high-capacity cDNA reverse transcription kit.
-
The reaction typically includes random primers, dNTPs, reverse transcriptase, and an RNase inhibitor.
-
The reaction is incubated at 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.
3. Real-Time PCR:
-
Gene expression is quantified using TaqMan gene expression assays on a real-time PCR system (e.g., Applied Biosystems 7900HT).
-
Specific primers and probes for the target genes (ERCC1, ERCC5, BRCA1, CUL4A) and an endogenous control (e.g., 18S rRNA or GAPDH) are used.
-
The PCR reaction mixture includes TaqMan Universal PCR Master Mix, the gene expression assay mix, and cDNA.
-
The thermal cycling conditions are typically: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
4. Data Analysis:
-
The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.
-
The median expression value for each gene is often used as a cut-off to define high and low expression groups.[2]
Transcriptomics for Gene Signature Analysis
This method allows for the evaluation of a broad panel of genes to identify a predictive signature.
1. Sample Preparation:
-
Tumor samples are collected and stored under appropriate conditions to preserve RNA integrity.
-
RNA is extracted as described in the qRT-PCR protocol.
2. Library Preparation and Sequencing:
-
RNA sequencing libraries are prepared using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
The libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
3. Bioinformatic Analysis:
-
Raw sequencing reads are aligned to the human reference genome.
-
Gene expression levels are quantified (e.g., as transcripts per million - TPM).
-
Differential gene expression analysis is performed between responder and non-responder groups to identify candidate predictive genes.
-
A predictive gene signature is built using statistical modeling techniques (e.g., Cox proportional hazards regression).[8]
Visualizing the Pathways
To better understand the interplay of these biomarkers with this compound's mechanism of action, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound's mechanism of action involves DNA binding and interference with DNA repair.
Caption: Workflow for evaluating predictive biomarkers for this compound sensitivity.
Caption: Interplay between NER and HR pathways in determining this compound response.
Conclusion
The selection of appropriate biomarkers is paramount for advancing personalized medicine in this compound treatment. This guide highlights the critical role of DNA damage repair pathways, with high NER and deficient HR activity emerging as key indicators of sensitivity. Gene expression profiling of ERCC1, ERCC5, and BRCA1, as well as broader gene signatures, provides a robust framework for predicting response. Furthermore, easily accessible inflammatory biomarkers offer additional prognostic value. By utilizing the comparative data and detailed protocols presented, researchers can better design their studies to validate and expand upon these findings, ultimately contributing to the development of more effective and targeted cancer therapies.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CUL4A, ERCC5, and ERCC1 as Predictive Factors for this compound Efficacy in Advanced Soft Tissue Sarcomas (STS): A Spanish Group for Sarcoma Research (GEIS) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of BRCA1 and XPG mutations on treatment response to this compound and pegylated liposomal doxorubicin in patients with advanced ovarian cancer: exploratory analysis of the phase 3 OVA-301 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. A DNA damage repair gene‐associated signature predicts responses of patients with advanced soft‐tissue sarcoma to treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting this compound Efficacy in Soft Tissue Sarcoma: Inflammatory Biomarker Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synergistic and Additive Effects of Trabectedin Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic versus additive effects of Trabectedin when used in combination with other anti-cancer agents. The information presented is collated from preclinical and clinical studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction to this compound and Combination Therapy
This compound is a marine-derived antineoplastic agent that functions as a DNA minor groove binder. This interaction triggers a cascade of events, including the modulation of DNA repair pathways and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] The unique mechanism of action of this compound makes it a promising candidate for combination therapies, aiming to enhance its anti-tumor efficacy, overcome resistance, and potentially reduce toxicity. The rationale behind combining this compound with other agents lies in targeting complementary pathways or exploiting vulnerabilities created by this compound's effects on the tumor and its microenvironment. This guide will delve into the synergistic and additive effects observed in combinations of this compound with PARP inhibitors, conventional chemotherapy like doxorubicin (B1662922), and immune checkpoint inhibitors.
Quantitative Analysis of this compound Combination Therapies
The efficacy of this compound combination therapies has been quantified in numerous studies. The following tables summarize key findings from preclinical and clinical research, focusing on metrics such as half-maximal inhibitory concentration (IC50), combination index (CI), and clinical outcome measures. A combination index (CI) value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.[4]
Table 1: Preclinical Efficacy of this compound Combination Therapies
| Combination Partner | Cancer Type | Cell Line(s) | IC50 (this compound, nM) | IC50 (Partner, µM) | Combination Index (CI) | Key Findings | Reference(s) |
| Rucaparib (B1680265) | Soft Tissue Sarcoma | IB115, IB111 | 0.352 - 2.64 | 1.104 - 58.08 | Synergistic | Increased apoptosis and G2/M arrest | [5] |
| Olaparib (B1684210) | Ewing Sarcoma | A673, TC71, etc. | Not specified | Not specified | < 1 in 8/10 cell lines | Highly synergistic, induced major DNA damage | [6] |
| Olaparib | Sarcoma | 402.91, DMR, SJSA-1, HT-1080 | Not specified | Not specified | Not specified | Varied synergy, dependent on PARP1 expression | [7][8] |
Table 2: Clinical Efficacy of this compound Combination Therapies
| Combination Partner | Cancer Type | Trial Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference(s) |
| Doxorubicin | Leiomyosarcoma | Phase III (LMS-04) | Not specified | Not specified | 12.2 months (combo) vs. 6.2 months (doxorubicin alone) | 33 months (combo) vs. 24 months (doxorubicin alone) | [2][9][10] |
| Doxorubicin | Uterine & Soft Tissue Leiomyosarcoma | Phase II (LMS-02) | 59.6% (Uterine), 39.3% (Soft Tissue) | 87.2% (Uterine), 91.8% (Soft Tissue) | 8.3 months (Uterine), 12.9 months (Soft Tissue) | 27.5 months (Uterine), 38.7 months (Soft Tissue) | [11] |
| Durvalumab | Soft Tissue Sarcoma | Phase Ib (TRAMUNE) | 7% | Not specified | 6-month PFR: 28.6% | Not specified | [12] |
| Durvalumab | Ovarian Carcinoma | Phase Ib (TRAMUNE) | 21.4% | Not specified | 6-month PFR: 42.9% | Not specified | [12] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound combinations can be attributed to their concurrent impact on critical cellular processes, primarily DNA damage repair and immune modulation.
This compound and PARP Inhibitors: A Synthetic Lethality Approach
This compound's binding to the DNA minor groove creates DNA adducts that are recognized by the Nucleotide Excision Repair (NER) pathway. This process can lead to the formation of DNA double-strand breaks (DSBs).[1][13] PARP (Poly (ADP-ribose) polymerase) enzymes, particularly PARP1, are crucial for the repair of single-strand breaks. When PARP is inhibited, these single-strand breaks are more likely to convert into DSBs during DNA replication. The combination of this compound-induced DSBs and the inhibition of a key DNA repair pathway by PARP inhibitors leads to an accumulation of lethal DNA damage, a concept known as synthetic lethality.[9][11][14]
Caption: Synergistic mechanism of this compound and PARP inhibitors.
This compound and Immune Checkpoint Inhibitors: Modulating the Tumor Microenvironment
This compound has been shown to selectively deplete tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment.[15][16] By reducing the number of these immunosuppressive cells, this compound can enhance the infiltration and activity of cytotoxic T lymphocytes. Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, work by releasing the "brakes" on T cells, allowing them to effectively attack cancer cells. The combination of this compound's immunomodulatory effects and the action of immune checkpoint inhibitors can create a more favorable environment for a robust anti-tumor immune response.[17][18]
Caption: Synergy between this compound and immune checkpoint inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound combination therapies.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and its combination partners on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound and combination drug(s)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug, both alone and in combination at a constant ratio. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values and Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.[14][19][20][21][22][23][24][25]
In Vivo Xenograft Studies
This protocol outlines the in vivo evaluation of this compound combination therapies in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft
-
Matrigel (optional)
-
This compound and combination drug(s) formulated for in vivo use
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination partner alone, this compound combination).
-
Drug Administration: Administer the drugs according to the planned schedule, dose, and route of administration (e.g., intraperitoneal, intravenous, oral gavage).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or signs of morbidity appear), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot tumor growth curves for each treatment group. Statistically analyze the differences in tumor growth between the groups to determine the efficacy of the combination therapy.[26][27][28][29]
Caption: Workflow for in vivo xenograft studies.
Conclusion
The combination of this compound with other anticancer agents, particularly PARP inhibitors, doxorubicin, and immune checkpoint inhibitors, demonstrates significant potential for improving therapeutic outcomes. Preclinical studies consistently show synergistic effects, which are now being translated into promising clinical results, especially in soft tissue sarcomas. The underlying mechanisms of these synergies, primarily centered on the DNA damage response and modulation of the tumor microenvironment, provide a strong rationale for the continued development and optimization of this compound-based combination therapies. The data and protocols presented in this guide offer a valuable resource for researchers and clinicians working to advance cancer treatment.
References
- 1. Role of homologous recombination in this compound-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin alone versus doxorubicin with this compound followed by this compound alone as first-line therapy for metastatic or unresectable leiomyosarcoma (LMS-04): a randomised, multicentre, open-label phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activity of this compound and the PARP inhibitor rucaparib in soft-tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PARP inhibitor olaparib enhances the sensitivity of Ewing sarcoma to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PARP1 expression drives the synergistic antitumor activity of this compound and PARP1 inhibitors in sarcoma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Survival Outcomes With Addition of this compound to Docetaxel in Leiomyosarcoma - The ASCO Post [ascopost.com]
- 10. This compound and Doxorubicin Effective for Leiomyosarcoma - NCI [cancer.gov]
- 11. onclive.com [onclive.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the Anti-Tumor Agents this compound and Lurbinectedin on Immune Cells of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. researchgate.net [researchgate.net]
- 18. medpagetoday.com [medpagetoday.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 26. benchchem.com [benchchem.com]
- 27. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 28. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
Unraveling the Complexities of Cross-Resistance: Trabectedin and Other DNA Alkylating Agents
A Comparative Guide for Researchers and Drug Development Professionals
The intricate dance between cancer therapeutics and tumor resistance mechanisms is a constant challenge in oncology. Trabectedin, a marine-derived antitumor agent, presents a unique paradigm in this arena, particularly in its cross-resistance profile with other DNA alkylating agents. This guide provides an objective comparison of this compound's performance against other alkylating agents, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
The Dichotomy of DNA Repair: A Tale of Two Pathways
The cellular response to this compound is intrinsically linked to the Nucleotide Excision Repair (NER) pathway, a key mechanism for repairing bulky DNA adducts. Unlike many conventional alkylating agents that are more effective in NER-deficient cells, this compound's cytotoxicity is paradoxically dependent on a functional NER system, specifically the Transcription-Coupled NER (TC-NER) sub-pathway.[1]
This dependency creates a fascinating inverse relationship in cross-resistance with platinum-based drugs like cisplatin (B142131). Cells proficient in NER are sensitive to this compound but often exhibit resistance to cisplatin. Conversely, cells with impaired NER functionality are resistant to this compound while displaying heightened sensitivity to cisplatin.[2] This phenomenon is rooted in how these drugs interact with the DNA and how the subsequent damage is processed by the cell's repair machinery.
This compound forms a unique adduct in the minor groove of the DNA, which is recognized by the TC-NER machinery. The attempt to repair this adduct by the NER proteins leads to the formation of lethal DNA double-strand breaks (DSBs), ultimately triggering cell death. In NER-deficient cells, these toxic intermediates are not efficiently generated, leading to drug resistance.[3][4]
On the other hand, cisplatin forms bulky adducts that are primarily repaired by the NER pathway. In NER-proficient cells, these adducts are efficiently removed, leading to drug resistance. However, in NER-deficient cells, the persistence of these adducts leads to replication stress and apoptosis, rendering the cells sensitive to cisplatin.
Quantitative Analysis of Cross-Resistance
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other DNA alkylating agents in various cancer cell lines, illustrating the differential sensitivity profiles. It is important to note that this data is compiled from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Cell Line | Cancer Type | This compound IC50 (nM) | Cisplatin IC50 (µM) | Temozolomide IC50 (µM) | Reference |
| 402-91/T (this compound-Resistant) | Sarcoma | > 6 | ~2-fold more sensitive than parental | Not Reported | [2] |
| A2780/T (this compound-Resistant) | Ovarian | > 6 | ~2-fold more sensitive than parental | Not Reported | [2] |
| HCT116 (Parental) | Colorectal | Not Reported | Not Reported | Not Reported | [5] |
| HCT116 (this compound-Resistant) | Colorectal | Not Reported | Hypersensitive | Not Reported | [5] |
| Leiomyosarcoma (LMS) | Sarcoma | 1.296 | Not Reported | Not Reported | [6] |
| Liposarcoma (LPS) | Sarcoma | 0.6836 | Not Reported | Not Reported | [6] |
| Rhabdomyosarcoma (RMS) | Sarcoma | 0.9654 | Not Reported | Not Reported | [6] |
| Fibrosarcoma (FS) | Sarcoma | 0.8549 | Not Reported | Not Reported | [6] |
| U87 (Parental) | Glioblastoma | Not Reported | Not Reported | 433.7 | [7] |
| U87-R (TMZ-Resistant) | Glioblastoma | Not Reported | Not Reported | 1431.0 | [7] |
| T98G (Parental) | Glioblastoma | Not Reported | Not Reported | 545.5 | [7] |
| T98G-R (TMZ-Resistant) | Glioblastoma | Not Reported | Not Reported | 1716.0 | [7] |
Experimental Protocols
A detailed understanding of the methodologies used to generate cross-resistance data is crucial for interpretation and replication. Below are generalized protocols for key experiments.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration of a drug that inhibits cell growth by 50% (IC50).
1. Cell Culture:
- Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Treatment:
- Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
- A serial dilution of the DNA alkylating agents (this compound, Cisplatin, Temozolomide, etc.) is prepared.
- The culture medium is replaced with medium containing the various drug concentrations. Control wells receive vehicle-only medium.
- Cells are incubated with the drugs for a specified period (e.g., 72 hours).
3. Viability Assessment (MTS/MTT Assay):
- After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- The plates are incubated for a further 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
- The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
4. Colony Formation Assay:
- Cells are seeded at a low density in 6-well plates and treated with varying concentrations of the drug for a specific duration.
- The drug-containing medium is then replaced with fresh medium, and the cells are allowed to grow for 1-2 weeks until visible colonies are formed.
- Colonies are fixed with methanol (B129727) and stained with crystal violet.
- The number of colonies in each well is counted, and the surviving fraction is calculated relative to the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying cross-resistance.
Caption: this compound's interaction with the TC-NER pathway leading to cell death, and the basis of inverse cross-resistance with cisplatin.
Caption: A generalized experimental workflow for assessing cross-resistance between anticancer agents.
Conclusion
The cross-resistance profile of this compound with other DNA alkylating agents is a compelling example of how the specific molecular mechanism of a drug can dictate its efficacy in the context of different cellular DNA repair capacities. The inverse relationship between this compound and cisplatin sensitivity, governed by the status of the NER pathway, offers a rational basis for sequential or combination therapies in certain cancer types. Further research, particularly head-to-head comparative studies across a broader range of alkylating agents and cancer cell lines, is warranted to fully elucidate the landscape of cross-resistance and to guide the development of more effective and personalized cancer treatments.
References
- 1. Dual inhibition of ATR and ATM potentiates the activity of this compound and lurbinectedin by perturbing the DNA damage response and homologous recombination repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of homologous recombination in this compound-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiosensitizing Effect of this compound on Human Soft Tissue Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SCD1 Confers Temozolomide Resistance to Human Glioma Cells via the Akt/GSK3β/β-Catenin Signaling Axis [frontiersin.org]
Validating the synergistic interaction between Trabectedin and radiotherapy in preclinical models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic interaction between Trabectedin and radiotherapy in preclinical settings. Drawing upon key experimental data, we delve into the efficacy of this combination across various cancer models, detail the methodologies employed, and visualize the underlying biological mechanisms.
The combination of this compound, a marine-derived antineoplastic agent, with radiotherapy has emerged as a promising strategy to enhance treatment efficacy, particularly in soft tissue sarcomas (STS). Preclinical evidence robustly supports a synergistic or additive relationship, where the combined effect of both therapies is greater than the sum of their individual effects. This guide synthesizes findings from pivotal in vitro studies to validate and quantify this interaction.
Quantitative Analysis of Synergistic Efficacy
The synergistic effect of this compound and radiotherapy has been quantified across different preclinical models, primarily focusing on cell viability, DNA damage, and cell cycle alterations. A key study investigated this combination in four human soft tissue sarcoma cell lines: leiomyosarcoma (LMS), liposarcoma (LPS), rhabdomyosarcoma (RMS), and fibrosarcoma (FS).
Cell Viability and Survival Fraction
Clonogenic assays, a gold standard for measuring the reproductive viability of cancer cells after treatment, reveal a significant reduction in the surviving fraction (SF) of cells treated with the combination compared to either treatment alone. The nature of this interaction varies across different histological subtypes.
Table 1: Surviving Fraction and Enhancement Ratio after Combined this compound and Radiotherapy
| Cell Line | Histological Subtype | Treatment | Surviving Fraction (at 4 Gy) | Enhancement Ratio (ER50) | Interaction |
| HS5.T | Leiomyosarcoma (LMS) | This compound + IR | Significantly Lower than IR alone | 2.35 | Synergistic |
| SW872 | Liposarcoma (LPS) | This compound + IR | Significantly Lower than IR alone | 1.45 | Synergistic |
| RD | Rhabdomyosarcoma (RMS) | This compound + IR | No Significant Difference from IR alone | - | Additive |
| HS 93.T | Fibrosarcoma (FS) | This compound + IR | No Significant Difference from IR alone | - | Additive |
| Data sourced from a study on human soft tissue sarcoma cells.[1] |
DNA Damage Assessment
The potentiation of radiotherapy by this compound is further evidenced by a significant increase in DNA double-strand breaks, a critical form of cytotoxic damage. This is commonly measured by quantifying the formation of γ-H2AX foci within the cell nucleus.
Table 2: Quantification of DNA Damage (γ-H2AX Foci)
| Cell Line Subtype | Treatment | γ-H2AX Foci Intensity (30 min post-IR) |
| Leiomyosarcoma (LMS) | This compound + IR | Significantly higher than control, this compound alone, or IR alone |
| Liposarcoma (LPS) | This compound + IR | Significantly higher than control, this compound alone, or IR alone |
| Rhabdomyosarcoma (RMS) | This compound + IR | Significantly higher than control, this compound alone, or IR alone |
| Fibrosarcoma (FS) | This compound + IR | Significantly higher than control, this compound alone, or IR alone |
| Data indicates a significant increase in DNA damage with the combination therapy across all tested sarcoma subtypes.[1] |
Cell Cycle Perturbation
This compound is known to induce cell cycle arrest, and its combination with radiotherapy leads to distinct alterations in cell cycle distribution, which can contribute to the enhanced therapeutic effect.
Table 3: Effect of this compound and Radiotherapy on Cell Cycle Distribution
| Cell Line Subtype | Treatment | Notable Cell Cycle Changes |
| Leiomyosarcoma (LMS) | This compound + IR | Altered cell cycle distribution |
| Rhabdomyosarcoma (RMS) | This compound + IR | Altered cell cycle distribution |
| Liposarcoma (LPS) | This compound + IR | No significant change in distribution |
| Fibrosarcoma (FS) | This compound + IR | No significant change in distribution |
| Cell cycle alterations were observed in a subtype-specific manner.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Clonogenic Assay
This assay determines the ability of a single cell to grow into a colony.
-
Cell Seeding: Cells are seeded into 6-well plates at densities ranging from 1500 to 3000 cells per well, depending on the radiation dose to be applied.
-
Drug Treatment: After 24 hours of incubation, cells are pre-treated with a specific concentration of this compound.
-
Irradiation: Following drug incubation, cells are irradiated with single doses of 2, 4, or 6 Gray (Gy).
-
Colony Formation: The plates are incubated for a period that allows for colony formation (typically 10-14 days).
-
Staining and Counting: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of colonies formed in the treated group to the colonies formed in the untreated control group, normalized for the plating efficiency. The enhancement ratio at 50% survival (ER50) is calculated by dividing the radiation dose required to achieve 50% survival without this compound by the dose required with this compound.[1]
γ-H2AX Foci Quantification
This immunofluorescence-based assay quantifies DNA double-strand breaks.
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with this compound and/or radiotherapy as per the experimental design.
-
Fixation and Permeabilization: At specified time points after treatment (e.g., 30 minutes, 24 hours), cells are fixed with 4% paraformaldehyde and permeabilized with 0.3% Triton X-100.
-
Immunostaining: Cells are blocked with 5% BSA and then incubated with a primary antibody against γ-H2AX overnight at 4°C. This is followed by incubation with a fluorescently labeled secondary antibody.
-
Microscopy: The coverslips are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Images are captured using a fluorescence microscope.
-
Image Analysis: The number and intensity of γ-H2AX foci per nucleus are quantified using image analysis software such as Fiji.[2]
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound and/or radiotherapy. After the desired incubation period, cells are harvested by trypsinization.
-
Fixation: The harvested cells are washed with PBS and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the DNA dye.[1][3]
Visualizing the Mechanisms of Synergy
The synergistic interaction between this compound and radiotherapy is rooted in their complementary effects on DNA damage and repair pathways, as well as cell cycle regulation.
Proposed Signaling Pathway of Synergistic Action
This compound's primary mechanism involves binding to the minor groove of DNA, which interferes with DNA transcription and the nucleotide excision repair (NER) pathway.[4] This leads to the formation of DNA double-strand breaks. Radiotherapy also induces DNA double-strand breaks. The combination of both treatments overwhelms the cell's DNA damage response (DDR) capacity, leading to enhanced cell death. Furthermore, this compound can cause cells to accumulate in the G2/M phase of the cell cycle, a phase known to be particularly sensitive to the effects of radiation.[4]
Caption: Proposed mechanism of synergistic interaction between this compound and radiotherapy.
Experimental Workflow for In Vitro Validation
The process of validating the synergistic interaction in a laboratory setting follows a structured workflow, from cell culture to data analysis.
Caption: A typical experimental workflow for assessing this compound and radiotherapy synergy.
Logical Relationship of the Synergistic Effect
The determination of synergy is based on the comparison of the observed effect of the combination treatment with the expected effect if the two treatments were merely additive.
Caption: Logical framework for determining the nature of drug interaction.
References
- 1. Radiosensitizing Effect of this compound on Human Soft Tissue Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A DNA damage repair gene‐associated signature predicts responses of patients with advanced soft‐tissue sarcoma to treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the anti-angiogenic properties of Trabectedin compared to other agents
A detailed examination of Trabectedin's multifaceted anti-angiogenic properties reveals a unique mechanism of action that distinguishes it from other anti-angiogenic agents. By not only directly targeting endothelial cells but also profoundly modulating the tumor microenvironment, this compound presents a compelling case for its use in cancer therapy, particularly in tumors where angiogenesis is a critical driver of growth and metastasis.
This compound, a marine-derived antineoplastic agent, exerts its anti-angiogenic effects through a dual mechanism. It directly impedes the function of endothelial cells and, perhaps more critically, it reshapes the tumor microenvironment to be less conducive to new blood vessel formation.[1][2][3][4][5] This contrasts with many other anti-angiogenic agents that primarily focus on inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
A Multi-pronged Attack on Angiogenesis
This compound's anti-angiogenic activity is not limited to a single pathway but involves a complex interplay of direct and indirect effects:
-
Modulation of the Tumor Microenvironment: A key feature of this compound is its selective cytotoxicity towards monocytes and tumor-associated macrophages (TAMs).[1][3][5][6][7][8][9] TAMs are a major source of pro-angiogenic factors within the tumor. By reducing their numbers, this compound effectively curtails the secretion of these critical growth factors.
-
Inhibition of Pro-Angiogenic Factors: The drug has been shown to inhibit the production and expression of a wide array of pro-inflammatory and angiogenic mediators, including VEGF, angiopoietin-2, platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), chemokine (C-C motif) ligand 2 (CCL2), interleukin-6 (IL-6), and chemokine (C-X-C motif) ligand 8 (CXCL8).[3][5][6][7][8][9][10]* Upregulation of Angiogenesis Inhibitors: this compound can also induce the expression of endogenous angiogenesis inhibitors. Studies have demonstrated its ability to increase the levels of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1), TIMP-2, and thrombospondin-1 (TSP-1). [2][3][4][10][11]These molecules play a crucial role in preventing the degradation of the extracellular matrix, a necessary step for endothelial cell migration and invasion.
-
Direct Effects on Endothelial Cells: In addition to its indirect effects, this compound directly impacts endothelial cells by inhibiting their viability, migration, and the formation of capillary-like structures (tube formation). [2][3][10]
Comparative Anti-Angiogenic Effects
While direct head-to-head comparative studies with quantitative data are not extensively detailed in the provided search results, the mechanism of action of this compound can be qualitatively compared to other well-known anti-angiogenic agents.
| Agent Class | Primary Mechanism of Action | Key Molecular Targets | This compound's Differentiating Mechanism |
| This compound | DNA binding, transcriptional inhibition, and modulation of the tumor microenvironment. [1] | DNA (minor groove), transcription factors, monocytes/macrophages. [1][5] | Broadly targets the tumor microenvironment, including TAMs, and inhibits a wide range of pro-angiogenic factors beyond the VEGF pathway. [3][6][9] |
| VEGF Inhibitors | Neutralize VEGF-A, preventing its interaction with its receptor. | VEGF-A | This compound's effects are not limited to the VEGF pathway; it also induces endogenous angiogenesis inhibitors and has direct cytotoxic effects on TAMs. [2][3][5] |
| Tyrosine Kinase Inhibitors (TKIs) | Block the intracellular signaling cascades initiated by VEGF receptors and other receptor tyrosine kinases. | VEGFR, PDGFR, FGFR, etc. | While TKIs block signaling, this compound also modulates the cellular sources of the activating ligands (e.g., VEGF from TAMs). [3][5] |
Signaling Pathways and Experimental Workflows
The multifaceted anti-angiogenic action of this compound can be visualized through its impact on key signaling pathways and the experimental workflows used to assess its efficacy.
References
- 1. This compound mechanism of action: what's new? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiangiogenic activity of this compound in myxoid liposarcoma: involvement of host TIMP-1 and TIMP-2 and tumor thrombospondin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Anti-Tumor Agents this compound and Lurbinectedin on Immune Cells of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of the Anti-Tumor Agents this compound and Lurbinectedin on Immune Cells of the Tumor Microenvironment [frontiersin.org]
- 5. New activities for the anti-tumor agent this compound: taking two birds with one stone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and Plitidepsin: Drugs from the Sea that Strike the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a drug acting on both cancer cells and the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-angiogenic effects of this compound (Yondelis; ET-743) on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preclinical Meta-analysis Reveals Trabectedin's Potent Anti-Sarcoma Activity and Synergistic Potential
A comprehensive meta-analysis of preclinical studies underscores the efficacy of Trabectedin in soft tissue sarcomas (STS), highlighting its unique mechanism of action, potent antitumor activity, and synergistic effects when combined with other anticancer agents. This analysis provides a comparative guide for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways.
This compound, a marine-derived antineoplastic agent, has demonstrated significant activity against a range of soft tissue sarcomas in preclinical models. Its primary mechanism involves binding to the minor groove of DNA, leading to a cascade of events that disrupt DNA repair pathways and interfere with transcription, ultimately inducing cell death.[1][2] This guide synthesizes findings from multiple preclinical studies to offer a detailed comparison of this compound's performance against other therapeutic alternatives and in combination regimens.
Comparative Efficacy of this compound in Soft Tissue Sarcoma Cell Lines
This compound has shown potent cytotoxic effects across various STS cell lines, with half-maximal inhibitory concentrations (IC50) typically in the low nanomolar range. In vitro studies have consistently demonstrated its superiority over or synergy with standard-of-care chemotherapies.
| Cell Line Subtype | This compound IC50 (nM) | Doxorubicin (B1662922) IC50 (nM) | Olaparib (B1684210) IC50 (µM) | Combination Effect (with Doxorubicin) | Combination Effect (with Olaparib) | Reference |
| Leiomyosarcoma (LMS) | 1.296 | Not Reported | Not Reported | Synergistic | Synergistic | [3] |
| Liposarcoma (LPS) | 0.6836 | Not Reported | Not Reported | Synergistic | Not Reported | [3] |
| Rhabdomyosarcoma (RMS) | 0.9654 | Not Reported | Not Reported | Additive | Not Reported | [3] |
| Fibrosarcoma (FS) | 0.8549 | Not Reported | Not Reported | Additive | Not Reported | [3] |
| Myxoid Liposarcoma (MLS) | Not Reported | Not Reported | Not Reported | Not Reported | Synergistic | [4] |
| Dedifferentiated Liposarcoma | Not Reported | Not Reported | Not Reported | Not Reported | Synergistic | [5] |
In Vivo Antitumor Activity in Xenograft Models
Preclinical xenograft models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition with this compound treatment.
| Sarcoma Subtype | Treatment Group | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Myxoid/Round Cell Liposarcoma (MRCLS) | This compound (0.15 mg/kg) | 54.16 | Significant increase in survival compared to control. | [6] |
| Myxoid/Round Cell Liposarcoma (MRCLS) | Doxorubicin (6 mg/kg) | Similar to this compound | Toxic at later time points. | [6] |
| Dedifferentiated Liposarcoma | This compound + Rucaparib (B1680265) | Not Quantified | Significantly enhanced progression-free survival and increased tumor necrosis compared to single agents. | [5] |
Mechanism of Action: A Multi-pronged Attack on Sarcoma Cells
This compound's anticancer activity stems from a unique and complex mechanism of action that goes beyond simple DNA damage.
DNA Binding and Disruption of DNA Repair:
This compound binds to the minor groove of DNA, forming adducts that trigger DNA double-strand breaks.[7] Its efficacy is particularly pronounced in cells with deficient homologous recombination (HR) DNA repair pathways, while being less effective in cells with deficient nucleotide excision repair (NER) pathways.[2][3][8] This suggests that the processing of this compound-induced DNA lesions by the NER pathway leads to the formation of lethal double-strand breaks that cannot be efficiently repaired in HR-deficient cells.
Interference with Transcription and Oncogenic Fusion Proteins:
In specific sarcoma subtypes, such as myxoid liposarcoma, this compound exhibits a targeted mechanism. It displaces the oncogenic fusion protein FUS-CHOP from its target promoters, thereby blocking its trans-activating ability and inhibiting tumor growth.[9][10][11]
Modulation of the Tumor Microenvironment:
This compound also exerts its antitumor effects by remodeling the tumor microenvironment (TME). Preclinical studies have shown that it selectively reduces the number of tumor-associated macrophages (TAMs), which are known to promote tumor growth and suppress the immune response.[10] This modulation of the TME may contribute to the synergistic effects observed when this compound is combined with immune checkpoint inhibitors.
Combination Therapies: Enhancing this compound's Efficacy
The unique mechanism of action of this compound makes it an ideal candidate for combination therapies. Preclinical studies have demonstrated synergistic or additive effects when combined with various agents.
-
Doxorubicin: The combination of this compound and Doxorubicin has shown synergistic cytotoxic effects in sarcoma cell lines.[12][13] The sequence of administration appears to be crucial, with prior exposure to this compound enhancing the cytotoxicity of Doxorubicin.[12]
-
PARP Inhibitors (Olaparib, Rucaparib): Given this compound's induction of DNA double-strand breaks and its enhanced activity in HR-deficient cells, combining it with PARP inhibitors, which also target DNA repair, is a rational approach. Preclinical studies have confirmed this synergy, showing that the combination leads to increased DNA damage, cell cycle arrest, and apoptosis compared to either agent alone.[4][5]
-
Radiotherapy: Preclinical data suggest that this compound can act as a radiosensitizer, enhancing the efficacy of radiation therapy.[3][14] This effect is likely due to this compound's ability to induce G2/M cell cycle arrest, a phase in which cells are most sensitive to radiation.[3][15]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Soft tissue sarcoma cells are seeded in 96-well plates at a density of 2,000 cells per well in 100 µL of growth medium and incubated overnight to allow for cell attachment.[12]
-
Drug Treatment: The following day, the medium is replaced with fresh medium containing increasing concentrations of this compound, the comparator drug, or the combination of both. Cells are incubated for 72 hours.[12]
-
Viability Assessment: After the incubation period, 20 µL of MTS reagent is added to each well, and the plates are incubated for a further 1-4 hours. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curves.
Xenograft Tumor Model
-
Cell Implantation: Human soft tissue sarcoma cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (e.g., serum-free medium) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width^2)/2.[6]
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[6]
-
Drug Administration: this compound, the comparator drug, or the vehicle control is administered to the mice according to the specified dose and schedule (e.g., intravenous injection).[6]
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. The study is typically terminated when tumors in the control group reach a maximum permissible size.[6]
Conclusion
This meta-analysis of preclinical data provides a robust foundation for understanding the therapeutic potential of this compound in soft tissue sarcomas. Its multifaceted mechanism of action, potent single-agent activity, and significant synergistic effects in combination with other anticancer agents position it as a valuable component in the treatment armamentarium for this challenging group of diseases. The detailed experimental protocols and pathway visualizations included in this guide offer a practical resource for researchers and clinicians working to further optimize the use of this compound and develop novel therapeutic strategies for soft tissue sarcoma patients. Further preclinical and clinical investigations are warranted to explore the full potential of this compound-based combination therapies and to identify predictive biomarkers to guide patient selection.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound and olaparib in patients with advanced and non-resectable bone and soft-tissue sarcomas (TOMAS): an open-label, phase 1b study from the Italian Sarcoma Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiosensitizing Effect of this compound on Human Soft Tissue Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activity of this compound and the PARP inhibitor rucaparib in soft-tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The antitumor drugs this compound and lurbinectedin induce transcription-dependent replication stress and genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of homologous recombination in this compound-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of this compound in Soft Tissue Sarcoma [frontiersin.org]
- 10. This compound for advanced soft tissue sarcomas: optimizing use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Four Cases with FUS/CHOP Fusion Gene Products Positive Myxoid Liposarcoma Responding Effectively to this compound Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison between this compound and doxorubicin in soft-tissue sarcomas: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A DNA damage repair gene‐associated signature predicts responses of patients with advanced soft‐tissue sarcoma to treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Trabectedin
Trabectedin is a potent antineoplastic agent that necessitates rigorous handling and disposal protocols to ensure the safety of laboratory personnel and the environment. As a cytotoxic compound, all materials contaminated with this compound must be segregated and treated as hazardous chemotherapy waste. The universally recommended method for the final disposal of this compound and associated waste is high-temperature incineration. Adherence to institutional and local regulations for cytotoxic waste is mandatory.
Waste Categorization and Disposal Guidelines
Proper segregation of this compound waste at the point of generation is a critical step in the disposal process. The following table summarizes the different types of waste and the recommended disposal procedures.
| Waste Type | Description | Disposal Container and Procedure |
| Unused or Partially Used Vials | Vials containing any amount of this compound, whether in lyophilized or reconstituted form. | Place in a black, puncture-proof, and clearly labeled "Hazardous Waste," "Chemotherapeutic Waste," or "Bulk Chemo" container.[1] |
| Contaminated Labware | Items such as pipette tips, tubes, flasks, and other disposable labware that have come into direct contact with this compound. | Place in a yellow, puncture-proof container clearly labeled "Chemotherapeutic Waste" or "Trace Chemo".[1] |
| Contaminated Personal Protective Equipment (PPE) | Includes gloves, gowns, masks, and other PPE worn during the handling of this compound. | Segregate into a yellow, labeled chemotherapeutic waste bag or container.[2] |
| Sharps | Needles, syringes, and other sharp instruments contaminated with this compound. | Dispose of immediately in a yellow, puncture-proof sharps container specifically designated for chemotherapy waste. |
| Liquid Waste | Includes spent media from cell cultures treated with this compound and other aqueous solutions containing the compound. | Collect in a leak-proof, clearly labeled container. Some protocols suggest adding an absorbent material to solidify the liquid before placing it in a chemotherapeutic waste container.[2] Do not dispose of down the drain.[2] |
| Spill Cleanup Materials | All materials used to clean up a this compound spill, such as absorbent pads, wipes, and contaminated PPE. | Treat as bulk chemotherapy waste and dispose of in a black, puncture-proof, and clearly labeled "Hazardous Waste" or "Chemotherapeutic Waste" container.[1] |
Experimental Protocols
Spill Management Protocol
Immediate and proper management of a this compound spill is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this should include double gloves, a disposable gown, eye protection, and respiratory protection.[3]
-
Contain the Spill: Use a chemotherapy spill kit to absorb the spill. Work from the outer edge of the spill towards the center.
-
Clean the Area: Once the spill is absorbed, clean the area with an appropriate decontaminating solution, followed by a rinse with water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be disposed of as bulk chemotherapeutic waste in a designated hazardous waste container.[1]
Disposal Workflow
The following diagram illustrates the procedural steps for the proper disposal of this compound waste, from the point of generation to the final destruction.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Guide to Personal Protective Equipment and Safe Handling of Trabectedin
For researchers, scientists, and drug development professionals, the proper handling of potent cytotoxic agents like Trabectedin is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, step-by-step procedural information for the safe operational handling and disposal of this compound, in line with established safety protocols.
This compound, a hazardous antineoplastic agent, is classified with reproductive toxicity (Category 2) and can be fatal if swallowed. Adherence to strict safety measures is critical to mitigate risks such as neutropenic sepsis, rhabdomyolysis, hepatotoxicity, and cardiomyopathy.
Personal Protective Equipment (PPE)
Personnel must receive training on the correct techniques for handling cytotoxic drugs and are required to wear appropriate protective clothing.[1] Pregnant staff are strictly prohibited from working with this medicinal product.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, powder-free nitrile gloves are recommended; double gloving is best practice.[2] Gloves should meet ASTM Standard D-6978-(05)-13.[2] One pair should be worn under the gown cuff and the other over.[3] | To prevent skin contact with the cytotoxic agent. |
| Gown | Disposable, lint-free, solid front with back closure. The gown should be impervious and have long sleeves with knit cuffs.[3] | To protect clothing and skin from contamination. |
| Eye Protection | Goggles or safety glasses with side shields. A full face shield is preferred if there is a risk of splashing.[2] | To protect eyes from splashes or aerosols. |
| Respiratory Protection | A mask should be worn to prevent inhalation of any aerosolized particles. A fit-tested NIOSH-approved N95 or N100 respirator is recommended when there is a risk of generating airborne powder or aerosols.[2][3] | To prevent inhalation of hazardous particles. |
Handling and Experimental Protocols
Reconstitution and Dilution:
-
Preparation: Before reconstitution, allow the vials to stand at room temperature for 15 minutes.[4]
-
Aseptic Technique: Employ appropriate aseptic techniques throughout the preparation process.[5][1]
-
Reconstitution: Reconstitute the 0.25 mg vials with 5 mL of sterile water for injection and the 1 mg vials with 20 mL to achieve a concentration of 0.05 mg/mL.[4] Shake the vial until the powder is completely dissolved.[1] The resulting solution should be clear and colorless to slightly yellowish, with no visible particles.[1]
-
Inspection: Visually inspect the reconstituted solution for particulate matter and discoloration before proceeding with dilution. If particles or discoloration are observed, the vial must be discarded.
-
Dilution: Immediately after reconstitution, the calculated volume of this compound should be withdrawn and added to an infusion bag containing 500 mL of 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP.[5] The final concentration in the infusion solution should not exceed 0.030 mg/mL.[1]
Storage of Solutions:
| Solution Type | Storage Condition |
| Unopened Vials | Refrigerate at 2-8°C.[6] |
| Reconstituted Solution | Should be further diluted immediately. |
| Final Infusion Solution | Administer immediately. If not used immediately, it can be stored for up to 24 hours at 2-8°C (36-46°F).[5] |
Administration
Administration of this compound should be performed under the supervision of a physician experienced in the use of chemotherapy.[1] To prevent extravasation, which can lead to severe tissue necrosis, administration through a central venous line is strongly recommended.[1][7]
Spill Management and Accidental Exposure
In the event of a spill, promptly follow institutional procedures for cleaning up cytotoxic spills. This typically involves using a designated spill kit containing absorbent materials, wearing appropriate PPE, and using designated waste disposal bags.[5]
In case of accidental contact with the skin, eyes, or mucous membranes, immediately flush the affected area with copious amounts of water.[5][1][8]
Disposal Plan
As a cytotoxic agent, this compound and all materials used in its handling must be disposed of as hazardous waste.[5]
| Waste Type | Disposal Procedure |
| Unused Solution | Dispose of in a designated hazardous waste container. |
| Empty Vials | Dispose of in the same manner as unused solutions, in a designated hazardous waste container. |
| Contaminated Materials (e.g., gloves, gowns) | Place in a designated hazardous waste container for incineration. |
Workflow for Safe Handling of this compound
Caption: Workflow for the Safe Handling of this compound.
References
- 1. tga.gov.au [tga.gov.au]
- 2. ohsinsider.com [ohsinsider.com]
- 3. halyardhealth.com [halyardhealth.com]
- 4. This compound (INVESTIGATIONAL) | CHEO ED Outreach [outreach.cheo.on.ca]
- 5. benchchem.com [benchchem.com]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
